molecular formula C17H27N3O4S B1667121 Aramisulpride CAS No. 71675-90-6

Aramisulpride

货号: B1667121
CAS 编号: 71675-90-6
分子量: 369.5 g/mol
InChI 键: NTJOBXMMWNYJFB-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amisulpride, (R)-, is an atypical antipsychotic used to treat psychosis in schizophrenia and episodes of mania in bipolar disorder.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOBXMMWNYJFB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71675-90-6
Record name Amisulpride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ARAMISULPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4J10KD2KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthetic Pathway of Amisulpride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amisulpride, a substituted benzamide, is a second-generation atypical antipsychotic agent known for its high affinity and selectivity for dopamine D2 and D3 receptors.[1] Its unique pharmacological profile, effectively targeting both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects, has made it a subject of significant interest in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the core chemical synthesis pathways for amisulpride, detailing the preparation of its key intermediates and the final condensation step. The synthesis is primarily achieved through the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and 2-(aminomethyl)-1-ethylpyrrolidine.[1] This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Synthesis Strategy

The industrial synthesis of amisulpride is a multi-step process that can be broadly divided into three key stages:

  • Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid: This intermediate forms the benzamide core of the amisulpride molecule.

  • Synthesis of 2-(aminomethyl)-1-ethylpyrrolidine: This chiral amine provides the pyrrolidine moiety crucial for its pharmacological activity.

  • Final Condensation: The two key intermediates are coupled to form the final amisulpride molecule.

Several variations in the synthetic routes for each intermediate exist, often optimized for yield, purity, and industrial scalability.[3]

Synthesis of Key Intermediates

Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

Multiple synthetic routes for this key intermediate have been reported, often starting from more readily available precursors like 4-aminosalicylic acid or its derivatives. A common pathway involves the following key transformations: methylation, sulfonation, and oxidation.

A representative synthesis pathway is illustrated below:

Synthesis_of_4_amino_5_ethylsulfonyl_2_methoxybenzoic_acid cluster_0 Route A: From 4-Aminosalicylic Acid 4-Aminosalicylic_Acid 4-Aminosalicylic Acid Methyl_4-amino-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate 4-Aminosalicylic_Acid->Methyl_4-amino-2-methoxybenzoate Methylation (Dimethyl sulfate) Methyl_4-amino-2-methoxy-5-thiocyanobenzoate Methyl 4-amino-2-methoxy-5-thiocyanobenzoate Methyl_4-amino-2-methoxybenzoate->Methyl_4-amino-2-methoxy-5-thiocyanobenzoate Thiocyanation Methyl_4-amino-5-(ethylthio)-2-methoxybenzoate Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate Methyl_4-amino-2-methoxy-5-thiocyanobenzoate->Methyl_4-amino-5-(ethylthio)-2-methoxybenzoate Ethylation 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic_acid 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid Methyl_4-amino-5-(ethylthio)-2-methoxybenzoate->4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic_acid Oxidation & Hydrolysis (H2O2, NaOH)

Figure 1: A common synthetic route for 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

Table 1: Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid - Key Reaction Steps and Conditions

StepStarting MaterialReagents and SolventsTemperature (°C)Duration (hours)Yield (%)Purity (%)Reference
Methylation 4-Aminosalicylic acidDimethyl sulfate, Base (e.g., KOH)Reflux---
Thiocyanation Methyl 4-amino-2-methoxybenzoate-----
Ethylation Methyl 4-amino-2-methoxy-5-thiocyanobenzoate-----
Oxidation Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate30% Hydrogen peroxide, Sodium tungstate, Isopropanol40-453-4--
Hydrolysis In-situ generated Methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoateSodium hydroxide, Water60-652-38299
Alternative Oxidation 2-methoxy-4-amino-5-ethyl-thio benzoic acidAcetic acid, Hydrogen peroxide40-45~22-87.6
Improved Oxidation 2-methoxy-4-amino-5-ethyl-thio benzoic acidAmmonium molybdate, 30% Hydrogen peroxide8-10 then RT---

Detailed Methodology for Oxidation and Hydrolysis:

  • To a solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in isopropanol, a catalytic amount of sodium tungstate is added.

  • 30% hydrogen peroxide is slowly added to the mixture at ambient temperature.

  • The reaction mixture is heated to and stirred at 40-45 °C for 3-4 hours.

  • After cooling to 5-10 °C, a 5% sodium thiosulfate solution is added to quench the excess peroxide.

  • Sodium hydroxide solution is then added, and the mixture is heated to 60-65 °C and stirred for 2-3 hours to facilitate hydrolysis.

  • Upon completion, the mixture is cooled, and the pH is adjusted to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.

  • The product is isolated by filtration, yielding 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.

Synthesis of 2-(aminomethyl)-1-ethylpyrrolidine

The synthesis of this chiral amine intermediate can be achieved through various methods, including the reduction of a corresponding nitrile or oxime precursor, or via reductive amination.

A plausible synthetic pathway is depicted below:

Synthesis_of_2_aminomethyl_1_ethylpyrrolidine cluster_1 Route B: Reductive Amination cluster_2 Route C: Reduction of Nitrile 1-Ethylpyrrolidine-2-carbaldehyde 1-Ethylpyrrolidine-2-carbaldehyde 2-(Aminomethyl)-1-ethylpyrrolidine 2-(Aminomethyl)-1-ethylpyrrolidine 1-Ethylpyrrolidine-2-carbaldehyde->2-(Aminomethyl)-1-ethylpyrrolidine Reductive Amination (Ammonia, Reducing Agent) 1-Ethyl-2-cyanopyrrolidine 1-Ethyl-2-cyanopyrrolidine 2-(Aminomethyl)-1-ethylpyrrolidine_2 2-(Aminomethyl)-1-ethylpyrrolidine 1-Ethyl-2-cyanopyrrolidine->2-(Aminomethyl)-1-ethylpyrrolidine_2 Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Figure 2: Synthetic approaches for 2-(aminomethyl)-1-ethylpyrrolidine.

Table 2: Synthesis of 2-(aminomethyl)-1-ethylpyrrolidine - Key Reaction Steps and Conditions

MethodStarting MaterialReagents and ConditionsYield (%)Reference
Reductive Amination 1-Ethylpyrrolidine-2-carbaldehydeAmmonia or ammonium acetate, Sodium cyanoborohydride, mild acidic conditions-
Electrolytic Reduction 1-Ethyl-2-nitromethylenepyrrolidineElectrolysis with a copper cathode in a saturated aqueous sodium carbonate solution and methanol.95

Detailed Methodology for Electrolytic Reduction:

  • An electrolytic apparatus is set up with a copper plate as the cathode and a palladium plate as the anode.

  • The anode chamber contains a saturated aqueous sodium carbonate solution. The cathode chamber contains an aqueous sodium carbonate solution and methanol.

  • After pre-electrolysis, 1-ethyl-2-nitromethylenepyrrolidine is added to the cathode chamber.

  • A current of 1 ampere is applied for 2.5 hours with stirring at 20-23 °C while passing carbon dioxide through the catholyte solution.

  • The product, 2-(aminomethyl)-1-ethylpyrrolidine, is then isolated from the reaction mixture.

Final Condensation to Amisulpride

The final step in the synthesis of amisulpride involves the coupling of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with 2-(aminomethyl)-1-ethylpyrrolidine. This is typically an amide bond formation reaction.

The final condensation step is outlined in the following workflow:

Final_Condensation Intermediate_A 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid Coupling_Step Amide Coupling Intermediate_A->Coupling_Step Intermediate_B 2-(Aminomethyl)-1-ethylpyrrolidine Intermediate_B->Coupling_Step Amisulpride Amisulpride Coupling_Step->Amisulpride

Figure 3: Final condensation step to form Amisulpride.

Table 3: Final Condensation to Amisulpride - Reaction Conditions

Coupling MethodReagents and SolventsTemperature (°C)Duration (hours)Yield (%)Purity (%)Reference
Ethyl Chloroformate Triethylamine, Ethyl chloroformate, Acetone0-5 then 5-10, raised to 25-304 (total)7098
Thionyl Chloride (via ester) Thionyl chloride, Lower alcohol, followed by condensation with the amine--High-
Direct Condensation Organic alkali (e.g., sodium methoxide), Methanol50-10020>9099.7

Detailed Methodology using Ethyl Chloroformate:

  • To a stirring mixture of 4-amino-2-methoxy-5-ethyl sulfonyl benzoic acid and acetone at 0-5 °C, triethylamine is added.

  • Ethyl chloroformate is then added to the mixture.

  • N-ethyl-2-amino methyl pyrrolidine is added to the reaction mass at 5-10 °C.

  • The temperature of the reaction mass is raised to 25-30 °C and stirred for 120 minutes.

  • A second portion of triethylamine and ethyl chloroformate is added while maintaining the temperature.

  • The reaction mass is stirred for another 120 minutes.

  • The crude amisulpride is then isolated.

Conclusion

The synthesis of amisulpride is a well-established process involving the preparation of two key intermediates followed by their condensation. The choice of a specific synthetic route for each intermediate and the final coupling reaction depends on factors such as cost of starting materials, desired yield and purity, and scalability for industrial production. The data and protocols presented in this guide offer a comprehensive overview of the core chemical synthesis pathways, providing a valuable resource for professionals in the field of drug development and medicinal chemistry. Further optimization of these routes continues to be an area of active research, with a focus on developing more efficient, cost-effective, and environmentally friendly processes.

References

Stereoselective Synthesis of Aramisulpride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stereoselective synthesis of Aramisulpride, the (R)-enantiomer of the antipsychotic and antiemetic drug amisulpride. The synthesis of the enantiomerically pure form is crucial as the pharmacological activity of amisulpride is stereospecific. The (R)-enantiomer, this compound, exhibits a higher affinity for the serotonin 5-HT₇ receptor, which is believed to contribute to its antidepressant effects. This document details the synthetic pathways, experimental protocols, and relevant data for the preparation of this important pharmaceutical compound.

Overview of the Synthetic Strategy

The stereoselective synthesis of this compound is primarily achieved through a convergent synthesis approach. This strategy involves the separate synthesis of two key intermediates: the achiral carboxylic acid moiety, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1) , and the chiral amine, (R)-2-(aminomethyl)-1-ethylpyrrolidine (2) . The final step is the coupling of these two fragments to form the desired (R)-amisulpride, this compound (3) .

The chirality of the final product is introduced through the use of an enantiomerically pure starting material for the synthesis of the pyrrolidine ring, typically D-proline.

Synthesis of Precursors

Synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid (1)

The synthesis of the achiral benzamide precursor can be accomplished through several routes. A common method starts from 4-aminosalicylic acid.[1]

Experimental Protocol:

Step 1: Methylation of 4-aminosalicylic acid In a reaction vessel, 4-aminosalicylic acid is dissolved in acetone in the presence of potassium hydroxide. Dimethyl sulfate is added dropwise to the mixture, which is then stirred for approximately 4 hours to yield 4-amino-2-methoxybenzoic acid methyl ester.[1]

Step 2: Thiocyanation The resulting ester is then treated with potassium thiocyanate to introduce the thiocyanate group at the 5-position of the benzene ring, yielding methyl 4-amino-2-methoxy-5-thiocyanatobenzoate.[1]

Step 3: Ethylation The thiocyanate intermediate is subsequently reacted with bromoethane to form 4-amino-5-(ethylthio)-2-methoxybenzoic acid.[1]

Step 4: Oxidation Finally, the ethylthio group is oxidized to the corresponding ethylsulfonyl group using an oxidizing agent such as hydrogen peroxide in acetic acid. This step yields the target precursor, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1).[1] An alternative industrial-scale oxidation uses hydrogen peroxide with a sodium tungstate catalyst in isopropanol, followed by hydrolysis.

Quantitative Data for the Synthesis of (1):

StepStarting MaterialReagents and SolventsProductYield (%)Purity (%)
1-44-aminosalicylic acid1. Dimethyl sulfate, KOH, Acetone2. KSCN3. Bromoethane4. H₂O₂, Acetic Acid4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid~25 (overall)>99
Alt. 4methyl 4-amino-5-(ethylthio)-2-methoxybenzoateH₂O₂, Sodium tungstate, Isopropanol; then NaOH, HCl4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid8299
Stereoselective Synthesis of (R)-2-(Aminomethyl)-1-ethylpyrrolidine (2)

The synthesis of the chiral amine is the key step for introducing stereoselectivity. A common approach starts from the enantiomerically pure amino acid, D-proline.

Experimental Protocol:

Step 1: Esterification of D-proline D-proline is first protected and esterified. For instance, it can be converted to its methyl ester hydrochloride by reaction with thionyl chloride in methanol.

Step 2: N-Ethylation The secondary amine of the proline ring is then ethylated using an ethylating agent like ethyl iodide in the presence of a base.

Step 3: Amidation The methyl ester is converted to the corresponding amide by reaction with ammonia.

Step 4: Reduction Finally, the amide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) to yield (R)-2-(aminomethyl)-1-ethylpyrrolidine (2).

Quantitative Data for the Synthesis of (2):

StepStarting MaterialKey ReagentsProductYield (%)Enantiomeric Excess (ee)
1-4D-proline1. SOCl₂, MeOH2. EtI, Base3. NH₃4. LiAlH₄, THF(R)-2-(aminomethyl)-1-ethylpyrrolidineHigh (not specified)>98%

Final Coupling Step: Synthesis of this compound (3)

The final step involves the formation of an amide bond between the carboxylic acid (1) and the chiral amine (2).

Experimental Protocol:

Amide Coupling 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1) is dissolved in a suitable solvent such as chloroform. Triethylamine is added as a base, followed by the addition of (R)-2-(aminomethyl)-1-ethylpyrrolidine (2). The reaction mixture is stirred until completion. The product, this compound (3), can then be purified by recrystallization or chromatography. To facilitate the coupling, a coupling reagent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxy-1H-benzotriazole (HOBt) can be employed to activate the carboxylic acid.

Quantitative Data for the Synthesis of (3):

StepStarting MaterialsReagents and SolventsProductYield (%)Enantiomeric Excess (ee)
Coupling(1) and (2)Triethylamine, Chloroform (or DCC/HOBt, DMF)This compound (3)High (not specified)Maintained from (2)

Visualizations

Synthetic Pathway of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid (1)

G cluster_0 Synthesis of Precursor 1 4-aminosalicylic_acid 4-aminosalicylic acid methyl_ester 4-amino-2-methoxybenzoic acid methyl ester 4-aminosalicylic_acid->methyl_ester (CH₃)₂SO₄, KOH thiocyanate methyl 4-amino-2-methoxy-5-thiocyanatobenzoate methyl_ester->thiocyanate KSCN ethylthio 4-amino-5-(ethylthio)-2-methoxybenzoic acid thiocyanate->ethylthio C₂H₅Br precursor_1 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1) ethylthio->precursor_1 H₂O₂

Caption: Synthesis of the achiral carboxylic acid precursor.

Stereoselective Synthesis of (R)-2-(Aminomethyl)-1-ethylpyrrolidine (2)

G cluster_1 Synthesis of Chiral Precursor 2 D-proline D-proline proline_ester D-proline methyl ester D-proline->proline_ester SOCl₂, MeOH N-ethyl_ester N-ethyl-D-proline methyl ester proline_ester->N-ethyl_ester C₂H₅I amide N-ethyl-D-prolinamide N-ethyl_ester->amide NH₃ precursor_2 (R)-2-(aminomethyl)-1-ethylpyrrolidine (2) amide->precursor_2 LiAlH₄

Caption: Synthesis of the chiral amine precursor.

Final Synthesis of this compound (3)

G cluster_2 Final Coupling Step precursor_1 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1) This compound This compound (3) precursor_1->this compound Amide Coupling precursor_2 (R)-2-(aminomethyl)-1-ethylpyrrolidine (2) precursor_2->this compound

Caption: Final amide coupling to form this compound.

General Experimental Workflow

G start Start synthesis_1 Synthesis of Precursor 1 start->synthesis_1 synthesis_2 Synthesis of Precursor 2 start->synthesis_2 coupling Amide Coupling synthesis_1->coupling synthesis_2->coupling purification Purification (Recrystallization/Chromatography) coupling->purification analysis Analysis (NMR, MS, Chiral HPLC) purification->analysis final_product This compound analysis->final_product

Caption: General workflow for this compound synthesis.

Conclusion

The stereoselective synthesis of this compound is a well-established process that relies on the preparation of a chiral amine precursor, most commonly derived from D-proline. The subsequent amide coupling with the achiral benzoic acid derivative proceeds to yield the enantiomerically pure target compound. The methods described in this guide provide a solid foundation for the laboratory-scale synthesis of this compound, which is essential for further research and development in the pharmaceutical industry. The control of stereochemistry throughout the synthesis is paramount to ensure the desired pharmacological profile of the final active pharmaceutical ingredient.

References

An In-depth Technical Guide to the Mechanism of Action of Amisulpride on 5-HT7 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Amisulpride, a substituted benzamide derivative, is traditionally known for its high affinity and antagonism at dopamine D2 and D3 receptors, which underpins its antipsychotic effects.[1][2] However, extensive research has revealed that amisulpride is also a potent antagonist of the serotonin 5-HT7 receptor.[3][4] This interaction is now understood to be a critical component of its mechanism of action, particularly in mediating its antidepressant properties.[5] This document provides a comprehensive technical overview of amisulpride's action on the 5-HT7 receptor, detailing its binding profile, the signaling pathways it modulates, and the experimental protocols used to characterize this interaction.

Quantitative Binding and Functional Data

Amisulpride exhibits a high affinity for the human 5-HT7a receptor, the most common isoform in vivo. Its binding characteristics have been quantified through various radioligand binding assays, revealing its potent and competitive antagonist nature. Furthermore, the action of amisulpride is stereoselective, with its enantiomers displaying significantly different affinities for the 5-HT7 receptor.

Table 1: Binding Affinity (Ki) of Amisulpride and its Enantiomers at Human Receptors
CompoundReceptorRadioligandKi (nM)Reference
(±)-Amisulpride5-HT7a [3H]LSD11.5 ± 0.7
5-HT7a [3H]5-CT135.5 ± 15.8
5-HT2B-13 ± 1
D2-3 ± 1
D3-3.5 ± 0.5
(R)-Amisulpride (Aramisulpride)5-HT7 -47
D2-140
(S)-Amisulpride (Esamisulpride)5-HT7 -1900
D2-4.0

Note: The significantly lower affinity of amisulpride when competed against the agonist radioligand [3H]5-CT, compared to the antagonist radioligand [3H]LSD, strongly indicates its antagonist properties at the 5-HT7a receptor.

Mechanism of Action: Antagonism of 5-HT7 Receptor Signaling

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the stimulatory Gs alpha subunit (Gαs). The canonical signaling pathway initiated by agonist binding involves the activation of adenylyl cyclase (AC), leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, modulating cellular function.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular R 5-HT7 Receptor G Gs Protein (α, β, γ) R->G Activates AC Adenylyl Cyclase (AC) G->AC Activates cAMP cAMP AC->cAMP Converts ATP to S Serotonin (5-HT) S->R Binds & Activates A Amisulpride A->R Binds & Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Amisulpride antagonism of the 5-HT7 receptor Gs signaling pathway.

Experimental Protocols

The characterization of amisulpride's activity at the 5-HT7 receptor relies on standardized in vitro assays. The following sections detail the methodologies for the key experiments.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Ki) of a test compound (amisulpride) for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of amisulpride for the 5-HT7 receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT7 receptor.

  • Radioligand: e.g., [3H]LSD (antagonist) or [3H]5-CT (agonist).

  • Test Compound: Amisulpride, serially diluted.

  • Non-specific binding agent: 10 µM Serotonin (5-HT).

  • Incubation Buffer: e.g., 50 mM Tris-HCl, 4 mM MgCl2, 0.1% ascorbic acid, pH 7.7.

  • 96-well microtiter plates, filtration apparatus, liquid scintillation counter.

Methodology:

  • Preparation: Thaw cell membrane aliquots on ice. Prepare serial dilutions of amisulpride.

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 5 µg protein/well), a fixed concentration of radioligand (near its Kd value), and varying concentrations of amisulpride.

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow the binding reaction to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of amisulpride to generate a competition curve. The IC50 (concentration of amisulpride that inhibits 50% of specific binding) is determined from this curve and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Amisulpride Dilutions start->prep plate Plate Assay Components: Membranes + Radioligand + Amisulpride/Controls prep->plate incubate Incubate (e.g., 60 min at 37°C) plate->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.
Functional cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated production of the second messenger cAMP.

Objective: To characterize amisulpride as an antagonist by measuring its inhibition of agonist-induced cAMP accumulation.

Materials:

  • Whole cells (e.g., CHO-K1) expressing the human 5-HT7 receptor.

  • 5-HT7 Agonist: e.g., Serotonin or 5-Carboxamidotryptamine (5-CT).

  • Test Compound: Amisulpride, serially diluted.

  • Phosphodiesterase (PDE) inhibitor: e.g., IBMX (to prevent cAMP degradation).

  • Cell stimulation buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen).

  • 384-well white opaque microplates.

Methodology:

  • Cell Plating: Seed cells into a microplate and culture until they form a confluent monolayer.

  • Pre-incubation: Wash cells and pre-incubate them with serial dilutions of amisulpride (the antagonist) in stimulation buffer containing a PDE inhibitor.

  • Stimulation: Add a fixed concentration of a 5-HT7 agonist (typically the EC80 concentration) to the wells to stimulate cAMP production.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol (e.g., adding donor/acceptor beads or antibodies).

  • Data Analysis: Plot the measured signal (which is inversely or directly proportional to cAMP concentration, depending on the kit) against the log concentration of amisulpride. Determine the IC50 value, which represents the concentration of amisulpride that inhibits 50% of the agonist-induced cAMP response.

cAMP_Assay_Workflow start Start seed Seed 5-HT7-expressing cells in microplate start->seed preincubate Pre-incubate cells with Amisulpride dilutions + PDE inhibitor seed->preincubate stimulate Add 5-HT7 Agonist (e.g., 5-CT) to stimulate preincubate->stimulate incubate Incubate (e.g., 30 min at 37°C) stimulate->incubate detect Lyse cells & detect intracellular cAMP (e.g., HTRF) incubate->detect analyze Data Analysis: - Plot dose-response curve - Determine IC50 detect->analyze end End analyze->end

Caption: Workflow for a functional cAMP accumulation assay.

Conclusion and Implications

The evidence is clear that amisulpride is a potent 5-HT7 receptor antagonist, a property that is distinct from its well-established D2/D3 receptor antagonism. This 5-HT7 antagonism is the likely mechanism behind its clinically observed antidepressant effects. The stereoselectivity of this interaction, with (R)-amisulpride being significantly more potent at the 5-HT7 receptor, opens avenues for developing novel therapeutics with optimized benefit/risk profiles, potentially maximizing antidepressant efficacy while minimizing dopamine-related side effects. For drug development professionals, understanding this dual mechanism is crucial for positioning amisulpride and for designing next-generation compounds that selectively target the 5-HT7 receptor for the treatment of mood disorders.

References

Amisulpride's Receptor Selectivity Profile: A Technical Guide to Dopamine D2 and D3 Receptor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the dopamine D2 and D3 receptor selectivity of amisulpride, a substituted benzamide antipsychotic. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of binding affinities, functional pharmacology, and detailed experimental methodologies.

Executive Summary

Amisulpride is an atypical antipsychotic characterized by its high affinity and selectivity for dopamine D2-like receptors, with nearly equivalent potency for both D2 and D3 subtypes. This profile is distinct from many other antipsychotics and is believed to contribute to its clinical efficacy in treating both positive and negative symptoms of schizophrenia, as well as its favorable side-effect profile at lower doses. This guide synthesizes key quantitative data, outlines the experimental protocols used to derive this data, and visualizes the associated molecular and experimental pathways.

Receptor Binding Affinity

Amisulpride demonstrates a high affinity for both human dopamine D2 and D3 receptors in the low nanomolar range. Multiple in vitro studies have confirmed this characteristic, establishing amisulpride as a potent D2/D3 receptor antagonist.[1] The binding affinity is stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.

Quantitative Binding Data

The following tables summarize the binding affinities (Ki, in nM) of racemic amisulpride and its enantiomers for human dopamine D2 and D3 receptors, as determined by radioligand binding assays.

Table 1: Binding Affinity (Ki) of Racemic Amisulpride

Receptor SubtypeReported Ki (nM)
Dopamine D22.8
Dopamine D33.2
Data sourced from multiple studies confirming high and similar affinity for D2 and D3 receptors.[1][2]

Table 2: Stereoselective Binding Affinities (Ki) of Amisulpride Enantiomers

CompoundReceptor SubtypeReported Ki (nM)
(S)-AmisulprideDopamine D2~1.5 - 2.0
(S)-AmisulprideDopamine D3~1.6 - 2.5
(R)-AmisulprideDopamine D2~50 - 70
(R)-AmisulprideDopamine D3~60 - 80
(S)-amisulpride is identified as the more active enantiomer, displaying significantly higher affinity for both D2 and D3 receptors compared to (R)-amisulpride.[3][4]

Functional Selectivity and Signaling Pathways

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, these receptors can signal through G-protein independent pathways, most notably via the recruitment of β-arrestin.

Amisulpride acts as an antagonist at both D2 and D3 receptors, blocking the effects of dopamine on these signaling pathways. There is emerging evidence to suggest that amisulpride's effects on the β-arrestin pathway may differ from those of other antipsychotics like haloperidol, potentially contributing to its atypical profile. Specifically, amisulpride has been shown to regulate the β-arrestin 2-dependent Akt/GSK-3β pathway through its blockade of the D2 receptor.

Signaling Pathway Diagrams

G_Protein_Signaling cluster_receptor Cell Membrane D2R D2/D3 Receptor G_Protein Gαi/oβγ D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R Activates Amisulpride Amisulpride Amisulpride->D2R Blocks ATP ATP ATP->AC

Caption: Canonical Gαi/o-protein signaling pathway for D2/D3 receptors.

Beta_Arrestin_Signaling cluster_receptor Cell Membrane D2R_P Phosphorylated D2/D3 Receptor BetaArrestin β-Arrestin D2R_P->BetaArrestin Recruitment D2R D2/D3 Receptor D2R->D2R_P Phosphorylation GRK GRK GRK->D2R Downstream Downstream Signaling (e.g., Akt/GSK-3β) BetaArrestin->Downstream

Caption: G-protein independent β-arrestin signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and functional activity of amisulpride at dopamine D2 and D3 receptors.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of amisulpride for D2 and D3 receptors expressed in a heterologous system.

4.1.1 Materials and Reagents

  • Cell Membranes: CHO or Sf9 cells stably expressing the human dopamine D2 or D3 receptor.

  • Radioligand: [3H]Spiperone or [3H]Raclopride (a high-affinity antagonist).

  • Test Compound: Amisulpride.

  • Non-specific Agent: 10 µM haloperidol or butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.

  • Scintillation Cocktail and Counter.

4.1.2 Procedure

  • Membrane Preparation: Thaw frozen cell membrane stocks on ice. Homogenize membranes in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (at its Kd value), and the membrane suspension.

    • Non-specific Binding (NSB): Add the non-specific agent, the radioligand, and the membrane suspension.

    • Competition: Add serial dilutions of amisulpride, the radioligand, and the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

4.1.3 Data Analysis

  • Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells.

  • Plot the percentage of specific binding against the log concentration of amisulpride.

  • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents: Membranes, Radioligand, Amisulpride, Buffers start->prep plate Plate Assay: Total Binding, NSB, Amisulpride dilutions prep->plate incubate Incubate to Equilibrium (e.g., 60 min at RT) plate->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting (Measure CPM) filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

References

Pharmacokinetic Profile of Amisulpride in Rodent Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of amisulpride in commonly used rodent models. The information presented herein is intended to support preclinical research and drug development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this atypical antipsychotic agent.

Introduction

Amisulpride is a selective dopamine D2/D3 receptor antagonist with a well-established efficacy and safety profile in the treatment of schizophrenia.[1] Understanding its pharmacokinetic properties in preclinical rodent models is crucial for the design and interpretation of toxicological and pharmacological studies, as well as for the extrapolation of findings to human clinical scenarios. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides visual representations of experimental workflows and metabolic pathways.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of amisulpride in rats and mice following oral administration.

Table 1: Pharmacokinetic Parameters of Amisulpride in Rats (Oral Administration)
Dose (mg/kg)FormulationCmax (ng/mL)Tmax (min)AUC (ng·h/mL)Bioavailability (%)Reference
10Solution30.05 ± 1.360 ± 32980.34 ± 3.6~48[2][3]
Not SpecifiedMarket Product54.85 ± 1.240 ± 17238.73 ± 2.9Not Reported[2][3]
Not SpecifiedAMS-HPβCD Inclusion Complex79.01 ± 1.5Not Reported11871.1 ± 2.8~78

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Pharmacokinetic and Pharmacodynamic Data of Amisulpride in Mice

While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for amisulpride in mice are not as extensively reported in publicly available literature, pharmacodynamic and toxicity data provide valuable insights.

ParameterRouteValueSpeciesReference
ED50 (Apomorphine-induced hypothermia antagonism)i.p.~2-3 mg/kgMouse
ED50 (Apomorphine-induced climbing blockade)i.p.19-115 mg/kgMouse
LD50Oral1024 mg/kgMouse
LD50Intraperitoneal175 mg/kgMouse
LD50Subcutaneous224 mg/kgMouse

ED50: 50% effective dose; LD50: 50% lethal dose.

Absorption

Following oral administration in rats, amisulpride is absorbed with a reported bioavailability of approximately 48%. Studies have shown that formulation can significantly impact absorption. For instance, complexation with 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been demonstrated to enhance the oral bioavailability of amisulpride in rats to 78%. In humans, amisulpride exhibits two absorption peaks, one occurring rapidly within the first hour and a second between 3 and 4 hours post-administration.

Distribution

Amisulpride exhibits low plasma protein binding, reported to be around 17% in humans, suggesting that a significant fraction of the drug is available to distribute into tissues. Studies in mice have investigated the brain penetration of amisulpride, which is a critical factor for its antipsychotic activity. The distribution of amisulpride to the brain is an important area of ongoing research, particularly in understanding its therapeutic effects and potential side effects.

Metabolism

Amisulpride undergoes minimal metabolism in the body. It is not a substrate for the major cytochrome P450 (CYP450) enzymes, which reduces the likelihood of drug-drug interactions mediated by this system. In human studies, two main metabolites, resulting from de-ethylation and oxidation, have been identified; however, these are pharmacologically inactive and account for only a small fraction of the administered dose. The majority of an amisulpride dose is excreted as the unchanged parent drug.

Excretion

The primary route of elimination for amisulpride is renal excretion. A significant portion of the drug is excreted unchanged in the urine. In humans, following intravenous administration, approximately 74% of the dose is recovered in the urine, with 58% as the parent compound. Fecal excretion accounts for about 23% of the dose. The elimination half-life of amisulpride after an oral dose in humans is approximately 12 hours.

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacokinetic evaluation of amisulpride in rodent models.

Animal Models
  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. Mice are also utilized, particularly for pharmacodynamic and toxicological assessments.

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water, unless fasting is required for the study protocol.

Drug Administration
  • Route of Administration: For oral pharmacokinetic studies, amisulpride is typically administered via oral gavage.

  • Vehicle: The drug is often dissolved or suspended in a suitable vehicle, such as distilled water or a solution containing a solubilizing agent if necessary.

  • Dose: Doses used in rat pharmacokinetic studies have included 10 mg/kg.

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing. In rats, this is often done via the tail vein or jugular vein.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is then separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most common and sensitive method for the quantification of amisulpride in plasma and other biological matrices.

  • Sample Preparation: A simple protein precipitation method is often employed for plasma sample preparation. This typically involves adding a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then analyzed.

  • Chromatography: A reversed-phase C18 column is commonly used for chromatographic separation.

  • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of amisulpride in a rodent model.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing Oral Gavage Administration Animal_Acclimatization->Dosing Dose_Preparation Amisulpride Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation via Centrifugation Blood_Sampling->Plasma_Separation Sample_Storage Plasma Storage at -80°C Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LC_MS_Analysis HPLC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Data_Acquisition->PK_Analysis Reporting Reporting of Results PK_Analysis->Reporting

Figure 1: Experimental workflow for a rodent pharmacokinetic study.
Signaling and Metabolic Pathways

Amisulpride's primary mechanism of action involves the blockade of dopamine D2 and D3 receptors. The following diagram illustrates this interaction.

signaling_pathway Amisulpride Amisulpride D2_Receptor Dopamine D2 Receptor Amisulpride->D2_Receptor Antagonism D3_Receptor Dopamine D3 Receptor Amisulpride->D3_Receptor Antagonism Dopaminergic_Transmission Modulation of Dopaminergic Transmission D2_Receptor->Dopaminergic_Transmission D3_Receptor->Dopaminergic_Transmission

Figure 2: Amisulpride's primary mechanism of action.

Given that amisulpride undergoes minimal metabolism, a detailed metabolic pathway diagram is not applicable. However, the following diagram illustrates its simplified metabolic fate.

metabolic_pathway cluster_absorption Absorption cluster_metabolism_excretion Metabolism & Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Systemic_Circulation Systemic Circulation (Unchanged Amisulpride) GI_Tract->Systemic_Circulation Minimal_Metabolism Minimal Metabolism (Inactive Metabolites) Systemic_Circulation->Minimal_Metabolism ~4% Renal_Excretion Renal Excretion (Primarily Unchanged) Systemic_Circulation->Renal_Excretion Major Pathway Fecal_Excretion Fecal Excretion Systemic_Circulation->Fecal_Excretion Minor Pathway

Figure 3: Simplified metabolic fate of amisulpride.

Conclusion

The pharmacokinetic profile of amisulpride in rodent models is characterized by moderate oral bioavailability, low plasma protein binding, minimal metabolism, and predominantly renal excretion of the unchanged drug. This profile, particularly its limited interaction with the CYP450 enzyme system, suggests a lower potential for metabolic drug-drug interactions. The data and protocols presented in this guide provide a foundational understanding for researchers engaged in the preclinical evaluation of amisulpride and related compounds. Further studies, especially those directly comparing the pharmacokinetics in different rodent species under identical conditions, would be beneficial for refining interspecies scaling and improving the prediction of human pharmacokinetics.

References

Enantiomer-Specific Binding Properties of Amisulpride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the enantiomer-specific binding properties of amisulpride, a substituted benzamide antipsychotic and antidepressant. Amisulpride is a chiral molecule administered as a racemic mixture of its (S)- and (R)-enantiomers.[1] The pharmacological activity of amisulpride is not homogenous across its enantiomers; instead, it exhibits a remarkable stereoselectivity, with each enantiomer targeting different receptor systems, a phenomenon crucial for its dual therapeutic action against psychosis and depression.[2][3] This guide details the distinct binding affinities of each enantiomer for dopamine D2, D3, and serotonin 5-HT7 receptors, outlines the experimental protocols used to determine these properties, and visualizes the associated signaling pathways.

Data Presentation: Enantiomer Binding Affinities

The differential binding of amisulpride's enantiomers is the cornerstone of its unique pharmacological profile. The S-enantiomer displays high affinity for dopamine D2 and D3 receptors, while the R-enantiomer preferentially binds to the serotonin 5-HT7 receptor.[1][2] This separation of activity within a single racemic compound underlies its clinical efficacy. The binding affinities, expressed as inhibition constants (Ki), are summarized below.

CompoundReceptorKi (nM)Reference
(S)-Amisulpride (Esamisulpride) Dopamine D24.43 ± 0.70
Dopamine D3~2-fold more potent than racemate
Serotonin 5-HT71,860 ± 260
(R)-Amisulpride (Aramisulpride) Dopamine D2140 ± 31
Dopamine D3~19-38 fold weaker than S-enantiomer
Serotonin 5-HT747 ± 4
Racemic Amisulpride Dopamine D22.8
Dopamine D33.2
Serotonin 5-HT744 ± 3

Core Binding Properties and Functional Implications

Dopamine D2/D3 Receptor Selectivity: The Role of (S)-Amisulpride

The antipsychotic effects of amisulpride are primarily attributed to the blockade of postsynaptic dopamine D2 and D3 receptors. In vitro binding studies have unequivocally demonstrated that this activity resides almost exclusively in the (S)-enantiomer, also known as esamisulpride. (S)-amisulpride binds to human D2 and rat D3 receptors with high, nanomolar affinity, being approximately 30 to 40 times more potent than its (R)-counterpart at these receptors. This potent antagonism in the limbic system is thought to alleviate the positive symptoms of schizophrenia.

At lower doses, amisulpride is believed to preferentially block presynaptic D2/D3 autoreceptors, which enhances dopamine release and may contribute to its efficacy against negative and depressive symptoms. This presynaptic activity is also driven by the high-affinity (S)-enantiomer.

Serotonin 5-HT7 Receptor Selectivity: The Role of (R)-Amisulpride

In contrast to the dopamine receptor profile, the affinity for the serotonin 5-HT7 receptor is dominated by the (R)-enantiomer, this compound. The (R)-enantiomer binds to the 5-HT7 receptor with over 50-fold greater preference than the (S)-enantiomer. Antagonism at the 5-HT7 receptor is strongly implicated in the antidepressant effects of various compounds, and this specific action of (R)-amisulpride is believed to be a key mediator of the drug's antidepressant and mood-stabilizing properties. This enantiomer-specific polypharmacology allows racemic amisulpride to engage both the dopaminergic and serotonergic systems required for its broad therapeutic window.

racemic Racemic Amisulpride s_enantiomer (S)-Amisulpride (Esamisulpride) racemic->s_enantiomer r_enantiomer (R)-Amisulpride (this compound) racemic->r_enantiomer d2_d3 Dopamine D2/D3 Receptors s_enantiomer->d2_d3 High Affinity (Ki ≈ 4.4 nM) ht7 Serotonin 5-HT7 Receptor r_enantiomer->ht7 High Affinity (Ki ≈ 47 nM) antipsychotic Antipsychotic Effects d2_d3->antipsychotic antidepressant Antidepressant Effects ht7->antidepressant

Caption: Logical relationship of amisulpride enantiomers to their primary receptor targets.

Experimental Protocols: Radioligand Binding Assay

The binding affinities of amisulpride enantiomers are determined using competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., (S)-amisulpride) to displace a specific, radioactively labeled ligand from its receptor.

I. Objective

To quantify the binding affinity (Ki) of a test compound for a target receptor by determining its half-maximal inhibitory concentration (IC50) in a competitive binding experiment.

II. Materials
  • Receptor Source: Cell membranes from recombinant cell lines (e.g., HEK-293 or Sf9) stably expressing the human dopamine D2, D3, or serotonin 5-HT7 receptor.

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., Tritium [³H]).

    • For D2/D3 Receptors: [³H]Spiperone or [³H]Raclopride.

    • For 5-HT7 Receptors: A specific radioligand like [³H]5-Carboxamidotryptamine.

  • Test Compounds: (S)-Amisulpride, (R)-Amisulpride, and racemic amisulpride, dissolved to create a range of concentrations.

  • Non-Specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., Haloperidol for D2 receptors) to saturate all specific binding sites.

  • Buffers:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold assay buffer.

  • Equipment: 96-well microplates, glass fiber filters, vacuum filtration manifold (cell harvester), scintillation vials, scintillation fluid, and a liquid scintillation counter.

III. Methodology
  • Membrane Preparation:

    • Cultured cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Incubation:

    • The assay is performed in 96-well plates with a final volume typically around 250 µL.

    • To each well, the following are added in order:

      • Receptor membrane preparation (a specific amount of protein, e.g., 10-50 µg).

      • Test compound at various concentrations OR buffer (for total binding) OR non-specific binding control.

      • Radioligand at a fixed concentration (typically near its Kd value).

    • The plate is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.

  • Termination and Filtration:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

    • The filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The filters are dried, and placed into scintillation vials with scintillation cocktail.

    • The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding Calculation: Specific Binding = Total Binding - Non-Specific Binding.

    • IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.

    • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

prep 1. Receptor Membrane Preparation incubation 2. Assay Incubation (Membranes + Radioligand + Competitor) prep->incubation filtration 3. Termination by Rapid Filtration incubation->filtration counting 4. Scintillation Counting (Quantify Bound Radioligand) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways

The enantiomer-specific binding of amisulpride to D2 and 5-HT7 receptors initiates distinct intracellular signaling cascades.

  • Dopamine D2 Receptor Signaling: As a Gαi-coupled receptor, activation of the D2 receptor typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. (S)-Amisulpride, acting as an antagonist, blocks this effect, thereby preventing the dopamine-induced reduction in cAMP. Additionally, D2 receptor signaling can occur through a β-arrestin-dependent pathway, which influences the Akt/GSK-3β cascade, a pathway implicated in cell survival and neuroprotection. Amisulpride has been shown to modulate this β-arrestin pathway, distinguishing it from other antipsychotics like haloperidol.

  • Serotonin 5-HT7 Receptor Signaling: The 5-HT7 receptor is a Gαs-coupled receptor. Its activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). (R)-Amisulpride, by acting as an antagonist, blocks serotonin-induced activation of this pathway, a mechanism believed to contribute to its antidepressant and cognitive-enhancing effects.

cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT7 Receptor Pathway s_amisulpride (S)-Amisulpride d2r D2 Receptor s_amisulpride->d2r Blocks gai Gαi d2r->gai arrestin β-Arrestin 2 d2r->arrestin ac_d2 Adenylyl Cyclase gai->ac_d2 Inhibits camp_d2 ↓ cAMP ac_d2->camp_d2 akt Akt/GSK-3β Pathway arrestin->akt Modulates r_amisulpride (R)-Amisulpride ht7r 5-HT7 Receptor r_amisulpride->ht7r Blocks gas Gαs ht7r->gas ac_ht7 Adenylyl Cyclase gas->ac_ht7 Stimulates camp_ht7 ↑ cAMP ac_ht7->camp_ht7 pka PKA Activation camp_ht7->pka

Caption: Downstream signaling pathways for D2 and 5-HT7 receptors antagonized by amisulpride.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Amisulpride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state chemistry of amisulpride, focusing on its crystal structure and known polymorphic forms. The information presented herein is critical for drug development, as polymorphism can significantly impact a drug's bioavailability, stability, and manufacturability.

Introduction to Amisulpride and Polymorphism

Amisulpride is an atypical antipsychotic agent that selectively antagonizes dopamine D2 and D3 receptors.[1] It is used in the treatment of schizophrenia and, at lower doses, dysthymia.[2] The therapeutic efficacy and safety of a pharmaceutical product are intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API).

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure.[3] These different forms, or polymorphs, can exhibit distinct physical and chemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability.

  • Melting Point and Thermal Stability: Influencing manufacturing processes like milling and drying.

  • Hygroscopicity: Impacting storage and handling requirements.

  • Mechanical Properties: Affecting tablet compaction and formulation.

Therefore, a thorough understanding and characterization of the polymorphic landscape of an API like amisulpride are paramount during drug development to ensure product quality and consistency.[3]

Known Polymorphic Forms of Amisulpride

Scientific literature has identified and characterized two distinct polymorphic forms of amisulpride, designated as Form I and Form II.[4] These two forms are conformational polymorphs, meaning the primary distinction between them lies in the spatial arrangement (conformation) of the molecule, particularly around the ethylsulfonyl group.

  • Form I: This is the previously known and more thermodynamically stable form of amisulpride.

  • Form II: This is a more recently discovered metastable form.

While thermodynamically stable forms are often preferred to prevent phase transformations during storage, metastable forms may offer advantages such as improved solubility.

Crystallographic and Physicochemical Data

The two polymorphs have been extensively characterized using single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), and thermal analysis. The key quantitative data are summarized below for direct comparison.

Crystallographic Data

Single-crystal X-ray diffraction provides definitive structural information, including the unit cell dimensions and space group.

ParameterForm IForm II
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.132(3)12.012(4)
b (Å) 21.011(7)8.012(3)
c (Å) 9.014(3)19.814(6)
β (º) 97.41(3)98.12(3)
Volume (ų) 1903.0(11)1888.1(11)
Z 44

Data sourced from Zhang, G., & Chen, J. (2017). Crystal structures and physicochemical properties of amisulpride polymorphs. Journal of Pharmaceutical and Biomedical Analysis, 140, 252-257.

Powder X-ray Diffraction (PXRD) Data

PXRD is a critical tool for routine identification and differentiation of polymorphic forms. Each form has a unique diffraction pattern.

FormCharacteristic 2θ Peaks (°)
Form I 12.3, 13.4, 20.5, 20.8, 27.0
Form II 13.0, 16.5, 19.5, 23.7, 26.3
Thermal and Physicochemical Properties

Differential Scanning Calorimetry (DSC) and other analyses reveal key differences in the thermal behavior and physical properties of the polymorphs.

ParameterForm IForm II
Melting Point (DSC) 130.1 °C127.5 °C
Equilibrium Solubility (water at 25°C) 0.70 mg/mL0.91 mg/mL
Hygroscopicity HigherLower

The data clearly show that the metastable Form II possesses a lower melting point and approximately 1.3 times higher aqueous solubility than the stable Form I. Furthermore, Form II is less hygroscopic, which could be a significant advantage for formulation and storage stability.

Experimental Protocols

Detailed and reproducible methodologies are essential for the study of polymorphism. The following sections outline the protocols used to prepare and characterize amisulpride polymorphs.

Preparation of Polymorphs

Preparation of Form I Crystalline Powder:

  • Suspend 100 mg of amisulpride raw material in 2 mL of methanol.

  • Stir the suspension (slurry) at room temperature for 3 days.

  • Filter the solid material and dry it under vacuum to obtain pure Form I.

Preparation of Form II Crystalline Powder:

  • Dissolve 100 mg of amisulpride raw material in 6 mL of a trichloromethane-toluene (1:1, v/v) solvent mixture.

  • Evaporate the solvent under vacuum.

  • Collect the resulting solid material, which will be Form II.

Preparation of Single Crystals for SXRD:

  • Form I: Dissolve 2 mg of amisulpride in 1 mL of acetonitrile. Allow the solvent to evaporate slowly at ambient conditions.

  • Form II: Dissolve 2 mg of amisulpride in 1 mL of methanol. Allow the solvent to evaporate slowly at room temperature.

Characterization Methods

Powder X-ray Diffraction (PXRD):

  • Instrument: Shimadzu XRD 6000 X-ray diffractometer or equivalent.

  • Radiation Source: Cu-Kα (λ = 1.5418 Å).

  • Instrument Settings:

    • Voltage: 40 kV.

    • Current: 40 mA.

    • Scan Range (2θ): 3° to 40°.

    • Scan Speed: 2°/min.

Differential Scanning Calorimetry (DSC):

  • Instrument: TA Instruments DSC Q20 or equivalent.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a sealed aluminum pan.

  • Analysis Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 150 °C.

    • Atmosphere: Dry nitrogen purge at 50 mL/min.

Dynamic Vapor Sorption (DVS):

  • Purpose: To assess hygroscopicity.

  • Method: Samples are exposed to a controlled range of relative humidity (e.g., 0% to 95% RH) at a constant temperature (25 °C). The change in mass is recorded over time to determine water uptake.

Solubility Measurement:

  • Add an excess amount of the amisulpride polymorph to a known volume of distilled water in a sealed container.

  • Agitate the suspension at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

  • Withdraw samples at predetermined time intervals.

  • Filter the samples immediately through a 0.22 µm syringe filter to remove undissolved solids.

  • Analyze the filtrate concentration using a validated High-Performance Liquid Chromatography (HPLC) method.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and logical concepts relevant to amisulpride polymorphism.

Polymorph Screening Workflow

This diagram illustrates a typical workflow for discovering and characterizing new polymorphic forms of an API like amisulpride.

PolymorphScreening cluster_prep Crystallization & Screening cluster_char Primary Characterization cluster_analysis Advanced Analysis & Selection API Amisulpride Raw Material Methods Diverse Crystallization Methods (Evaporation, Slurry, Antisolvent, etc.) API->Methods Solids Resulting Solid Samples Methods->Solids PXRD Powder X-Ray Diffraction (PXRD) Solids->PXRD Initial Identification Thermal Thermal Analysis (DSC/TGA) PXRD->Thermal Confirm & Differentiate Spectro Spectroscopy (FTIR/Raman) PXRD->Spectro Confirm & Differentiate SCXRD Single Crystal XRD (If single crystals obtained) Thermal->SCXRD Definitive Structure Stability Physicochemical Stability (Hygroscopicity, Light) Thermal->Stability Spectro->SCXRD Definitive Structure Spectro->Stability SCXRD->Stability Correlate Structure to Properties Solubility Solubility & Dissolution Stability->Solubility Selection Candidate Form Selection Solubility->Selection Select based on desired performance profile

Caption: Workflow for amisulpride polymorph screening and selection.

Thermodynamic Stability Relationship

This diagram illustrates the relationship between the two amisulpride polymorphs and the factors governing their formation.

StabilityRelationship FormI Form I FormII Form II FormII->FormI Spontaneous Conversion (Metastable to Stable) Over Time / Energy Input Thermo Thermodynamic Control (Low Energy State) Thermo->FormI Favors Formation Kinetic Kinetic Control (Fast Nucleation) Kinetic->FormII Favors Formation

Caption: Thermodynamic vs. kinetic control of amisulpride polymorphs.

References

The Genesis of a Dual-Action Antipsychotic: An In-depth Technical Guide to the Early Discovery and Development of Amisulpride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amisulpride, a substituted benzamide derivative, has carved a unique niche in the therapeutic landscape of schizophrenia, distinguished by its dual-action, dose-dependent efficacy against both positive and negative symptoms. This technical guide delineates the seminal stages of its discovery and development, from its initial synthesis and preclinical pharmacological characterization to the foundational clinical trials that established its clinical utility. Through a detailed examination of its mechanism of action, experimental protocols, and early clinical findings, this document provides a comprehensive resource for researchers and drug development professionals interested in the scientific journey of this atypical antipsychotic.

Introduction: The Quest for a Novel Antipsychotic Profile

The development of amisulpride emerged from the ongoing effort to identify antipsychotic agents with an improved side-effect profile and broader efficacy, particularly concerning the challenging negative symptoms of schizophrenia. The foundational hypothesis centered on creating a molecule with high selectivity for dopamine D2 and D3 receptors, minimizing off-target effects, and exhibiting a dose-dependent modulation of the dopaminergic system.

Early Discovery and Synthesis

Amisulpride was first synthesized by Thominet and colleagues, as detailed in Belgian patent BE 872585.[1] The synthesis, characteristic of substituted benzamides, involves a multi-step process.

General Synthesis Pathway

While various modifications exist, the core synthesis described in early patents involves the reaction of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine.[2][3] The activation of the carboxylic acid moiety is a critical step to facilitate the amide bond formation.

Experimental Protocol: Illustrative Synthesis of Amisulpride

A general procedure, as extrapolated from patent literature, is as follows:

  • Oxidation: 2-methoxy-4-amino-5-ethylthiobenzoic acid is oxidized using an oxidizing agent like hydrogen peroxide in an acidic medium (e.g., acetic acid) to form 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.[1][2]

  • Acid Activation: The resulting carboxylic acid is activated. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride, or by forming a mixed anhydride with, for example, ethyl chloroformate in the presence of a base such as triethylamine.

  • Condensation: The activated acid is then reacted with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine in an appropriate solvent (e.g., acetone) to yield amisulpride.

  • Purification: The final product is purified through recrystallization to achieve the desired purity for pharmaceutical use.

Preclinical Pharmacological Profile

The preclinical evaluation of amisulpride was pivotal in elucidating its unique pharmacological properties, particularly its high affinity and selectivity for dopamine D2/D3 receptors and its dose-dependent effects. Key studies by Schoemaker et al. (1997) and Perrault et al. (1997) provided a detailed characterization of its neurochemical and behavioral profile.

Receptor Binding Affinity

Amisulpride's primary mechanism of action is its selective antagonism of dopamine D2 and D3 receptors. In vitro binding studies were crucial in quantifying this interaction.

Experimental Protocol: Dopamine D2/D3 Receptor Binding Assay

  • Tissue Preparation: Membranes from cell lines expressing human recombinant dopamine D2 or D3 receptors were used.

  • Radioligand: A radiolabeled antagonist, such as [3H]raclopride, was used to label the dopamine D2/D3 receptors.

  • Incubation: The cell membranes were incubated with the radioligand and varying concentrations of amisulpride.

  • Separation: Bound and free radioligand were separated by rapid filtration.

  • Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the concentration of amisulpride that inhibited 50% of the specific binding of the radioligand (IC50) using the Cheng-Prusoff equation.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Amisulpride

Receptor SubtypeKi (nM)Reference
Dopamine D22.8
Dopamine D33.2
In Vivo Preclinical Studies

In vivo studies in animal models were essential to understand the functional consequences of amisulpride's receptor binding profile. These studies demonstrated its dose-dependent effects on dopaminergic neurotransmission.

Experimental Protocol: Antagonism of Apomorphine-Induced Hypothermia in Mice (Presynaptic D2/D3 Activity)

  • Animals: Male mice were used.

  • Procedure: A baseline rectal temperature was recorded. Animals were then administered either vehicle or varying doses of amisulpride intraperitoneally (i.p.). After a set pre-treatment time, the dopamine agonist apomorphine was administered subcutaneously to induce hypothermia.

  • Measurement: Rectal temperature was measured at regular intervals after apomorphine administration.

  • Data Analysis: The dose of amisulpride that produced a 50% reversal of the apomorphine-induced hypothermia (ED50) was calculated.

Experimental Protocol: Inhibition of d-Amphetamine-Induced Hyperactivity in Rats (Postsynaptic Dopamine Receptor Activity)

  • Animals: Male rats were used.

  • Procedure: Animals were placed in activity cages to measure locomotor activity. They were then administered either vehicle or varying doses of amisulpride i.p. After a pre-treatment period, d-amphetamine was administered to induce hyperactivity.

  • Measurement: Locomotor activity was continuously recorded for a defined period.

  • Data Analysis: The dose of amisulpride that caused a 50% inhibition of the d-amphetamine-induced hyperactivity (ED50) was determined.

Table 2: Key Preclinical In Vivo Data for Amisulpride

Animal ModelEffectED50 (mg/kg, i.p.)ImplicationReference
MouseAntagonism of Apomorphine-Induced Hypothermia~2Presynaptic D2/D3 antagonist activity
RatAntagonism of Apomorphine-Induced Yawning0.19Preferential blockade of presynaptic autoreceptors
RatAntagonism of Apomorphine-Induced Hypomotility0.3Preferential blockade of presynaptic autoreceptors
RatAntagonism of d-Amphetamine-Induced Hyperactivity~3Postsynaptic dopamine antagonist activity (limbic selectivity)
MouseBlockade of Apomorphine-Induced Climbing21Postsynaptic D2 receptor blockade

G

Early Clinical Development: Phase I and Phase II Trials

Following promising preclinical results, amisulpride entered clinical development to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials in Healthy Volunteers

Phase I studies were conducted to determine the safety and pharmacokinetic profile of amisulpride in healthy individuals. A review by Rosenzweig et al. (2002) summarized data from 19 studies involving 358 healthy volunteers.

Experimental Protocol: Single Oral Dose Pharmacokinetic Study in Healthy Volunteers

  • Subjects: Healthy male and female volunteers.

  • Design: Open-label, single-dose, dose-escalation design.

  • Procedure: Subjects received a single oral dose of amisulpride. Blood samples were collected at predefined time points over 72 hours. Urine was also collected to determine renal excretion.

  • Measurements: Plasma concentrations of amisulpride were determined using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) were calculated.

  • Safety Assessments: Vital signs, electrocardiograms (ECGs), and adverse events were monitored throughout the study.

Table 3: Pharmacokinetic Parameters of Amisulpride in Healthy Volunteers (Single 50 mg Oral Dose)

ParameterValueReference
Bioavailability48%
Cmax56 ± 4.1 ng/mL
Tmax1 and 3-4 hours (two peaks)
Elimination Half-life (t1/2)~12 hours
Protein Binding17%
ExcretionPrimarily unchanged in urine
Phase II Clinical Trials in Patients with Schizophrenia

Phase II studies were designed to evaluate the efficacy and dose-response of amisulpride in patients with schizophrenia, with a particular focus on its effects on both positive and negative symptoms.

Experimental Protocol: Double-Blind, Placebo-Controlled Study in Patients with Predominantly Negative Symptoms

  • Patients: Patients diagnosed with schizophrenia with predominantly negative symptoms, as defined by a high score on the Scale for the Assessment of Negative Symptoms (SANS) and a low score on the Scale for the Assessment of Positive Symptoms (SAPS).

  • Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment: Patients received a fixed low dose of amisulpride (e.g., 100 mg/day) or a placebo for a period of 6 months.

  • Efficacy Assessments: The primary efficacy endpoint was the change from baseline in the SANS total score. Secondary endpoints included changes in the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.

  • Safety Assessments: Adverse events, including extrapyramidal symptoms (EPS), were monitored.

Table 4: Efficacy of Low-Dose Amisulpride (100 mg/day) in Patients with Predominantly Negative Symptoms (6-Month Study)

Outcome MeasureAmisulpride GroupPlacebo Groupp-valueReference
Study Completion Rate55%32%<0.05
Drop-out due to Lack of Efficacy27%47%<0.05
Improvement in SANS ScoreStatistically significant improvementNo significant improvement<0.05

Experimental Protocol: Double-Blind, Comparative Study in Patients with Acute Exacerbation of Schizophrenia (Positive Symptoms)

  • Patients: Patients experiencing an acute exacerbation of schizophrenia with prominent positive symptoms.

  • Design: A multi-center, randomized, double-blind, flexible-dose study comparing amisulpride with a standard antipsychotic (e.g., haloperidol).

  • Treatment: Patients received flexible doses of amisulpride (400-1200 mg/day) or haloperidol (10-30 mg/day) for 4 months.

  • Efficacy Assessments: The primary outcome was the change in the BPRS total score. Secondary outcomes included changes in the Positive and Negative Syndrome Scale (PANSS) positive and negative subscale scores, and the CGI.

  • Safety Assessments: Incidence of EPS was a key safety measure.

Table 5: Efficacy of High-Dose Amisulpride vs. Haloperidol in Acute Schizophrenia

Outcome MeasureAmisulpride (400-1200 mg/day)Haloperidol (10-30 mg/day)p-valueReference
Improvement in BPRS Total Score-27.3-21.9<0.001 (non-inferiority)
Improvement in PANSS Negative Score-10.5-7.20.01
Responders on CGI Scale71%47%<0.001
Premature Withdrawal (Adverse Events)26%44%0.0077

Mechanism of Action: A Dose-Dependent Duality

The early preclinical and clinical data converged to support a unique, dose-dependent mechanism of action for amisulpride.

  • Low Doses (50-300 mg/day): At lower concentrations, amisulpride preferentially blocks presynaptic dopamine D2/D3 autoreceptors. This blockade inhibits the negative feedback mechanism on dopamine synthesis and release, leading to an increase in dopaminergic neurotransmission in the prefrontal cortex. This is thought to underlie its efficacy against primary negative symptoms.

  • High Doses (400-1200 mg/day): At higher doses, amisulpride acts as a potent antagonist of postsynaptic dopamine D2/D3 receptors, particularly in the limbic system. This action reduces dopaminergic hyperactivity, which is associated with the positive symptoms of schizophrenia.

G cluster_0 Low Dose Amisulpride cluster_1 High Dose Amisulpride Amisulpride_low Amisulpride (Low Dose) Presynaptic_Autoreceptor Presynaptic D2/D3 Autoreceptor Dopamine_Release Increased Dopamine Release Negative_Symptoms Alleviation of Negative Symptoms Amisulpride_high Amisulpride (High Dose) Postsynaptic_Receptor Postsynaptic D2/D3 Receptor Dopamine_Signaling Reduced Dopaminergic Signaling Positive_Symptoms Alleviation of Positive Symptoms

Conclusion

The early discovery and development of amisulpride represent a successful example of targeted drug design based on a specific neurochemical hypothesis. The initial synthesis of this substituted benzamide was followed by rigorous preclinical studies that unveiled its selective affinity for dopamine D2/D3 receptors and its novel dose-dependent mechanism of action. Subsequent Phase I and II clinical trials provided the crucial evidence for its safety, pharmacokinetic profile, and unique efficacy in treating both the positive and negative symptom domains of schizophrenia. This foundational work established amisulpride as a valuable therapeutic option and continues to inform the development of new antipsychotic agents.

References

Physicochemical Properties of Amisulpride Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amisulpride is a second-generation atypical antipsychotic agent belonging to the substituted benzamide class.[1][2] It is utilized in the treatment of acute and chronic schizophrenia, demonstrating efficacy against both positive and negative symptoms.[2][3] Furthermore, at lower dosages, it is employed for treating dysthymia and major depressive disorder.[4] The therapeutic efficacy and biopharmaceutical behavior of an active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical properties. For drug development professionals, a comprehensive understanding of these characteristics is paramount for formulation design, ensuring stability, and optimizing bioavailability. This technical guide provides an in-depth overview of the core physicochemical properties of the hydrochloride salt of amisulpride, detailed experimental methodologies for their characterization, and a summary of its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of amisulpride are summarized below. It is important to note that while the focus is on the hydrochloride salt, some reported data may pertain to the amisulpride free base.

Table 1: General Physicochemical Properties of Amisulpride

PropertyValueSource(s)
Molecular Formula C₁₇H₂₇N₃O₄S
Molecular Weight 369.48 g/mol
Appearance White or almost white crystalline powder
Melting Point 126-127 °C
logP (Partition Coeff.) 1.06 - 1.6
Strongest Basic pKa 8.28 - 9.37
Strongest Acidic pKa 13.73 - 14.03
Solubility

Amisulpride is described as being sparingly soluble or slightly soluble in water. Its solubility is a critical factor influencing its dissolution rate and subsequent bioavailability, which is reported to be approximately 48% after oral administration. The aqueous solubility is also dependent on the polymorphic form of the crystal.

Table 2: Solubility of Amisulpride in Various Solvents

SolventSolubilitySource(s)
Water (Form I) 0.70 mg/mL (at 25 °C)
Water (Form II) 0.91 mg/mL (at 25 °C)
DMSO ≥5 mg/mL; ~15 mg/mL; 50 mg/mL
DMF ~15 mg/mL
DMF:PBS (pH 7.2) (1:1) ~0.5 mg/mL
Ethanol ~1 mg/mL
Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, which can significantly impact a drug's stability, solubility, and bioavailability. While some regulatory documents have stated no known polymorphs of amisulpride exist, research has identified and characterized at least two distinct polymorphic forms, designated as Form I and Form II. These two forms are conformational polymorphs, differing mainly around the ethylsulfonyl group. Form II exhibits higher solubility and lower hygroscopicity compared to Form I, suggesting it could be a preferable alternative for formulation development.

Table 3: Comparison of Amisulpride Polymorphs (Form I and Form II)

PropertyForm IForm IISource(s)
Thermodynamic Stability More stableLess stable
Aqueous Solubility (25°C) 0.70 mg/mL0.91 mg/mL
Hygroscopicity HigherLower

Mechanism of Action & Signaling Pathways

Amisulpride's pharmacological effect is primarily mediated through its high and selective antagonism of dopamine D2 and D3 receptors, with no significant affinity for D1, D4, or D5 receptor subtypes. It also shows antagonist activity at serotonin 5-HT₇ and 5-HT₂ₐ receptors, which may contribute to its antidepressant effects. A unique characteristic of amisulpride is its dose-dependent dual action.

  • At Low Doses: Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally inhibit dopamine synthesis and release. Their blockade leads to an increase in dopamine concentration in the synaptic cleft, which is thought to alleviate negative and depressive symptoms.

  • At High Doses: Amisulpride acts by blocking postsynaptic D2/D3 receptors, primarily in the limbic system. This action inhibits dopaminergic hyperactivity, which is responsible for treating the positive symptoms of schizophrenia, such as hallucinations and delusions.

G cluster_low Low Dose cluster_high High Dose Amisulpride_Low Amisulpride (Low Dose) Presynaptic Presynaptic D2/D3 Autoreceptors Amisulpride_Low->Presynaptic Blocks Dopamine_Release Increased Dopamine Release Presynaptic->Dopamine_Release Facilitates Negative_Symptoms Alleviation of Negative Symptoms & Depression Dopamine_Release->Negative_Symptoms Leads to Amisulpride_High Amisulpride (High Dose) Postsynaptic Postsynaptic D2/D3 Receptors Amisulpride_High->Postsynaptic Blocks Dopamine_Hyperactivity Inhibited Dopaminergic Hyperactivity Postsynaptic->Dopamine_Hyperactivity Inhibits Positive_Symptoms Control of Positive Psychotic Symptoms Dopamine_Hyperactivity->Positive_Symptoms Leads to

Caption: Dose-dependent mechanism of Amisulpride.

Experimental Protocols

Accurate characterization of physicochemical properties is essential. The following sections detail standard experimental protocols for key analyses.

Physicochemical Characterization Workflow

A logical workflow ensures comprehensive characterization of an API like amisulpride hydrochloride. The process typically involves solid-state characterization followed by solution-based property determination.

G cluster_solid Solid-State Characterization cluster_solution Solution-State Characterization API Amisulpride Hydrochloride API XRPD X-Ray Powder Diffraction (XRPD) API->XRPD DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA Solubility Solubility Assay API->Solubility pKa pKa Determination API->pKa XRPD_Out Crystallinity Polymorphic Form XRPD->XRPD_Out DSC_Out Melting Point Phase Transitions DSC->DSC_Out TGA_Out Thermal Stability Solvation State TGA->TGA_Out Solubility_Out Aqueous & Solvent Solubility Solubility->Solubility_Out pKa_Out Ionization Constant(s) pKa->pKa_Out

Caption: Workflow for physicochemical characterization.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining equilibrium solubility.

  • Objective: To determine the saturation concentration of amisulpride hydrochloride in a specific solvent at a controlled temperature.

  • Materials: Amisulpride HCl powder, desired solvent (e.g., purified water, pH buffers), temperature-controlled shaker, filtration system (e.g., 0.45 µm PTFE syringe filters), analytical balance, HPLC or UV-Vis spectrophotometer for quantification.

  • Protocol:

    • Add an excess amount of amisulpride HCl to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure equilibrium is reached.

    • Place the flask in a temperature-controlled shaker (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.

    • After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot to remove any undissolved solid particles.

    • Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of amisulpride in the diluted filtrate using a validated HPLC or UV-Vis method against a standard curve.

    • Express the solubility in terms of mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the ionization constants (pKa) of a drug.

  • Objective: To determine the pKa value(s) of amisulpride's ionizable functional groups.

  • Materials: Amisulpride HCl, calibrated pH meter with an electrode, automated titrator or burette, standard solutions of 0.1 M HCl and 0.1 M NaOH, potassium chloride (for ionic strength adjustment), nitrogen gas.

  • Protocol:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Prepare a solution of amisulpride HCl of known concentration (e.g., 1mM) in purified water. Adjust the ionic strength of the solution using KCl (e.g., to 0.15 M).

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

    • Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) with continuous stirring.

    • For a basic pKa, titrate the solution with a standardized solution of HCl. For an acidic pKa, titrate with standardized NaOH.

    • Record the pH value after each incremental addition of the titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/min).

    • Continue the titration well past the equivalence point(s).

    • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by calculating the inflection point of the first derivative of the titration curve.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying the crystalline form and determining the degree of crystallinity of a solid material.

  • Objective: To obtain the diffraction pattern of amisulpride HCl to identify its polymorphic form and confirm its crystalline nature.

  • Materials: Amisulpride HCl powder, sample holder (e.g., zero-background silicon wafer), X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

  • Protocol:

    • Gently grind the amisulpride HCl powder using a mortar and pestle to ensure a random orientation of crystallites and a consistent particle size, if necessary.

    • Pack the powdered sample into the sample holder, ensuring a flat, smooth surface that is level with the holder's rim.

    • Place the sample holder into the diffractometer.

    • Set the experimental parameters, including the angular range (e.g., 2° to 40° 2θ), step size (e.g., 0.02°), and scan speed or collection time per step.

    • Initiate the X-ray source and detector scan.

    • The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline solid.

    • Compare the obtained peak positions and relative intensities to reference patterns from databases or those of known polymorphs to identify the form.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature, allowing for the determination of thermal events like melting and phase transitions.

  • Objective: To determine the melting point and identify other thermal transitions of amisulpride HCl.

  • Materials: Amisulpride HCl, DSC instrument, hermetically sealed aluminum pans, inert purge gas (e.g., nitrogen).

  • Protocol:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.

    • Seal the pan, using an empty sealed pan as the reference.

    • Place both the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

    • Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C).

    • Record the heat flow as a function of temperature.

    • The resulting thermogram will show peaks or shifts in the baseline corresponding to thermal events. An endothermic peak will correspond to the melting of the substance. The onset temperature of this peak is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of volatiles or solvates.

  • Objective: To assess the thermal stability of amisulpride HCl and quantify any mass loss due to solvent/water evaporation or decomposition.

  • Materials: Amisulpride HCl, TGA instrument with a high-precision microbalance, sample pan (e.g., alumina or platinum), inert purge gas (e.g., nitrogen).

  • Protocol:

    • Place a precisely weighed sample (typically 5-10 mg) into the TGA sample pan.

    • Position the pan within the TGA furnace.

    • Begin purging the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a controlled atmosphere.

    • Heat the sample according to a defined temperature program (e.g., a ramp of 10 °C/min from ambient temperature to 300 °C).

    • Continuously record the sample mass as a function of temperature.

    • Analyze the resulting TGA curve (mass % vs. temperature). Steps in the curve indicate mass loss, from which the temperature of decomposition and the amount of volatile content can be determined.

References

Methodological & Application

Application Notes and Protocols: Aramisulpride Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aramisulpride, the R-enantiomer of amisulpride, is a psychoactive agent with a distinct pharmacological profile. It exhibits a high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT7 receptors.[1][2][3] Understanding the binding characteristics of this compound to these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics for psychiatric disorders. This document provides a detailed protocol for conducting an in vitro receptor binding assay to determine the affinity of this compound for its target receptors.

Data Presentation: this compound Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound and its related compounds for various receptors, as determined by radioligand binding assays.

CompoundReceptorRadioligandKi (nM)Source
Racemic AmisulprideHuman Dopamine D2Not Specified2.8[4][5]
Racemic AmisulprideHuman Dopamine D3Not Specified3.2
Racemic AmisulprideHuman 5-HT7a[3H]LSD11.5 ± 0.7
Racemic AmisulprideHuman 5-HT2BNot Specified13 ± 1
This compound (R-enantiomer) Human 5-HT7 Not Specified47 ± 4
This compound (R-enantiomer) Human Dopamine D2 Not Specified140 ± 31
This compound (R-enantiomer) Human Dopamine D3 Not Specified13.9
Esamisulpride (S-enantiomer)Human 5-HT7Not Specified1860 ± 260
Esamisulpride (S-enantiomer)Human Dopamine D2Not Specified4.43 ± 0.70
Esamisulpride (S-enantiomer)Human Dopamine D3Not Specified0.72

Experimental Protocols

In Vitro Radioligand Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity of this compound to dopamine D2, D3, and serotonin 5-HT7 receptors expressed in a suitable cell system.

1. Materials and Reagents

  • Cell Lines: Sf9 (Spodoptera frugiperda) insect cells or CHO (Chinese Hamster Ovary) cells stably expressing recombinant human dopamine D2long (hD2L), rat dopamine D3 (rD3), or human 5-HT7 receptors.

  • Radioligands:

    • [3H]Spiperone or [3H]Nemonapride for dopamine D2 and D3 receptors.

    • [3H]LSD or a specific 5-HT7 antagonist radioligand.

  • Test Compound: this compound.

  • Competitors (for non-specific binding determination):

    • Haloperidol or unlabeled spiperone for dopamine receptors.

    • Unlabeled serotonin or a specific 5-HT7 antagonist for 5-HT7 receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing appropriate salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Cell harvester and filter mats (e.g., GF/B or GF/C).

  • Liquid scintillation counter.

2. Experimental Procedure

  • Cell Membrane Preparation:

    • Culture the selected cell line expressing the receptor of interest to an appropriate density.

    • Harvest the cells and centrifuge to form a cell pellet.

    • Homogenize the cell pellet in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µ g/well .

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membrane suspension.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of the unlabeled competitor, and cell membrane suspension.

      • This compound Competition: Assay buffer, radioligand, varying concentrations of this compound, and cell membrane suspension.

  • Incubation:

    • Incubate the plates at room temperature (or 37°C, depending on the receptor) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filter mats in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50 and Ki:

    • Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

experimental_workflow A Cell Culture (e.g., Sf9 cells expressing target receptor) B Cell Harvesting & Membrane Preparation A->B C Assay Plate Setup (Total, Non-specific, Competition) B->C D Incubation with Radioligand & this compound C->D E Rapid Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 & Ki Determination) F->G H Result: Binding Affinity of this compound G->H

Caption: Experimental workflow for the this compound receptor binding assay.

signaling_pathway cluster_membrane Cell Membrane This compound This compound D2R Dopamine D2/D3 Receptor This compound->D2R Antagonism G_protein G-protein activation D2R->G_protein Blocks Signal Downstream Modulation of Downstream Signaling (e.g., adenylyl cyclase inhibition) G_protein->Downstream Response Cellular Response Downstream->Response

Caption: Simplified signaling pathway showing this compound antagonism at D2/D3 receptors.

References

Application Note: A Robust HPLC-UV Method for the Quantification of Amisulpride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Amisulpride in bulk drug and pharmaceutical dosage forms. The method was developed and validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control analysis of Amisulpride in the pharmaceutical industry.

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent used in the treatment of schizophrenia and postoperative nausea and vomiting.[1][2][3] It is a benzamide derivative that acts as a selective dopamine D2/D3 receptor antagonist.[3][4] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Amisulpride formulations. This application note presents a validated HPLC-UV method for the quantification of Amisulpride.

Chemical Structure of Amisulpride:

Amisulpride, chemically known as 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, has a molecular formula of C17H27N3O4S and a molecular weight of 369.48 g/mol .

Experimental

Instrumentation and Chemicals
  • Instrumentation: A Shimadzu LC-2010 CHT system equipped with an autosampler and UV detector was used.

  • Column: A Phenomenex C18 column (150 x 4.6 mm, 5 µm) was used for chromatographic separation.

  • Chemicals and Reagents: Amisulpride active pharmaceutical ingredient (API) was obtained from a certified supplier. HPLC grade methanol and acetonitrile were procured from Merck, India. All other chemicals were of analytical grade. Ultrapure water was generated using a Millipore system.

Chromatographic Conditions

The chromatographic separation was achieved using the following conditions:

ParameterCondition
Mobile Phase Phosphate Buffer (pH 6.5) and Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 248 nm
Injection Volume 10 µL
Run Time Approximately 5 minutes

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (pH 6.5): Dissolve 6.8 g of Potassium dihydrogen orthophosphate in 1000 mL of distilled water. Adjust the pH to 6.5 using a sodium hydroxide solution.

  • Mobile Phase: Mix the prepared Phosphate Buffer (pH 6.5) and Acetonitrile in a ratio of 60:40 (v/v). Filter the solution through a 0.45 µm membrane filter and degas by sonication before use.

Preparation of Standard Stock Solution
  • Accurately weigh 100 mg of Amisulpride API and transfer it to a 100 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate to dissolve the API completely.

  • Make up the volume to 100 mL with methanol to obtain a stock solution of 1000 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve
  • From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 50 µg/mL to 150 µg/mL by diluting with the mobile phase.

  • Inject each working standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder 20 Amisulpride tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Amisulpride and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 30 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 100 µg/mL).

Method Validation Summary

The developed method was validated according to ICH guidelines, and the results are summarized below.

Validation ParameterResult
Linearity Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.89 - 102.32%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.47 µg/mL
Retention Time Approximately 4.25 minutes

Results and Discussion

The developed HPLC method provides a rapid and reliable means for the quantification of Amisulpride. The chromatographic conditions were optimized to achieve a symmetrical peak with a short retention time, making the method suitable for high-throughput analysis. The validation data demonstrates that the method is linear, accurate, precise, and sensitive for its intended purpose. No interference from common tablet excipients was observed at the retention time of Amisulpride, indicating the specificity of the method.

Conclusion

The validated RP-HPLC method described in this application note is simple, rapid, and reliable for the routine quality control analysis of Amisulpride in pharmaceutical formulations. The method meets all the requirements for a validated analytical procedure as per ICH guidelines.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Injection Inject Samples Standard_Sol->Injection Sample_Sol Sample Solution Preparation Sample_Sol->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

Application Notes and Protocols for In Vivo Microdialysis of Amisulpride in the Rat Prefrontal Cortex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride is an atypical antipsychotic agent characterized by its high affinity and selectivity for dopamine D2 and D3 receptors.[1][2] Its therapeutic efficacy is believed to stem from its dose-dependent modulation of the dopaminergic system. At low doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release.[1] This mechanism is thought to contribute to its effectiveness against the negative symptoms of schizophrenia. At higher doses, it acts as a postsynaptic dopamine receptor antagonist, which is associated with its antipsychotic effects on positive symptoms.[1] The prefrontal cortex (PFC) is a key brain region implicated in the pathophysiology of schizophrenia, and understanding how antipsychotics like amisulpride modulate dopamine neurotransmission in this area is crucial for drug development.

In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals. This methodology enables the direct measurement of neurotransmitter levels, providing valuable insights into the pharmacodynamic effects of centrally acting drugs. These application notes provide a detailed overview and protocols for conducting in vivo microdialysis studies to assess the effects of amisulpride on dopamine levels in the rat prefrontal cortex.

Mechanism of Action of Amisulpride

Amisulpride's pharmacological profile is unique among atypical antipsychotics. It exhibits a high affinity for D2 and D3 dopamine receptors, with a notable selectivity for limbic and cortical structures over the striatum. This regional selectivity may underlie its lower incidence of extrapyramidal side effects compared to typical antipsychotics.

The dual-action mechanism of amisulpride is central to its clinical utility:

  • Low Doses: Preferential blockade of presynaptic autoreceptors enhances dopaminergic transmission. This is hypothesized to alleviate negative symptoms and may also contribute to its antidepressant effects.

  • High Doses: Postsynaptic receptor blockade reduces dopaminergic hyperactivity, addressing the positive symptoms of schizophrenia.

The following diagram illustrates the dose-dependent mechanism of amisulpride at the dopaminergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Dopamine Synthesis (Tyrosine -> L-DOPA -> Dopamine) vesicle Dopamine Vesicle presynaptic->vesicle Packaging synaptic_cleft Synaptic Cleft (Extracellular Space) vesicle->synaptic_cleft Dopamine Release autoreceptor D2/D3 Autoreceptor postsynaptic_receptor Postsynaptic D2/D3 Receptor downstream Downstream Signaling postsynaptic_receptor->downstream Signal Transduction synaptic_cleft->autoreceptor Negative Feedback synaptic_cleft->postsynaptic_receptor Binding low_amisulpride Low Dose Amisulpride low_amisulpride->autoreceptor Blocks high_amisulpride High Dose Amisulpride high_amisulpride->postsynaptic_receptor Blocks

Fig. 1: Dose-dependent mechanism of amisulpride.

Experimental Protocols

Two primary methodologies can be employed to study the effects of amisulpride in the rat prefrontal cortex using in vivo microdialysis: systemic administration and local administration via reverse dialysis.

I. Systemic Administration of Amisulpride

This protocol is designed to assess the effects of systemically administered amisulpride on extracellular dopamine levels in the PFC, mimicking clinical administration.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

2. Stereotaxic Surgery and Microdialysis Probe Implantation:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

  • Secure the animal in a stereotaxic frame.

  • Implant a guide cannula targeting the medial prefrontal cortex (mPFC). Typical stereotaxic coordinates relative to bregma are: Anterior/Posterior (AP): +3.2 mm; Medial/Lateral (ML): ±0.8 mm; Dorsal/Ventral (DV): -2.0 mm (for the tip of the guide cannula).

  • Secure the guide cannula to the skull with dental cement and anchor screws.

  • Allow a recovery period of at least 48 hours post-surgery.

3. In Vivo Microdialysis Procedure:

  • On the day of the experiment, gently insert the microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa MWCO) through the guide cannula into the mPFC.

  • Connect the probe to a microinfusion pump and a fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min .

  • Allow a stabilization period of at least 2 hours to achieve a stable baseline of extracellular dopamine.

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • After collecting at least three stable baseline samples, administer amisulpride intravenously (i.v.) or intraperitoneally (i.p.).

  • Continue collecting dialysate samples for at least 3 hours post-administration.

4. Data Presentation: Effect of Systemic Amisulpride on PFC Dopamine

Amisulpride Dose (Systemic)Route of AdministrationPeak % Increase in Extracellular Dopamine (Mean ± SEM)Time to Peak Effect (minutes)
5 mg/kgi.p.~15-20% increase in regional cerebral glucose utilization in cortical areas60
8-32 mg/kgi.v.Dose-dependent increase in basal activity of dopaminergic neurons in the VTA (up to 38.5 ± 12%)Not specified

Note: Specific quantitative data on the percentage increase of extracellular dopamine in the PFC following systemic amisulpride administration is limited in the currently available literature. The data presented reflects changes in related physiological measures.

II. Local Administration of Amisulpride via Reverse Dialysis

This protocol allows for the direct application of amisulpride into the PFC, isolating its local effects on dopamine neurotransmission.

1. Animal Model and Surgery:

  • Follow the same procedures for animal preparation and stereotaxic surgery as described in the systemic administration protocol.

2. In Vivo Microdialysis (Reverse Dialysis) Procedure:

  • Insert the microdialysis probe into the mPFC as previously described.

  • Begin by perfusing the probe with standard aCSF to establish a stable dopamine baseline (at least 3 samples).

  • Switch the perfusion medium to aCSF containing a known concentration of amisulpride. A range of concentrations should be tested to determine a dose-response relationship.

  • Continue to collect dialysate samples to measure the effect of locally applied amisulpride on extracellular dopamine levels.

3. Data Presentation: Effect of Local Amisulpride on PFC Dopamine

Amisulpride Concentration in PerfusateEffect on Dopamine LevelsExperimental Context
Not specifiedPrevention of stress-induced reductions in mPFC dopamine activityAdolescent social defeat model[3]

Note: While studies have utilized reverse dialysis of amisulpride in the PFC, specific concentrations and their quantitative effects on dopamine levels are not well-documented in the available literature. Researchers should perform pilot studies to determine the optimal concentration range for their experimental paradigm.

Experimental Workflow Diagram

cluster_admin Drug Administration start Start surgery Stereotaxic Surgery: Implant Guide Cannula in mPFC start->surgery recovery Post-Surgical Recovery (≥48 hours) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Begin aCSF Perfusion (1-2 µL/min) probe_insertion->perfusion stabilization Stabilization Period (~2 hours) perfusion->stabilization baseline Collect Baseline Samples (≥3 samples) stabilization->baseline systemic Systemic Administration (i.v. or i.p.) baseline->systemic Protocol I reverse_dialysis Reverse Dialysis: Switch to Amisulpride-aCSF baseline->reverse_dialysis Protocol II post_admin Collect Post-Administration Samples (≥3 hours) systemic->post_admin reverse_dialysis->post_admin analysis Analyze Samples via HPLC-ECD post_admin->analysis end End analysis->end

Fig. 2: General workflow for in vivo microdialysis experiments.

Reagents and Solutions

Artificial Cerebrospinal Fluid (aCSF)

The composition of aCSF should closely mimic the ionic composition of the brain's extracellular fluid to minimize tissue disruption. A common formulation is:

CompoundConcentration (mM)
NaCl147
KCl2.7
CaCl₂1.2
MgCl₂0.85
NaH₂PO₄0.5
NaHCO₃25
Glucose10

The pH of the aCSF should be adjusted to 7.4.

Analysis of Microdialysate

The collected dialysate samples are analyzed to determine the concentration of dopamine. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is the most common and sensitive method for this purpose.

HPLC-ECD Parameters for Dopamine and Amisulpride Analysis

ParameterDopamine AnalysisAmisulpride Analysis
Column C18 reverse-phase (e.g., 3 µm, 2.0 x 150 mm)C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Phosphate buffer with methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate)Phosphate buffer and acetonitrile mixture (e.g., 80:20 v/v)
Flow Rate 0.2-0.4 mL/min1.0 mL/min
Detector Electrochemical Detector (ECD)UV Detector (225 nm)
Potential (ECD) +0.6 to +0.8 V vs. Ag/AgCl reference electrodeN/A

Conclusion

In vivo microdialysis is an invaluable tool for elucidating the neurochemical effects of amisulpride in the rat prefrontal cortex. The protocols outlined above provide a framework for investigating both the systemic and local effects of this atypical antipsychotic on dopamine neurotransmission. Careful experimental design, precise surgical technique, and sensitive analytical methods are paramount for obtaining reliable and reproducible data. Further research, particularly in quantifying the dose-dependent effects of amisulpride on PFC dopamine levels, will continue to enhance our understanding of its therapeutic mechanisms and guide the development of novel treatments for schizophrenia and other psychiatric disorders.

References

Application Notes and Protocols for Assessing Aramisulpride's Antidepressant Effects Using the Forced Swim Test

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the forced swim test (FST) to evaluate the antidepressant-like properties of Aramisulpride. This document outlines the experimental protocol, data interpretation, and the underlying signaling pathways of this compound.

Introduction

The forced swim test is a widely used behavioral paradigm to screen for potential antidepressant activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment. This compound, an atypical antipsychotic, has shown antidepressant properties, and the FST is a suitable model for quantifying these effects.

Data Presentation

The following tables summarize the quantitative data from a study evaluating the effects of this compound (Amisulpride) in the forced swim test in Swiss albino mice. The data is presented for both acute and chronic administration protocols.

Table 1: Acute Effects of this compound on Behavior in the Forced Swim Test

Treatment GroupDose (mg/kg, p.o.)Immobility (s)Swimming (s)Climbing (s)
Control (Distilled Water)1 mL/kg118.50 ± 3.4658.50 ± 2.623.38 ± 0.55
Fluoxetine1066.38 ± 2.72110.25 ± 2.913.50 ± 0.56
This compound7089.25 ± 2.4387.50 ± 2.143.25 ± 0.46
Olanzapine292.50 ± 2.3384.13 ± 2.533.38 ± 0.55

*Values are expressed as Mean ± SEM; n=8 per group. *p < 0.01 compared to the control group. Data is based on a study by Pawar et al., 2009.

Table 2: Chronic Effects of this compound on Behavior in the Forced Swim Test (28-day treatment)

Treatment GroupDose (mg/kg, p.o., daily)Immobility (s)Swimming (s)Climbing (s)
Control (Distilled Water)1 mL/kg116.25 ± 3.1760.13 ± 2.423.63 ± 0.55
Fluoxetine1050.13 ± 2.03126.38 ± 2.293.50 ± 0.56
This compound7072.13 ± 2.42104.25 ± 2.513.63 ± 0.55
Olanzapine275.25 ± 2.59101.13 ± 2.423.63 ± 0.55

*Values are expressed as Mean ± SEM; n=8 per group. *p < 0.01 compared to the control group. Data is based on a study by Pawar et al., 2009.

Experimental Protocols

This section details the methodology for conducting the forced swim test to assess the antidepressant effects of this compound.

Animals
  • Species: Swiss albino mice are a commonly used outbred strain for this test.[1]

  • Sex: Male mice are often used to avoid hormonal cycle variations.

  • Weight: 20-25 g.

  • Housing: Animals should be housed in groups with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • Acclimation: Allow at least one week for acclimatization to the laboratory environment before the experiment.

Apparatus
  • A transparent Plexiglas or glass cylinder.[2]

  • Dimensions: Approximately 20 cm in diameter and 30 cm in height.[2]

  • Water Depth: The cylinder should be filled with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[2]

  • Water Temperature: Maintained at 25 ± 1°C.[3]

Drug Preparation and Administration
  • This compound: Prepare a suspension in distilled water.

  • Route of Administration: Oral gavage (p.o.).

  • Dosage:

    • Acute Study: 70 mg/kg administered 23.5, 5, and 1 hour before the test.

    • Chronic Study: 70 mg/kg administered daily for 28 days, with the last dose given 2 hours before the test.

  • Control Group: Administer the vehicle (distilled water, 1 mL/kg) following the same administration schedule.

  • Positive Control: A standard antidepressant like Fluoxetine (10 mg/kg) can be used for comparison.

Experimental Procedure

The forced swim test is typically conducted over a single session for mice.

  • Drug Administration: Administer this compound, vehicle, or positive control according to the acute or chronic protocol.

  • Test Session:

    • Gently place each mouse individually into the cylinder filled with water.

    • The total duration of the test session is 6 minutes.

    • Behavior is typically recorded for the entire 6-minute period, but the analysis is often focused on the last 4 minutes, as the initial 2 minutes are considered a period of active escape attempts.

  • Behavioral Scoring:

    • A time-sampling method can be used to score the predominant behavior every 5 seconds.

    • The following behaviors are scored:

      • Immobility: The mouse remains floating in the water, making only the necessary movements to keep its head above water.

      • Swimming: The mouse makes active swimming motions, moving around the cylinder.

      • Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the cylinder walls.

  • Post-Test Care:

    • After the 6-minute session, remove the mouse from the water.

    • Gently dry the animal with a towel.

    • Place the mouse in a heated cage for a short period to prevent hypothermia before returning it to its home cage.

Data Analysis
  • Calculate the total duration (in seconds) spent in each behavioral state (immobility, swimming, climbing).

  • Use statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's), to compare the behavioral durations between the different treatment groups.

  • A significant decrease in immobility time and a corresponding increase in swimming and/or climbing time in the this compound-treated group compared to the control group is indicative of an antidepressant-like effect.

Mandatory Visualizations

Signaling Pathway of this compound

Aramisulpride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound D2_auto D2 Autoreceptor This compound->D2_auto Antagonist (Low Dose) D3_auto D3 Autoreceptor This compound->D3_auto Antagonist (Low Dose) D2_post D2 Receptor This compound->D2_post Antagonist (High Dose) D3_post D3 Receptor This compound->D3_post Antagonist (High Dose) HTR7A 5-HT7A Receptor This compound->HTR7A Antagonist HTR2A 5-HT2A Receptor This compound->HTR2A Antagonist DA_synthesis Dopamine Synthesis and Release D2_auto->DA_synthesis Inhibits D3_auto->DA_synthesis Inhibits DA Dopamine DA_synthesis->DA Increases DA->D2_post DA->D3_post Antidepressant_Effect Antidepressant Effect D2_post->Antidepressant_Effect Modulates D3_post->Antidepressant_Effect Modulates HTR7A->Antidepressant_Effect Contributes to HTR2A->Antidepressant_Effect Contributes to

Caption: this compound's dose-dependent mechanism of action.

Experimental Workflow

FST_Workflow A Animal Acclimation (1 week) B Drug Administration (Acute or Chronic Protocol) A->B C Forced Swim Test (6-minute session) B->C D Behavioral Recording (Video) C->D E Behavioral Scoring (Immobility, Swimming, Climbing) D->E F Data Analysis (ANOVA) E->F G Interpretation of Results F->G

Caption: Workflow for the forced swim test protocol.

References

Application Notes and Protocols: Evaluating Amisulpride Efficacy Using the Chronic Mild Stress (CMS) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for utilizing the Chronic Mild Stress (CMS) model to assess the antidepressant efficacy of Aramisulpride (the R-enantiomer of Amisulpride) or Amisulpride itself. The CMS model is a highly validated preclinical paradigm that mimics the etiology of human depression by exposing rodents to a series of unpredictable, mild stressors, leading to a state of anhedonia and other depressive-like behaviors.[1][2][3] This document offers detailed protocols for inducing the CMS phenotype, administering Amisulpride, conducting key behavioral assays, and presenting the resulting data. Additionally, it includes diagrams of Amisulpride's proposed mechanism of action and the experimental workflow to guide researchers through the process.

Introduction to Amisulpride's Mechanism of Action

Amisulpride is an atypical antipsychotic and antidepressant agent with a unique, dose-dependent pharmacological profile.[4][5] Its primary action is as a selective antagonist of dopamine D2 and D3 receptors.

  • Low Doses (Antidepressant Effect): At lower doses (e.g., 50 mg/day in humans), Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally inhibit dopamine release. By blocking them, Amisulpride enhances dopaminergic transmission, which is thought to mediate its antidepressant and anxiolytic effects.

  • High Doses (Antipsychotic Effect): At higher doses, it acts as a conventional antagonist at postsynaptic D2/D3 receptors, which accounts for its antipsychotic properties.

  • Serotonergic Activity: Amisulpride also functions as a potent antagonist at serotonin 5-HT7 and 5-HT2A receptors, which may contribute significantly to its antidepressant effects.

The following diagram illustrates this dose-dependent mechanism.

Amisulpride_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Dopamine Terminal da_release Dopamine Release presynaptic_terminal->da_release Releases autoreceptor D2/D3 Autoreceptor postsynaptic_receptor Postsynaptic D2/D3 Receptor response Neuronal Response postsynaptic_receptor->response Modulates serotonin_receptor Postsynaptic 5-HT7 Receptor serotonin_receptor->response Modulates amisulpride_low Low Dose Amisulpride amisulpride_low->autoreceptor Blocks amisulpride_low->serotonin_receptor Blocks amisulpride_high High Dose Amisulpride amisulpride_high->postsynaptic_receptor Blocks da_release->autoreceptor Negative Feedback da_release->postsynaptic_receptor Activates

Caption: Amisulpride's dose-dependent and serotonergic mechanisms.

Experimental Design and Workflow

A typical study involves animal acclimation, baseline behavioral testing, a multi-week CMS protocol, chronic drug administration, and subsequent behavioral and biochemical analyses. The workflow ensures that observed changes are attributable to the drug's effect on the stress-induced phenotype.

CMS_Workflow cluster_stress Phase 3: CMS Protocol (4-8 Weeks) cluster_treatment Phase 4: Treatment (2-5 Weeks) cluster_groups Treatment Groups acclimation Phase 1: Acclimation (1-2 Weeks) baseline Phase 2: Baseline Testing (e.g., SPT) acclimation->baseline grouping Animal Grouping baseline->grouping cms_protocol Daily Unpredictable Stressor Application grouping->cms_protocol drug_admin Daily Drug Administration cms_protocol->drug_admin g2 CMS + Vehicle drug_admin->g2 g3 CMS + Amisulpride drug_admin->g3 g4 CMS + Positive Control (e.g., Imipramine) drug_admin->g4 g1 Control (No Stress + Veh) behavioral Phase 5: Post-Treatment Behavioral Testing g2->behavioral g3->behavioral g4->behavioral biochemical Phase 6: Biochemical & Histological Analysis behavioral->biochemical data_analysis Phase 7: Data Analysis & Interpretation biochemical->data_analysis

Caption: Experimental workflow for the CMS model and drug evaluation.

Detailed Experimental Protocols

Chronic Mild Stress (CMS) Protocol

This protocol is designed to induce a depressive-like phenotype, particularly anhedonia, in rodents. It involves the chronic and unpredictable application of various mild stressors.

  • Animals: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be singly housed in a dedicated room to prevent habituation and ensure the efficacy of social stressors.

  • Duration: 4 to 8 weeks.

  • Stressors: A variety of stressors should be applied randomly, one per day. The duration of each stressor is typically 3-4 hours unless otherwise specified.

    • Damp Bedding: Add 100-200 ml of water to the bedding in the home cage.

    • Cage Tilt: Tilt the home cage 45 degrees along its vertical axis.

    • Stroboscopic Light: Place the cage under a strobe light (e.g., 150 flashes/min) for the duration of the stress period.

    • Predator Sounds/Smells: Expose animals to predator-related cues (e.g., recorded sounds, bedding from a predator's cage).

    • Shallow Water Bath: Place the animal in a cage with 1-2 cm of 25°C water.

    • Light/Dark Cycle Alteration: Disrupt the normal 12h/12h cycle, for example, by keeping the lights on for 36-48 hours.

    • Social Stress: House the animal in a cage previously occupied by another animal or in a group with unfamiliar animals for a short period.

    • Bedding Removal: Remove all bedding from the cage for the stress period.

Table 1: Example One-Week Unpredictable Stressor Schedule

Day Stressor Duration
1 Damp Bedding 4 hours
2 Cage Tilt (45°) 4 hours
3 Light/Dark Cycle Disruption 24 hours (Lights On)
4 Predator Sounds 3 hours
5 Bedding Removal 4 hours
6 Stroboscopic Light 3 hours

| 7 | Shallow Water Bath | 4 hours |

Drug Administration Protocol

Treatment typically begins after 2-3 weeks of the CMS protocol and continues alongside the stressors for another 2-5 weeks.

  • Groups:

    • Control: Non-stressed animals receiving vehicle.

    • CMS + Vehicle: Stressed animals receiving vehicle (e.g., 0.5% methylcellulose).

    • CMS + Amisulpride: Stressed animals receiving Amisulpride (e.g., 5 and 10 mg/kg, intraperitoneally).

    • CMS + Positive Control: Stressed animals receiving a standard antidepressant (e.g., Imipramine, 10 mg/kg, i.p.).

  • Administration: Daily administration via a consistent route (e.g., intraperitoneal injection, oral gavage).

Behavioral Testing Protocols

Behavioral tests should be conducted at baseline (before CMS) and at weekly intervals during the treatment phase.

3.3.1. Sucrose Preference Test (SPT) This test is the primary measure of anhedonia, a core symptom of depression.

  • Habituation: For 48 hours, present animals with two identical bottles, both containing a 1-2% sucrose solution.

  • Deprivation: Following habituation, deprive animals of food and water for 12-24 hours.

  • Testing: After deprivation, present each singly-housed animal with two pre-weighed bottles: one with 1-2% sucrose solution and one with tap water.

  • Measurement: After a set period (e.g., 1-4 hours), weigh both bottles again to determine the consumption of each liquid.

  • Calculation: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.

3.3.2. Forced Swim Test (FST) This test assesses "behavioral despair" or immobility, which is sensitive to antidepressant treatment.

  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with 25°C water to a depth of 30 cm.

  • Pre-Test Session (Day 1): Place the animal in the cylinder for 15 minutes. This is for habituation.

  • Test Session (Day 2): 24 hours later, place the animal back in the cylinder for 5 minutes.

  • Scoring: Record the duration of immobility during the 5-minute test. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.

3.3.3. Open Field Test (OFT) This test evaluates general locomotor activity and anxiety-like behavior. It is important for ruling out confounding effects of the drug on motor function.

  • Apparatus: A square arena (e.g., 50x50x40 cm) with the floor divided into a grid (center and peripheral zones).

  • Procedure: Place the animal in the center of the arena and allow it to explore freely for 5-10 minutes.

  • Scoring: Use video tracking software to measure:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

Biochemical Analysis

Following the final behavioral tests, tissue samples can be collected for analysis.

  • Sample Collection: Euthanize animals and collect blood plasma and brain tissue (e.g., hippocampus, prefrontal cortex).

  • Corticosterone Measurement: Use an ELISA kit to measure plasma corticosterone levels, a primary stress hormone.

  • Neurotransmitter Analysis: Use High-Performance Liquid Chromatography (HPLC) to measure levels of dopamine, serotonin, and their metabolites in brain homogenates.

  • Neurotrophic Factor Analysis: Use ELISA or Western Blot to measure levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables for clear comparison between treatment groups. Based on existing literature, Amisulpride is expected to reverse the deficits induced by CMS.

Table 2: Sucrose Preference Test (SPT) Data Data adapted from a study evaluating Amisulpride in the CMS model in rats.

Treatment WeekControl + VehicleCMS + VehicleCMS + Amisulpride (5 mg/kg)CMS + Amisulpride (10 mg/kg)CMS + Imipramine (10 mg/kg)
Baseline (Week 0) 85.2 ± 3.1%84.9 ± 2.8%85.5 ± 3.0%85.1 ± 2.9%84.7 ± 3.3%
Week 2 84.8 ± 3.5%65.1 ± 4.2%75.3 ± 3.9%#78.9 ± 3.5%#68.2 ± 4.5%
Week 3 85.5 ± 2.9%63.8 ± 3.9%78.1 ± 4.1%#81.2 ± 3.3%#71.5 ± 4.0%
Week 4 86.1 ± 3.0%62.5 ± 4.5%80.5 ± 3.7%#83.4 ± 2.9%#79.8 ± 3.8%#
Week 5 85.9 ± 3.2%61.9 ± 4.1%82.3 ± 3.5%#84.1 ± 3.1%#82.5 ± 3.6%#
p < 0.01 vs. Control; #p < 0.05 vs. CMS + Vehicle

Interpretation: The CMS procedure significantly reduces sucrose preference, indicating anhedonia. Chronic treatment with Amisulpride at 5 and 10 mg/kg doses gradually and significantly reverses this deficit, with a faster onset of action compared to the positive control, Imipramine.

Table 3: Forced Swim Test (FST) and Open Field Test (OFT) Data Template

GroupFST Immobility Time (s)OFT Total Distance (m)OFT Time in Center (s)
Control + Vehicle
CMS + Vehicle
CMS + Amisulpride
CMS + Positive Control
Arrows indicate expected direction of change relative to the Control + Vehicle group.

Interpretation: Stressed animals are expected to show increased immobility in the FST and reduced exploratory behavior in the OFT. Effective antidepressant treatment should decrease immobility time without causing hyperactivity and should normalize exploratory behaviors.

References

Application Notes and Protocols for Aramisulpride Administration in Animal Models via Oral Gavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral gavage administration of amisulpride in animal models, focusing on vehicle preparation, dosing regimens, and relevant signaling pathways. The information is intended to guide researchers in designing and executing preclinical studies involving amisulpride.

Overview of Amisulpride

Amisulpride is an atypical antipsychotic and antiemetic agent that acts as a selective antagonist of dopamine D2 and D3 receptors.[1] Its pharmacological effects are dose-dependent. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which is thought to contribute to its antidepressant effects.[2][3] At higher doses, it acts on postsynaptic D2/D3 receptors, which is responsible for its antipsychotic properties.[2][4]

Data Presentation: Quantitative Dosing Information

The following tables summarize recommended dosages and administration volumes for amisulpride in common animal models based on published studies.

Table 1: Amisulpride Dosage in Rodent Models for Different Therapeutic Effects

Animal ModelTherapeutic TargetDosage Range (mg/kg)Route of AdministrationReference
RatAntidepressant-like activity1 - 10Oral
RatAntipsychotic-like activity40 - 80Oral
MouseAntidepressant-like activity70Oral

Table 2: Maximum Recommended Oral Gavage Volumes in Rodents

SpeciesMaximum Single Dose Volume (ml/kg)RecommendationsReference
Mouse10Smaller volumes (e.g., 5 ml/kg) are recommended to reduce the risk of reflux and aspiration.
Rat10 - 20The maximum recommended volume can be up to 20 ml/kg, but lower volumes are preferable.

Experimental Protocols

Preparation of Amisulpride Solution for Oral Gavage

Amisulpride is practically insoluble in water and sparingly soluble in aqueous buffers. Therefore, a suitable vehicle is required for oral administration.

Materials:

  • Amisulpride powder

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Protocol:

  • Determine the required concentration: Calculate the final concentration of the dosing solution based on the desired dose (mg/kg) and the administration volume (ml/kg).

  • Dissolve Amisulpride in DMF: Weigh the required amount of amisulpride powder and place it in a sterile conical tube. Add a minimal amount of DMF to dissolve the powder completely. For example, to prepare a 1:1 solution of DMF:PBS, you would use equal volumes of each.

  • Dilute with PBS: While vortexing or stirring, slowly add the PBS (pH 7.2) to the dissolved amisulpride-DMF solution to reach the final desired volume.

  • Ensure complete dissolution: Continue to vortex or stir until the solution is clear and homogenous. The solubility of amisulpride in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/ml.

  • Storage: It is recommended to use the prepared aqueous solution within one day.

Note on alternative vehicles: For compounds with poor water solubility, other vehicles such as 0.5% carboxymethylcellulose (CMC) in water or a suspension in corn oil can be considered. However, the solubility and stability of amisulpride in these vehicles should be empirically determined.

Oral Gavage Administration Procedure for Rats and Mice

This protocol provides a standardized method for administering amisulpride via oral gavage. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Appropriately sized gavage needles (feeding tubes):

    • Mice: 18-20 gauge, 1.5 inches in length with a rounded tip.

    • Rats: 16-18 gauge, 2-3 inches in length with a rounded tip.

  • Syringes

  • Animal scale

  • Permanent marker

Protocol:

  • Animal Preparation:

    • Weigh the animal to accurately calculate the dosing volume.

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark this length on the needle with a permanent marker. Do not insert the needle past this mark.

  • Restraint:

    • Mouse: Restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head.

    • Rat: Securely hold the rat, immobilizing the head and extending the neck to create a straight line with the esophagus.

  • Gavage Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, do not force the needle. Withdraw and re-attempt.

    • Once the needle is inserted to the pre-measured depth, slowly administer the amisulpride solution over 2-3 seconds.

    • After administration, gently and slowly remove the needle in the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its home cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing.

    • Continue to monitor the animal 12-24 hours after dosing.

Visualization of Pathways and Workflows

Signaling Pathway of Amisulpride at the D2 Receptor

Amisulpride's antagonism of the dopamine D2 receptor can lead to the activation of the β-arrestin 2-dependent signaling pathway, which has been implicated in its neuroprotective effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amisulpride Amisulpride D2R Dopamine D2 Receptor Amisulpride->D2R Antagonizes BetaArrestin2 β-Arrestin 2 D2R->BetaArrestin2 Recruits PI3K PI3K BetaArrestin2->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) GSK3b GSK-3β pAkt->GSK3b Phosphorylates CREB CREB pAkt->CREB Phosphorylates pGSK3b p-GSK-3β (Inactive) pCREB p-CREB (Active) BDNF BDNF Expression pCREB->BDNF Increases Bcl2 Bcl-2 Expression pCREB->Bcl2 Increases Neuroprotection Neuroprotection & Neurite Outgrowth BDNF->Neuroprotection Bcl2->Neuroprotection

Caption: Amisulpride-D2R signaling pathway.

Experimental Workflow for Oral Gavage Study

A typical workflow for a behavioral study in rodents following oral administration of amisulpride is outlined below.

G A Acclimatization (e.g., 1 week) B Habituation to Handling & Gavage Procedure (Sham Dosing) A->B C Baseline Behavioral Testing (Optional) B->C D Randomization into Treatment Groups C->D F Oral Gavage Administration (Vehicle or Amisulpride) D->F E Amisulpride Solution Preparation E->F G Post-Dosing Interval (e.g., 30-60 min) F->G H Behavioral Testing (e.g., Forced Swim Test, Open Field) G->H I Data Collection & Analysis H->I J Tissue Collection (Optional, for ex-vivo analysis) H->J

Caption: Experimental workflow for a rodent oral gavage study.

Dose-Dependent Mechanism of Amisulpride

The dual action of amisulpride is dependent on the administered dose.

G cluster_low Low Dose cluster_high High Dose Amisulpride Amisulpride LowDose Low Dose (e.g., 1-10 mg/kg) Amisulpride->LowDose HighDose High Dose (e.g., 40-80 mg/kg) Amisulpride->HighDose Presynaptic Preferential Blockade of Presynaptic D2/D3 Autoreceptors LowDose->Presynaptic DopamineIncrease Increased Dopamine Release Presynaptic->DopamineIncrease Antidepressant Antidepressant Effect DopamineIncrease->Antidepressant Postsynaptic Blockade of Postsynaptic D2/D3 Receptors HighDose->Postsynaptic DopamineDecrease Reduced Dopaminergic Activity Postsynaptic->DopamineDecrease Antipsychotic Antipsychotic Effect DopamineDecrease->Antipsychotic

Caption: Dose-dependent mechanism of amisulpride.

References

Application Notes and Protocols for Radioligand Binding Studies of Aramisulpride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the binding affinity (Ki) of aramisulpride for dopamine D2, D3, and serotonin 5-HT7 receptors through in vitro radioligand binding assays. Detailed protocols, data presentation guidelines, and visualizations of relevant signaling pathways are included to facilitate experimental design and data interpretation.

Introduction

This compound, the (R)-enantiomer of amisulpride, is an atypical antipsychotic with a distinct pharmacological profile. It exhibits a higher affinity for serotonin 5-HT7 receptors compared to its (S)-enantiomer, esamisulpride, which shows greater potency at dopamine D2 receptors.[1][2][3] Understanding the precise binding affinities of this compound at these and other related receptors, such as the dopamine D3 receptor, is crucial for elucidating its mechanism of action and guiding the development of novel therapeutics for mood disorders.[1][4] Radioligand binding assays are the gold standard for quantifying these interactions, providing a robust method for determining the inhibitory constant (Ki) of a test compound.

Data Presentation

The binding affinities of this compound, its enantiomer esamisulpride, and the racemic mixture (amisulpride) for human dopamine D2, D3, and serotonin 5-HT7 receptors are summarized in the tables below. These values have been compiled from various in vitro radioligand binding studies.

Table 1: Binding Affinities (Ki, nM) of Amisulpride Enantiomers at Dopamine and Serotonin Receptors

CompoundDopamine D2 Receptor (D2R)Dopamine D3 Receptor (D3R)Serotonin 5-HT7 Receptor (5-HT7R)
This compound ((R)-enantiomer)140 ± 3113.947 ± 4
Esamisulpride ((S)-enantiomer)4.43 ± 0.700.721860 ± 260
Amisulpride (racemic)2.83.211.5 - 44

Note: Data are presented as mean ± SEM where available. Values are compiled from studies using recombinantly expressed human receptors.

Experimental Protocols

Detailed methodologies for conducting radioligand binding assays to determine the Ki of this compound at dopamine D2 and serotonin 5-HT7 receptors are provided below.

Protocol 1: Determination of this compound Ki at the Human Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay using [³H]Spiperone, a well-characterized antagonist radioligand for D2-like receptors.

Materials and Reagents:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human dopamine D2 long isoform receptor.

  • Radioligand: [³H]Spiperone (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM) or (+)-Butaclamol (5 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-20 µg per well. Homogenize briefly if necessary.

  • Assay Setup: In a 96-well plate, add the following components in order for a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • 50 µL of [³H]Spiperone at a final concentration at or near its Kd (typically 0.1-0.5 nM).

    • 100 µL of the membrane preparation to initiate the reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Spiperone).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Determination of this compound Ki at the Human Serotonin 5-HT7 Receptor

This protocol outlines a competitive radioligand binding assay using [³H]5-Carboxamidotryptamine ([³H]5-CT), an agonist radioligand for 5-HT7 receptors.

Materials and Reagents:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human serotonin 5-HT7a receptor.

  • Radioligand: [³H]5-CT (specific activity ~100-140 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Serotonin (5-HT) (10 µM) or a high concentration of an unlabeled 5-HT7 antagonist like SB-269970 (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% ascorbic acid, 10 µM pargyline, pH 7.7.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% PEI.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Follow the same procedure as in Protocol 1, using the appropriate cell membranes and assay buffer. A protein concentration of approximately 5 µg per well is recommended.

  • Assay Setup: In a 96-well plate, add the following for a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

    • 50 µL of [³H]5-CT at a final concentration near its Kd (typically 0.5-1.0 nM).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration as described in Protocol 1.

  • Washing: Wash the filters as described in Protocol 1.

  • Quantification: Measure radioactivity as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the IC₅₀ and subsequently the Ki of this compound for the 5-HT7 receptor.

Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways associated with the dopamine D2 and serotonin 5-HT7 receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Assay_Plate Combine in 96-well Plate: - Membranes - Radioligand - this compound Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Dilution Radioligand_Prep->Assay_Plate Compound_Prep This compound Serial Dilution Compound_Prep->Assay_Plate Incubation Incubate to Equilibrium (e.g., 60 min at 30°C) Assay_Plate->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measures Radioactivity) Washing->Counting IC50_Calc Generate Competition Curve & Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Experimental workflow for a competitive radioligand binding assay.

D2_Receptor_Signaling cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway D2R Dopamine D2 Receptor G_alpha_i_o Gαi/o D2R->G_alpha_i_o Activation GRK GRK D2R->GRK Phosphorylation AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Beta_Arrestin β-Arrestin 2 GRK->Beta_Arrestin Recruitment Beta_Arrestin->D2R Internalization Receptor Internalization Beta_Arrestin->Internalization ERK_Akt ERK / Akt Signaling Beta_Arrestin->ERK_Akt Scaffolding Dopamine Dopamine / This compound Dopamine->D2R

Caption: Dopamine D2 receptor signaling pathways.

SHT7_Receptor_Signaling cluster_g_s Gαs Pathway cluster_g_12 Gα12 Pathway SHT7R Serotonin 5-HT7 Receptor G_alpha_s Gαs SHT7R->G_alpha_s Activation G_alpha_12 Gα12 SHT7R->G_alpha_12 Activation AC Adenylyl Cyclase G_alpha_s->AC Stimulation cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA ERK ERK Signaling PKA->ERK RhoGEFs RhoGEFs G_alpha_12->RhoGEFs RhoA_Cdc42 RhoA / Cdc42 RhoGEFs->RhoA_Cdc42 Cytoskeleton Cytoskeletal Rearrangement RhoA_Cdc42->Cytoskeleton Serotonin Serotonin / This compound Serotonin->SHT7R

Caption: Serotonin 5-HT7 receptor signaling pathways.

References

Application Notes and Protocols for Studying the Neuroleptic Effects of Amisulpride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amisulpride is an atypical antipsychotic agent with a unique pharmacological profile, primarily characterized by its high affinity and selectivity as an antagonist for dopamine D2 and D3 receptors.[1][2][3] Its therapeutic efficacy in treating both positive and negative symptoms of schizophrenia is attributed to a dose-dependent mechanism.[2][3] At low doses, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine transmission. At higher doses, it acts on postsynaptic D2/D3 receptors, inhibiting dopaminergic hyperactivity. Recent studies have also identified Amisulpride as a potent antagonist of the 5-HT7 receptor, which may contribute to its antidepressant effects.

This document provides detailed cell culture techniques and experimental protocols to investigate the neuroleptic effects of Amisulpride, focusing on its mechanism of action and downstream signaling pathways.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of Amisulpride

This table summarizes the binding affinities (Ki) of Amisulpride for various neurotransmitter receptors, as determined in cell-based assays. Lower Ki values indicate higher binding affinity.

Receptor SubtypeRadioligand UsedCell SystemKi (nM)Reference
Human Dopamine D2[3H]Spiperone or [3H]NemonaprideRecombinantly Expressed2.8 - 4.43
Human Dopamine D3[3H]Spiperone or [3H]NemonaprideRecombinantly Expressed3.2 - 3.5
Human Serotonin 5-HT7a[3H]LSDRecombinantly Expressed11.5 ± 0.7
Human Serotonin 5-HT2BNot SpecifiedRecombinantly Expressed13 ± 1
Human Serotonin 5-HT2ANot SpecifiedRecombinantly ExpressedNot specified, but has affinity

Note: Ki values can vary depending on the specific cell line, radioligand, and experimental conditions used.

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_syn Dopamine D2_Auto D2/D3 Autoreceptor Dopamine_syn->D2_Auto Negative Feedback D2_Post Postsynaptic D2/D3 Receptor Dopamine_syn->D2_Post Binds Vesicle Vesicles Vesicle->Dopamine_syn Release Response Signal Transduction (e.g., ↓cAMP) D2_Post->Response Amisulpride_Low Low Dose Amisulpride Amisulpride_Low->D2_Auto Blocks Amisulpride_High High Dose Amisulpride Amisulpride_High->D2_Post Blocks

Caption: Dose-dependent mechanism of Amisulpride on dopamine receptors.

G cluster_downstream Downstream Effects Amisulpride Amisulpride D2R Dopamine D2 Receptor Amisulpride->D2R Blocks beta_arrestin β-arrestin 2 D2R->beta_arrestin Recruits PI3K PI3K beta_arrestin->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) GSK3b GSK-3β pAkt->GSK3b Phosphorylates (Inhibits) CREB p-CREB pAkt->CREB Promotes Bcl2 Bcl-2 pAkt->Bcl2 Increases Expression pGSK3b p-GSK-3β (Inactive) BDNF BDNF CREB->BDNF Increases Expression Neurite Neurite Outgrowth BDNF->Neurite Promotes Bcl2->Neurite Supports

Caption: Amisulpride-induced β-arrestin 2-mediated signaling pathway.

G cluster_assays Downstream Assays start Start: Seed Neuronal Cells (e.g., SH-SY5Y) culture Culture cells to desired confluency start->culture treat Treat cells with Amisulpride (various concentrations and time points) culture->treat binding Receptor Binding Assay (Determine Ki) treat->binding western Western Blot (p-Akt, p-GSK3β, BDNF) treat->western imaging Immunofluorescence (Neurite Outgrowth) treat->imaging viability Cell Viability Assay (e.g., MTT) treat->viability analysis Data Analysis & Interpretation binding->analysis western->analysis imaging->analysis viability->analysis

Caption: General experimental workflow for studying Amisulpride.

Experimental Protocols

Protocol 1: Cell Culture of SH-SY5Y Neuroblastoma Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neuronal function and the effects of neuroleptic drugs.

Materials:

  • SH-SY5Y cells

  • Complete Culture Medium: Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, or 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium. Transfer to a T-75 flask.

  • Cell Maintenance: Incubate cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete culture medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and re-plate at a desired density (e.g., 1:5 to 1:10 split ratio).

Protocol 2: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of Amisulpride for dopamine D2 and D3 receptors using a competitive binding assay with membranes from cells expressing the target receptor.

Materials:

  • Cell membranes from Sf-9 or HEK293 cells expressing human D2 or D3 receptors.

  • Radioligand: [3H]-Spiperone or [3H]-Nemonapride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Amisulpride stock solution and serial dilutions.

  • Non-specific binding control: High concentration of an unlabeled ligand (e.g., Haloperidol or Butaclamol).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer to all wells.

  • Add a fixed concentration of the radioligand (e.g., [3H]-Spiperone) to all wells.

  • Add increasing concentrations of unlabeled Amisulpride to the experimental wells.

  • For determining non-specific binding, add a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol).

  • For determining total binding, add only the radioligand and buffer.

  • Initiate Reaction: Add the cell membranes (20-50 µg protein/well) to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of Amisulpride concentration. Determine the IC50 value (concentration of Amisulpride that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Western Blot Analysis of Akt/GSK-3β Signaling

This protocol is used to quantify changes in the phosphorylation state of Akt and GSK-3β in SH-SY5Y cells following Amisulpride treatment, as an indicator of D2 receptor-mediated signaling.

Materials:

  • SH-SY5Y cells cultured in 6-well plates.

  • Amisulpride.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt (total), Rabbit anti-phospho-GSK-3β (Ser9), Rabbit anti-GSK-3β (total), and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates. Once they reach ~70-80% confluency, treat with various concentrations of Amisulpride for a specified time (e.g., 15-60 minutes). Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To measure total protein levels and the loading control, the membrane can be stripped of antibodies and re-probed with antibodies against total Akt, total GSK-3β, and β-actin.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

Protocol 4: Neurite Outgrowth Assay

This assay assesses the effect of Amisulpride on neuronal morphology, a key aspect of its potential neuroprotective effects.

Materials:

  • SH-SY5Y cells.

  • 24-well plates with poly-L-lysine coated coverslips.

  • Differentiation Medium: Low-serum medium (e.g., 1% FBS) often containing retinoic acid (RA) to induce a neuronal phenotype.

  • Amisulpride.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking solution: 5% BSA in PBS.

  • Primary Antibody: Mouse anti-β-III Tubulin.

  • Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse IgG.

  • Nuclear Stain: DAPI.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells onto coated coverslips in 24-well plates.

  • Differentiation and Treatment: Allow cells to adhere, then switch to differentiation medium. Treat the cells with Amisulpride or vehicle control for a period of 24-72 hours.

  • Fixation: After treatment, gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS and block with 5% BSA for 1 hour.

  • Antibody Staining: Incubate with the primary antibody (anti-β-III Tubulin) overnight at 4°C. The next day, wash three times with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBS, then mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.

  • Analysis: Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin). Measure the length of the longest neurite per cell or the total neurite length per cell for at least 50-100 cells per condition. Compare the results from Amisulpride-treated cells to the control group. Amisulpride has been shown to enhance neurite outgrowth in this cell line.

References

Application Note: Chiral Separation of Aramisulpride (R-(+)-Amisulpride) and Esamisulpride (S-(-)-Amisulpride) using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the chiral separation of the enantiomers of Amisulpride: Aramisulpride (the R-(+)-enantiomer) and Esamisulpride (the S-(-)-enantiomer). A robust High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase is described, enabling baseline separation and accurate quantification of the individual enantiomers. This method is applicable for pharmacokinetic studies, quality control of pharmaceutical formulations, and research purposes.

Introduction

Amisulpride is a substituted benzamide antipsychotic and antiemetic agent. It is a chiral compound, existing as two enantiomers, this compound and Esamisulpride.[1] These enantiomers exhibit different pharmacological and receptor-binding profiles.[1][2] Specifically, antagonist activity at the 5-HT7 receptor primarily resides in the R-enantiomer (this compound), while the S-enantiomer (Esamisulpride) is a more potent antagonist at the D2 receptor.[1][2] Given these differences, the ability to separate and quantify the individual enantiomers is crucial for drug development, allowing for the investigation of their respective therapeutic effects and side-effect profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for achieving this enantioseparation. This protocol details a validated HPLC method for the stereospecific determination of Amisulpride enantiomers.

Experimental Protocols

2.1. High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on the method described by Ascalone et al. (1996) for the analysis of Amisulpride enantiomers in biological matrices.

Chromatographic Conditions:

ParameterCondition
HPLC System Isocratic HPLC system with UV or Fluorimetric Detector
Chiral Column Chiralpak AS, 250 x 4.6 mm
Mobile Phase Option 1 n-hexane:ethanol (67:33, v/v) with 0.2% (v/v) diethylamine (DEA)
Mobile Phase Option 2 n-heptane:ethanol (70:29.8, v/v) with 0.2% (v/v) DEA
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength UV at 280 nm or Fluorimetric (Excitation: 280 nm, Emission: 370 nm)
Injection Volume 20 µL

2.2. Sample Preparation (from Human Plasma)

For pharmacokinetic studies, sample preparation is critical to remove interfering substances from the biological matrix.

  • To 1 mL of plasma, add the internal standard (e.g., tiapride or metoclopramide).

  • Dilute the sample with a borate buffer at pH 9.

  • Load the mixture onto a C18 Solid-Phase Extraction (SPE) 100-mg column.

  • Wash the SPE column with appropriate solvents to remove impurities.

  • Elute the analytes with 0.5 mL of methanol.

  • Evaporate the eluent to dryness.

  • Reconstitute the residue in 0.25 mL of the HPLC mobile phase.

  • Inject an aliquot onto the HPLC system.

2.3. Standard Solution Preparation

  • Prepare a stock solution of racemic Amisulpride in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to achieve concentrations within the desired linear range (e.g., 2.5-320 ng/mL for plasma samples).

Data Presentation

The following table summarizes the quantitative data for the described HPLC method.

Table 1: Quantitative Data for Chiral Separation of Amisulpride Enantiomers

ParameterValueReference
Linear Range (in human plasma) 2.5 - 320 ng/mL
Limit of Quantitation (LOQ) 2.5 ng/mL for both enantiomers
Detection UV (280 nm) or Fluorescence (Ex: 280 nm, Em: 370 nm)

Another study by Zhang et al. utilized a different chiral stationary phase and also achieved successful separation.

Table 2: Alternative Chiral Stationary Phase and Conditions

ParameterConditionReference
Chiral Stationary Phase Amylose-tris-(5-chloro-2-methylphenylcarbamate) (ACMPC)
Mobile Phase Ethanol and n-hexane (containing 0.1% (v/v) diethylamine)
Resolution > 1.5

Mandatory Visualization

The following diagram illustrates the experimental workflow for the chiral separation of this compound and Esamisulpride.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Racemic Amisulpride Sample (Standard or Biological Matrix) Dilution Dilution & Internal Standard Addition Sample->Dilution SPE Solid-Phase Extraction (SPE) (for biological samples) Dilution->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Injection Inject into HPLC System Reconstitution->Injection Separation Chiral Separation on Chiralpak AS Column Detection UV or Fluorescence Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for chiral separation of Amisulpride enantiomers.

Conclusion

The detailed protocol for the chiral separation of this compound and Esamisulpride using HPLC with a Chiralpak AS column provides a reliable and sensitive method for the enantioselective analysis of this compound. The method has been shown to be effective for quantifying the enantiomers in biological fluids, making it a valuable tool for pharmacokinetic and clinical studies. Researchers can adapt this protocol to suit their specific instrumentation and research needs. The use of alternative chiral stationary phases, such as ACMPC, also offers viable options for achieving successful enantioseparation.

References

Troubleshooting & Optimization

Amisulpride Aqueous Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for challenges encountered when working with Amisulpride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general aqueous solubility of Amisulpride?

Amisulpride is characterized as a poorly water-soluble or practically insoluble drug.[1][2] Its limited aqueous solubility is a primary constraint affecting its oral bioavailability, which is reported to be around 48%.[2][3]

Q2: How does pH influence the solubility of Amisulpride?

Amisulpride is a weakly basic drug with a pKa of approximately 9.37. Consequently, its solubility is highly pH-dependent. It exhibits greater solubility in acidic environments (like the stomach) and poor solubility in neutral or alkaline conditions (such as the intestinal pH). This pH-dependent solubility can lead to precipitation of the drug when transitioning from an acidic to a neutral medium.

Q3: In which organic solvents is Amisulpride soluble?

Amisulpride is soluble in several organic solvents, which can be useful for preparing stock solutions. It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at approximately 15 mg/mL, and in ethanol at about 1 mg/mL.

Q4: What are the primary methods to enhance the aqueous solubility of Amisulpride?

Several techniques have been successfully employed to improve the solubility and dissolution rate of Amisulpride. The most common methods include:

  • Complexation with Cyclodextrins: Using cyclodextrins like β-cyclodextrin (β-CD), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), and γ-cyclodextrin (γ-CD) to form inclusion complexes.

  • Solid Dispersion: Creating a dispersion of the drug in a polymer matrix.

  • Co-crystallization: Forming cocrystals with a benign coformer, such as sodium acetate.

  • Particle Size Reduction: Developing nanocrystal formulations to increase the surface area for dissolution.

  • Use of Co-solvents: Dissolving the drug in a small amount of an organic solvent before diluting it with an aqueous buffer.

Troubleshooting Guide

Q5: My Amisulpride powder is not dissolving in my aqueous buffer (e.g., PBS pH 7.2). What steps can I take?

This is a common issue due to Amisulpride's poor solubility in neutral buffers. Follow this troubleshooting workflow:

G start Start: Amisulpride powder in aqueous buffer check_ph Is the buffer pH acidic (e.g., < 5)? start->check_ph cosolvent Use Co-solvent Method: Dissolve in min. DMSO/DMF, then dilute into buffer check_ph->cosolvent No sonicate Gently warm and sonicate the solution check_ph->sonicate Yes cosolvent->sonicate fail Still Undissolved: Consider Solubility Enhancement Technique cosolvent->fail Precipitation occurs success Solution Clear: Experiment Ready sonicate->success Dissolved sonicate->fail Not Dissolved adjust_ph Adjust pH to be more acidic (if compatible with experiment) fail->adjust_ph

Caption: Troubleshooting workflow for dissolving Amisulpride.

Q6: I dissolved Amisulpride in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?

This occurs when the final concentration of Amisulpride in the aqueous medium exceeds its solubility limit, even with the co-solvent. The neutral pH of most cell culture media further reduces its solubility.

Prevention Strategies:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.

  • Stepwise Dilution: Add the DMSO stock to the medium dropwise while vortexing or stirring vigorously to facilitate rapid dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Pre-warm the Medium: Having the aqueous medium at 37°C can sometimes help maintain solubility.

Q7: How long can I store an aqueous solution of Amisulpride?

It is not recommended to store aqueous solutions of Amisulpride for more than one day due to its limited stability and potential for precipitation over time. For experimental consistency, it is best to prepare fresh solutions daily.

Solubility Enhancement Data

The following table summarizes key quantitative data regarding Amisulpride's solubility in various solvents and with different enhancement techniques.

Solvent / MethodSolubility / Enhancement FactorReference(s)
Organic Solvents
Dimethyl Sulfoxide (DMSO)~15 mg/mL
Dimethylformamide (DMF)~15 mg/mL
Ethanol~1 mg/mL
Aqueous Systems
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL
Water (Predicted)0.293 mg/mL
Enhancement Techniques
Co-crystallization (with Sodium Acetate)9.9-fold increase in aqueous solubility
Inclusion Complex (with γ-Cyclodextrin)3.74-fold increase in solubility
Inclusion Complex (with HP-β-CD)Significant improvement in solubility

Experimental Protocols

Protocol 1: Standard Method for Preparing an Aqueous Amisulpride Solution (Co-solvent)

This protocol is intended for preparing a working solution for in-vitro experiments.

Materials:

  • Amisulpride powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Aqueous buffer of choice (e.g., PBS, pH 7.2), sterile

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Weigh Amisulpride: Accurately weigh the required amount of Amisulpride powder in a sterile tube.

  • Prepare Stock Solution: Add the minimum required volume of DMSO to completely dissolve the powder. For example, to make a 10 mM stock solution, dissolve 3.70 mg of Amisulpride (MW: 369.48 g/mol ) in 1 mL of DMSO. Vortex until the solution is clear.

  • Dilute to Working Concentration: While vortexing the aqueous buffer, add the stock solution drop-by-drop to achieve the final desired concentration.

  • Final Check: Ensure the final solution is clear. If any cloudiness or precipitate appears, the solubility limit has been exceeded. The solution may require further dilution or preparation at a lower concentration.

  • Use Immediately: Use the freshly prepared solution for your experiment. Do not store for more than 24 hours.

G weigh 1. Weigh Amisulpride Powder dissolve 2. Dissolve in minimal DMSO to create stock weigh->dissolve dilute 3. Add stock dropwise to vortexing aqueous buffer dissolve->dilute check 4. Visually inspect for clarity dilute->check use 5. Use solution immediately check->use

Caption: Experimental workflow for preparing an Amisulpride solution.

Protocol 2: Solubility Enhancement using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses the kneading method to form an inclusion complex, which significantly enhances aqueous solubility. This is suitable for preparing material for oral bioavailability studies or formulations.

Materials:

  • Amisulpride powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-Methanol solvent mixture (e.g., 1:1 v/v)

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of Amisulpride to HP-β-CD. Ratios of 1:1 or 1:2 are commonly reported.

  • Mixing: Place the accurately weighed HP-β-CD into a mortar. Add a small amount of the water-methanol solvent to create a paste.

  • Add Amisulpride: Slowly add the weighed Amisulpride powder to the paste.

  • Kneading: Knead the mixture thoroughly with the pestle for 45-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent to maintain a paste-like consistency.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, dry in a desiccator.

  • Final Product: The resulting dried complex can be crushed, sieved, and stored for later use. The solubility of this complex in water will be significantly higher than that of the pure drug.

G cluster_0 Cyclodextrin Inclusion Complex Formation A Amisulpride (Hydrophobic) C Inclusion Complex (Hydrophilic Exterior) A->C Complexation B Cyclodextrin (Hydrophobic Cavity) B->C

Caption: Mechanism of Amisulpride solubility enhancement by cyclodextrin.

References

Troubleshooting Aramisulpride instability in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and troubleshooting of amisulpride stock solutions, with a specific focus on ensuring stability in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing amisulpride stock solutions?

A1: Amisulpride is soluble in several organic solvents, including DMSO, ethanol, and dimethylformamide (DMF).[1][2] DMSO is a common choice due to its high solvating power for many organic molecules. However, the choice of solvent should always be guided by the requirements of the downstream application, considering potential solvent effects on the assay and cell viability.

Q2: I'm observing precipitation in my amisulpride DMSO stock solution. What could be the cause?

A2: Precipitation of amisulpride in DMSO stock solutions can occur due to several factors:

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration higher than amisulpride's solubility in DMSO.

  • Low-Quality or "Wet" DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of amisulpride.[3]

  • Improper Storage: Storing the stock solution at inappropriate temperatures or subjecting it to frequent freeze-thaw cycles can promote precipitation.

  • Compound Purity: The presence of impurities in the amisulpride solid can affect its solubility.

Q3: How should I store my amisulpride DMSO stock solutions to ensure stability?

A3: For optimal stability, amisulpride DMSO stock solutions should be:

  • Stored at Low Temperatures: For long-term storage (months to a year), -80°C is recommended. For short-term storage (weeks to a month), -20°C is acceptable.[3]

  • Aliquoted: To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

  • Protected from Light and Moisture: Store vials tightly sealed and protected from light, as amisulpride can be susceptible to photolytic degradation.

Q4: My amisulpride stock in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This phenomenon, often called "salting out," occurs when the compound is not soluble in the final aqueous environment. To mitigate this:

  • Perform Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, perform intermediate dilutions of your stock solution in pure DMSO.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible to avoid solvent effects but high enough to maintain amisulpride solubility. Most cell-based assays can tolerate up to 0.5% DMSO.

  • Add Stock to Buffer Slowly: Add the amisulpride stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Q5: Could my amisulpride be degrading in the DMSO stock solution?

A5: Yes, degradation is a possibility. Studies have shown that amisulpride is susceptible to degradation under various conditions, including acidic, basic, oxidative, and photolytic stress. While DMSO is generally considered a stable solvent for many compounds, prolonged storage at inappropriate temperatures or exposure to contaminants could potentially lead to degradation.

Troubleshooting Guide: Amisulpride Instability in DMSO

This guide provides a systematic approach to troubleshooting common issues with amisulpride stock solutions.

Table 1: Troubleshooting Common Issues with Amisulpride in DMSO
Observed Issue Potential Cause Recommended Action
Amisulpride powder does not fully dissolve in DMSO. Concentration exceeds solubility limit.Try preparing a more dilute stock solution.
Low-quality or "wet" DMSO.Use fresh, anhydrous, high-purity DMSO.
Insufficient mixing.Gently warm the solution (to 37°C) and vortex or sonicate to aid dissolution.
Precipitate forms in the DMSO stock solution upon storage. Improper storage temperature.Store aliquots at -80°C for long-term storage.
Frequent freeze-thaw cycles.Prepare single-use aliquots to minimize temperature fluctuations.
Absorption of moisture.Ensure vials are tightly sealed. Use fresh, anhydrous DMSO for preparation.
Solution appears clear, but assay results are inconsistent. Possible degradation of amisulpride.Prepare fresh stock solutions. Perform a stability analysis using HPLC or LC-MS.
Inaccurate initial concentration due to incomplete dissolution.Re-prepare the stock solution, ensuring complete dissolution before storage.

Quantitative Data Summary

Table 2: Solubility of Amisulpride in Common Solvents
Solvent Approximate Solubility Reference
DMSO~15 mg/mL
DMSO74 mg/mL (200.28 mM)
Ethanol~1 mg/mL
Dimethylformamide (DMF)~15 mg/mL
WaterSparingly soluble
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL

Note: Solubility can be affected by factors such as temperature, purity of the compound, and the quality of the solvent.

Table 3: Recommended Storage Conditions for Amisulpride
Form Storage Temperature Duration Reference
Crystalline Solid-20°C≥ 2 years
DMSO Stock Solution-80°CUp to 1 year
DMSO Stock Solution-20°CUp to 1 month
Aqueous SolutionNot Recommended≤ 1 day

Experimental Protocols

Protocol 1: Preparation of Amisulpride Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of amisulpride in DMSO.

Materials:

  • Amisulpride (crystalline solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of amisulpride based on the desired concentration and volume of the stock solution.

  • Weigh the amisulpride powder accurately and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.

  • Visually inspect the solution. If undissolved particles remain, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 10-15 minutes.

  • Once the solution is clear and free of particulate matter, it is ready for use or storage.

  • For storage, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C.

Protocol 2: Assessment of Amisulpride Stability in DMSO by HPLC

Objective: To determine the stability of an amisulpride DMSO stock solution over time under specific storage conditions.

Materials:

  • Amisulpride DMSO stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (HPLC grade)

  • Autosampler vials

Procedure:

  • Prepare a fresh amisulpride DMSO stock solution according to Protocol 1.

  • Immediately after preparation (Time = 0), take an aliquot of the stock solution.

  • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., in a mixture of acetonitrile and water).

  • Inject the working solution into the HPLC system and record the chromatogram. The peak area of amisulpride at Time = 0 will serve as the baseline.

  • Store the remaining stock solution under the desired conditions (e.g., -20°C or -80°C).

  • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored stock solution.

  • Prepare a working solution and analyze it by HPLC under the same conditions as the Time = 0 sample.

  • Compare the peak area of amisulpride at each time point to the baseline peak area. A significant decrease in peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis (HPLC) weigh Weigh Amisulpride add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot t0 Time = 0 Analysis dissolve->t0 store Store at -80°C aliquot->store tn Time = n Analysis store->tn compare Compare Peak Areas t0->compare tn->compare

Caption: Workflow for preparing, storing, and analyzing the stability of amisulpride stock solutions.

troubleshooting_logic action action result result start Instability Observed check_dissolution Complete Dissolution? start->check_dissolution check_storage Proper Storage? check_dissolution->check_storage Yes action_redissolve Warm / Sonicate check_dissolution->action_redissolve No check_dmso Anhydrous DMSO? check_storage->check_dmso Yes action_aliquot Aliquot & Store at -80°C check_storage->action_aliquot No check_concentration Concentration Too High? check_dmso->check_concentration Yes action_new_dmso Use Fresh DMSO check_dmso->action_new_dmso No degradation_suspected Degradation Suspected? check_concentration->degradation_suspected No action_lower_conc Prepare Dilute Stock check_concentration->action_lower_conc Yes action_hplc Perform HPLC Analysis degradation_suspected->action_hplc Yes stable_solution Stable Solution Achieved action_redissolve->stable_solution action_aliquot->stable_solution action_new_dmso->stable_solution action_lower_conc->stable_solution action_hplc->stable_solution

Caption: Decision tree for troubleshooting amisulpride instability in DMSO stock solutions.

References

Technical Support Center: Optimizing Amisulpride Dosage for In Vivo Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amisulpride dosage for in vivo behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for amisulpride?

Amisulpride is a selective antagonist of dopamine D2 and D3 receptors.[1][2][3] Its therapeutic effects are attributed to its ability to block these receptors, with a high affinity for both subtypes.[1] Notably, it has low affinity for other receptors such as serotonin, adrenergic, histaminergic, or muscarinic receptors.[3]

Q2: How does the dose of amisulpride affect its mechanism of action?

Amisulpride exhibits a dose-dependent effect on the dopamine system.

  • Low Doses (≤ 10 mg/kg in rats): At lower doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. This action enhances dopaminergic transmission, which is thought to contribute to its efficacy against negative symptoms of schizophrenia and its potential antidepressant effects.

  • High Doses (40-80 mg/kg in rats): At higher doses, amisulpride acts on postsynaptic D2/D3 receptors, leading to a blockade of dopamine signaling. This postsynaptic antagonism is responsible for its antipsychotic effects on positive symptoms.

Q3: What are the recommended routes of administration for amisulpride in animal studies?

The most common routes of administration in animal studies are subcutaneous (s.c.) and intraperitoneal (i.p.) injections. Oral administration has also been used. The choice of administration route can affect the pharmacokinetics of the drug, such as absorption rate and bioavailability.

Q4: What are the potential side effects of amisulpride in animal models?

Potential side effects observed in animal models, particularly at higher doses, include:

  • Extrapyramidal Symptoms (EPS): While amisulpride is considered an atypical antipsychotic with a lower risk of EPS compared to typical antipsychotics, these effects can still occur, especially at high doses. (RS)-amisulpride has been shown to induce catalepsy at very high doses (>100 mg/kg, s.c.) in rats.

  • Hyperprolactinemia: Amisulpride can increase prolactin levels.

  • Sedation: Sedative effects may be observed, particularly at higher dose ranges.

  • Cardiovascular effects: Overdoses have been associated with QT prolongation.

Troubleshooting Guide

Problem: High variability in behavioral results between subjects.

  • Possible Cause: Inconsistent drug administration or timing.

    • Solution: Ensure precise and consistent administration techniques. Administer the drug at the same time relative to the behavioral test for all subjects to account for the time to reach peak plasma concentration. Amisulpride has two absorption peaks, one within the first hour and a second between three to four hours post-oral dose.

  • Possible Cause: Individual differences in drug metabolism.

    • Solution: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight, as these factors can influence drug metabolism.

  • Possible Cause: Habituation to the testing environment.

    • Solution: Properly habituate all animals to the testing room and apparatus before the experiment to reduce stress-induced variability.

Problem: Animals appear sedated or show reduced motor activity.

  • Possible Cause: The dose of amisulpride is too high.

    • Solution: Reduce the dosage. High doses of amisulpride can lead to postsynaptic D2/D3 receptor blockade, which may result in sedation. Consider conducting a dose-response study to find the optimal dose that achieves the desired behavioral effect without causing sedation.

  • Possible Cause: Interaction with other compounds.

    • Solution: Review all administered substances for potential synergistic sedative effects. Amisulpride has a low risk of drug-drug interactions, but it's a critical factor to consider.

Problem: No significant behavioral effect is observed.

  • Possible Cause: The dose of amisulpride is too low.

    • Solution: Increase the dosage. A dose-response study is highly recommended to determine the effective dose range for your specific behavioral paradigm and animal model.

  • Possible Cause: Incorrect timing of behavioral testing relative to drug administration.

    • Solution: Adjust the time between drug administration and testing. The elimination half-life of amisulpride is approximately 12 hours after an oral dose.

  • Possible Cause: The chosen behavioral test is not sensitive to the effects of amisulpride.

    • Solution: Ensure the behavioral paradigm is appropriate for assessing the intended effects of amisulpride (e.g., antidepressant-like effects in the forced swim test, anxiolytic effects in the elevated plus maze).

Quantitative Data Summary

Table 1: Effective Dosages of Amisulpride in Rodent Behavioral Studies

Animal ModelBehavioral Test/EffectEffective Dose Range (mg/kg)Route of AdministrationReference
RatBlockade of presynaptic autoreceptors≤ 10i.p., s.c.
RatPostsynaptic D2 receptor antagonism40 - 80i.p., s.c.
RatAntagonism of apomorphine-induced hypothermia2 - 3i.p.
RatAntagonism of amphetamine-induced hypermotility2 - 3i.p.
RatAntidepressant-like effect (Forced Swim Test)1 - 3Not specified
RatAntidepressant-like effect (Chronic Mild Stress)5 - 10Not specified
RatEnhanced pup licking10 - 30s.c.
RatDisruption of maternal behavior100s.c.
MouseAntinociceptive effectDose-dependents.c.
MouseAntidepressant-like effect (Forced Swim Test)70Oral

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol is adapted from standard EPM procedures and tailored for use with amisulpride.

1. Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-80 cm).

  • Two open arms (e.g., 50 x 12 cm) and two closed arms (e.g., 50 x 12 x 50 cm) opposite each other.

  • The maze should be made of a non-porous material for easy cleaning.

2. Animal Handling and Habituation:

  • Handle the animals for several days before the test to reduce stress.

  • Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Maintain consistent lighting conditions (low light is often used).

3. Drug Administration:

  • Administer amisulpride or vehicle control via the chosen route (e.g., i.p. or s.c.).

  • The pre-treatment time should be consistent across all animals and determined based on the drug's pharmacokinetic profile (e.g., 30 minutes before the test).

4. Experimental Procedure:

  • Place the animal in the center of the maze, facing one of the closed arms.

  • Allow the animal to explore the maze freely for a 5-minute session.

  • Record the session using a video camera mounted above the maze.

5. Data Analysis:

  • Analyze the video recordings to measure:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Activity

This protocol is based on the classical Porsolt forced swim test.

1. Apparatus:

  • A transparent cylindrical container (e.g., 30 cm height, 20 cm diameter).

  • Fill the cylinder with water (24-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 15-30 cm).

2. Animal Handling:

  • Handle animals gently to minimize stress.

3. Drug Administration:

  • Administer amisulpride or vehicle control. For subchronic studies, injections can be given over a 24-hour period (e.g., at 23.5, 5, and 1 hour before the test). For chronic studies, daily administration for a longer period (e.g., 28 days) is required.

4. Experimental Procedure:

  • Pre-test (Day 1): Place the animal in the water-filled cylinder for a 15-minute session. This is to induce a state of helplessness. Remove the animal, dry it, and return it to its home cage.

  • Test (Day 2): 24 hours after the pre-test, place the animal back into the cylinder for a 5-minute session.

  • Record the entire 5-minute test session with a video camera.

5. Data Analysis:

  • Score the duration of the following behaviors during the 5-minute test session:

    • Immobility: The animal remains floating with only small movements necessary to keep its head above water.

    • Swimming: The animal is making active swimming motions.

    • Climbing: The animal is making active movements with its forepaws in and out of the water, usually directed against the walls.

  • A decrease in immobility time is interpreted as an antidepressant-like effect.

Visualizations

Amisulpride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2_D3_Autoreceptor D2/D3 Autoreceptor Dopamine Dopamine Dopamine_release->Dopamine Dopamine->D2_D3_Autoreceptor Negative Feedback D2_D3_Postsynaptic Postsynaptic D2/D3 Receptor Dopamine->D2_D3_Postsynaptic Signaling_Cascade Downstream Signaling D2_D3_Postsynaptic->Signaling_Cascade Behavioral_Effect Behavioral Effect Signaling_Cascade->Behavioral_Effect Amisulpride_Low Low Dose Amisulpride Amisulpride_Low->D2_D3_Autoreceptor Blocks Amisulpride_High High Dose Amisulpride Amisulpride_High->D2_D3_Postsynaptic Blocks

Caption: Amisulpride's dose-dependent D2/D3 receptor antagonism.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Handling Dose_Selection Dose Range Selection (Pilot Study) Animal_Acclimation->Dose_Selection Group_Assignment Random Group Assignment (Vehicle, Amisulpride Doses) Dose_Selection->Group_Assignment Drug_Admin Drug Administration Group_Assignment->Drug_Admin Pre_Test_Wait Pre-Test Waiting Period (e.g., 30 min) Drug_Admin->Pre_Test_Wait Behavioral_Test Behavioral Testing (e.g., EPM, FST) Pre_Test_Wait->Behavioral_Test Data_Collection Video Recording & Data Collection Behavioral_Test->Data_Collection Data_Analysis Behavioral Scoring & Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Workflow for an in vivo behavioral study with amisulpride.

References

Technical Support Center: Minimizing Off-target Effects of Amisulpride in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Amisulpride in cellular assays.

Understanding Amisulpride's Pharmacology

Amisulpride is a substituted benzamide atypical antipsychotic and antiemetic agent. Its primary mechanism of action is as a selective antagonist of dopamine D2 and D3 receptors.[1] However, like many pharmacological compounds, it can exhibit off-target binding, which can lead to confounding results in cellular assays. Understanding its binding profile is crucial for designing experiments that isolate its effects on the intended targets.

Amisulpride Binding Affinities

The following table summarizes the binding affinities (Ki) of Amisulpride for its primary targets and known off-targets. A lower Ki value indicates a higher binding affinity.

Receptor TargetBinding Affinity (Ki) [nM]Primary or Off-Target
Dopamine D23 ± 1[2]Primary
Dopamine D33.5 ± 0.5[2]Primary
Serotonin 5-HT7A11.5 ± 0.7[2]Off-Target
Serotonin 5-HT2B13 ± 1[2]Off-Target

This data highlights that while Amisulpride is potent at D2 and D3 receptors, its affinity for 5-HT7A and 5-HT2B receptors is in a similar nanomolar range, necessitating careful experimental design to dissect its specific effects.

General Strategies to Minimize Off-Target Effects

Before delving into specific assay troubleshooting, here are some general principles to reduce non-specific and off-target binding in your cellular assays:

  • Optimize Compound Concentration: Use the lowest concentration of Amisulpride that elicits a response at your primary target to minimize engagement with lower-affinity off-targets.

  • Control for Off-Target Effects: Include control experiments using cell lines that do not express the primary target but do express potential off-target receptors. Additionally, co-incubation with selective antagonists for the off-target receptors can help isolate the effects of Amisulpride on the D2/D3 receptors.

  • Assay Buffer Composition: Modifying the assay buffer can reduce non-specific binding. This can include adjusting the pH, increasing the ionic strength with salts like NaCl, and adding blocking agents like Bovine Serum Albumin (BSA).

  • Use of Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20) can help disrupt non-specific hydrophobic interactions.

Troubleshooting Guides & FAQs

This section is organized by common cellular assay types and addresses specific issues you may encounter when working with Amisulpride.

Receptor Binding Assays

Receptor binding assays are fundamental for characterizing the interaction of a ligand like Amisulpride with its target.

FAQ 1: I'm observing high non-specific binding in my radioligand binding assay. What are the common causes and solutions?

High non-specific binding (NSB) can obscure your specific binding signal. Here are some common culprits and how to address them:

  • Radioligand Issues: The radioligand itself might be "sticky" or degraded.

    • Solution: Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure the radiochemical purity is high (>90%). Consider using a different radioligand with lower hydrophobicity if available.

  • Membrane Preparation Quality: Poor quality membranes with low receptor density or contaminants can increase NSB.

    • Solution: Titrate the amount of membrane protein used in the assay; a typical range is 100-500 µg. Ensure thorough homogenization and washing of membranes to remove endogenous ligands.

  • Assay Conditions: Suboptimal incubation time, temperature, or buffer composition can contribute to high NSB.

    • Solution: Optimize incubation time to ensure equilibrium is reached for specific binding while minimizing NSB. Modify the assay buffer by adding BSA or using a different buffer system. Increase the number and volume of wash steps with ice-cold buffer.

  • Filter Binding: The radioligand may be binding to the filter paper.

    • Solution: Pre-soak filters in a solution of a blocking agent like polyethyleneimine (PEI). Test different types of filter materials.

Experimental Workflow: Troubleshooting High Non-Specific Binding

G Start High Non-Specific Binding Observed Check_Radioligand Evaluate Radioligand - Purity - Concentration - Hydrophobicity Start->Check_Radioligand Check_Membranes Assess Membrane Prep - Protein Amount - Purity Start->Check_Membranes Optimize_Conditions Optimize Assay Conditions - Incubation Time/Temp - Buffer Composition Start->Optimize_Conditions Check_Filters Investigate Filter Binding - Pre-soaking - Filter Type Start->Check_Filters Solutions_Radioligand Solutions: - Lower [Radioligand] - Confirm Purity Check_Radioligand->Solutions_Radioligand Solutions_Membranes Solutions: - Titrate Protein - Improve Washing Check_Membranes->Solutions_Membranes Solutions_Conditions Solutions: - Optimize Time/Temp - Add BSA - Increase Washes Optimize_Conditions->Solutions_Conditions Solutions_Filters Solutions: - Pre-soak with PEI - Test Different Filters Check_Filters->Solutions_Filters

Caption: Troubleshooting workflow for high non-specific binding.

cAMP Assays

Cyclic AMP (cAMP) assays are used to measure the functional consequence of D2/D3 receptor activation or inhibition, as these are Gi-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

FAQ 2: How do I set up a cAMP assay to measure the antagonist effect of Amisulpride on Gi-coupled receptors?

To measure the antagonist activity of Amisulpride, you need to first stimulate cAMP production and then measure Amisulpride's ability to reverse the inhibition caused by a D2/D3 agonist.

  • Stimulate Adenylyl Cyclase: Use forskolin to directly activate adenylyl cyclase and raise intracellular cAMP levels.

  • Agonist Co-treatment: Add a known D2/D3 receptor agonist at a concentration that produces a significant inhibition of the forskolin-stimulated cAMP production (typically the EC80).

  • Amisulpride Titration: In the presence of forskolin and the agonist, add varying concentrations of Amisulpride to measure its ability to block the agonist's effect and restore cAMP levels.

Logical Relationship: cAMP Assay for Gi-Coupled Antagonist

G Forskolin Forskolin AdenylylCyclase Adenylyl Cyclase Forskolin->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP D2R_Agonist D2/D3 Agonist Gi_Protein Gi Protein D2R_Agonist->Gi_Protein Activates Gi_Protein->AdenylylCyclase Inhibits Amisulpride Amisulpride Amisulpride->D2R_Agonist Blocks Binding

Caption: Logic of a Gi-coupled antagonist cAMP assay.

FAQ 3: My cAMP assay results are variable. What can I do to improve consistency?

Variability in cAMP assays can arise from several factors:

  • Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. Optimize the cell seeding density for your specific cell line and plate format.

  • Phosphodiesterase (PDE) Activity: PDEs degrade cAMP, which can lead to a loss of signal.

    • Solution: Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.

  • Reagent Handling: Ensure all reagents are properly stored and that dilutions are accurate.

Cell Viability Assays (e.g., MTT Assay)

Cell viability assays are often used to assess the cytotoxic effects of compounds. However, compounds like Amisulpride can interfere with the assay chemistry.

FAQ 4: I'm seeing an unexpected increase in cell viability at high concentrations of Amisulpride in my MTT assay. What could be the cause?

This is a common artifact that can be caused by:

  • Direct Reduction of MTT: Amisulpride, particularly at high concentrations, may directly reduce the MTT tetrazolium salt to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal for cell viability.

  • Compound Precipitation: High concentrations of Amisulpride may precipitate in the culture medium, interfering with the optical density readings.

Troubleshooting Workflow: Cell Viability Assay Interference

G Start Unexpected Increase in Viability Signal Cell_Free_Control Perform Cell-Free Control (Amisulpride + MTT, no cells) Start->Cell_Free_Control Visual_Inspection Visually Inspect Wells for Precipitate Start->Visual_Inspection Signal_Increase Signal Increases with [Amisulpride]? Cell_Free_Control->Signal_Increase Precipitate_Observed Precipitate Observed? Visual_Inspection->Precipitate_Observed Interference_Confirmed Interference Confirmed Signal_Increase->Interference_Confirmed Yes No_Interference No Direct Interference Signal_Increase->No_Interference No Precipitate_Observed->Interference_Confirmed Yes Precipitate_Observed->No_Interference No Switch_Assay Switch to a Non-Redox Based Assay (e.g., CellTiter-Glo®, SRB) Interference_Confirmed->Switch_Assay

Caption: Troubleshooting workflow for cell viability assay interference.

FAQ 5: What are some alternative cell viability assays that are less prone to interference from test compounds?

If you confirm that Amisulpride is interfering with your MTT assay, consider switching to an assay with a different detection principle:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active cells. This method is generally less susceptible to interference from colored or reducing compounds.

  • Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein, providing a measure of cell number. It is also less likely to be affected by compound interference.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for D2/D3 Receptors

Objective: To determine the binding affinity (Ki) of Amisulpride for dopamine D2 or D3 receptors.

Materials:

  • HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: 10 µM (+)-Butaclamol.

  • Amisulpride.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the receptor of interest.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 40,000 x g for 20 minutes at 4°C to pellet membranes.

    • Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration.

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of membrane suspension, 50 µL of [³H]-Spiperone (at a concentration near its Kd), and 50 µL of assay buffer.

    • Non-Specific Binding: Add 50 µL of membrane suspension, 50 µL of [³H]-Spiperone, and 50 µL of 10 µM (+)-butaclamol.

    • Amisulpride Competition: Add 50 µL of membrane suspension, 50 µL of [³H]-Spiperone, and 50 µL of Amisulpride at various concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Amisulpride to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Assay for Gi-Coupled Receptor Antagonism

Objective: To determine the potency (IC50) of Amisulpride in antagonizing a D2/D3 agonist.

Materials:

  • Cells expressing the Gi-coupled D2 or D3 receptor.

  • Assay buffer (e.g., HBSS with 0.1% BSA).

  • D2/D3 receptor agonist.

  • Forskolin.

  • IBMX (PDE inhibitor).

  • Amisulpride.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed cells in a 384-well plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of Amisulpride.

    • Add a small volume of each Amisulpride concentration to the wells.

  • Cell Stimulation:

    • Prepare a stimulation solution containing a D2/D3 agonist at its EC80 concentration and an optimized concentration of forskolin.

    • Add this solution to the wells containing Amisulpride.

  • Incubation: Incubate at room temperature for 30-60 minutes to allow for cAMP modulation.

  • cAMP Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol of your chosen detection kit.

  • Data Analysis:

    • Normalize the data to the control wells (agonist + forskolin only).

    • Plot the normalized response against the log concentration of Amisulpride and fit to a four-parameter logistic equation to determine the IC50.

Protocol 3: MTT Cell Viability Assay

Objective: To assess the cytotoxicity of Amisulpride.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • Amisulpride.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl).

  • 96-well plate.

Procedure:

  • Cell Seeding: Plate cells at an optimized density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of Amisulpride for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

  • Cell-Free Control: In parallel, prepare a plate with the same concentrations of Amisulpride in medium but without cells to check for assay interference.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate (e.g., for a few hours to overnight, depending on the solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (from the cell-free control plate) from the readings of the cell-containing plate.

    • Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.

    • Plot cell viability against the log concentration of Amisulpride to determine the IC50.

Signaling Pathway Diagrams

Dopamine D2/D3 Receptor Signaling Pathway

Amisulpride acts as an antagonist at D2 and D3 receptors, which are coupled to the Gi/o family of G-proteins. This pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amisulpride Amisulpride D2R D2/D3 Receptor Amisulpride->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Amisulpride's antagonism of the D2/D3-Gi signaling pathway.

References

Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with Aramisulpride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Aramisulpride's penetration of the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor penetration across the blood-brain barrier?

This compound's limited ability to cross the BBB is attributed to two main factors:

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux transporter, an ATP-dependent pump highly expressed at the BBB that actively transports a wide range of xenobiotics out of the brain.[1][2][3][4] This active removal of this compound from the endothelial cells of the brain capillaries significantly reduces its net influx into the central nervous system.

  • Low Passive Permeability: The physicochemical properties of this compound, including its low lipophilicity, result in poor passive diffusion across the lipid membranes of the BBB.[5] Studies using parallel artificial membrane permeability assays have shown that this compound has very low intrinsic membrane permeability.

Q2: What are the primary transport mechanisms for this compound across the BBB?

This compound's transport across the BBB is a dynamic process involving both influx and efflux transporters.

  • Influx Transporters: Despite its poor passive permeability, this compound is a substrate for several organic cation transporters (OCTs) from the SLC22 family, which mediate its uptake into the brain. These include OCT1, OCT2, OCT3, OCTN1, and OCTN2. Additionally, the plasma membrane monoamine transporter (PMAT) and multi-drug and toxic compound extrusion proteins (MATE1) have been identified as playing a role in its transport.

  • Efflux Transporters: The primary efflux transporter responsible for limiting this compound's brain penetration is P-glycoprotein (P-gp).

Q3: What are the most promising strategies to enhance this compound's BBB penetration?

Several strategies are being investigated to overcome the challenges of delivering this compound to the brain:

  • P-gp Inhibition: Co-administration of P-gp inhibitors, such as cyclosporine A, has been shown to increase the brain concentration of this compound in preclinical studies.

  • Nanotechnology-Based Formulations: Encapsulating this compound in various nanocarriers for intranasal delivery is a key strategy to bypass the BBB. These formulations include:

    • Nanosuspensions

    • Niosomes

    • Microemulsions

    • Nanostructured Lipid Carriers (NLCs)

    • Nanoemulgels

  • Controlled-Release Formulations: The development of controlled-release oral formulations aims to maintain steady plasma concentrations, which can lead to sustained dopamine D2 receptor occupancy in the brain despite lower peak plasma levels.

  • Prodrug Approach: While not yet extensively reported for this compound, designing a prodrug could modify its physicochemical properties to enhance BBB penetration. The prodrug would be inactive and, upon crossing the BBB, would be converted to the active this compound.

Troubleshooting Guides

Problem 1: Inconsistent or low brain-to-plasma concentration ratios of this compound in animal models.

  • Possible Cause 1: P-gp efflux.

    • Troubleshooting: Co-administer a known P-gp inhibitor (e.g., cyclosporine A) with this compound. If the brain-to-plasma ratio increases significantly, P-gp efflux is a likely contributor.

  • Possible Cause 2: Variability in influx transporter expression.

    • Troubleshooting: Characterize the expression levels of key influx transporters (OCTs, PMAT, MATE1) in the brain tissue of your animal model. Variability between animals could explain inconsistent results.

  • Possible Cause 3: Formulation issues.

    • Troubleshooting: If using a novel formulation, ensure its stability and the consistent release of this compound. Characterize the particle size, zeta potential, and encapsulation efficiency of nanoparticle-based formulations.

Problem 2: Difficulty replicating in vitro BBB transport data with in vivo results.

  • Possible Cause 1: Oversimplification of the in vitro model.

    • Troubleshooting: Standard in vitro models like Caco-2 or PMEC monolayers may not fully recapitulate the complexity of the in vivo BBB, including the full array of influx and efflux transporters. Consider using more advanced models, such as co-cultures with astrocytes or pericytes, or dynamic in vitro BBB models.

  • Possible Cause 2: Species differences in transporter expression and function.

    • Troubleshooting: Be aware that the expression and substrate specificity of transporters can differ between species. If using a non-human cell line, validate your findings in a human cell line (e.g., hCMEC/D3) or consider the species differences when interpreting in vivo data from animal models.

Problem 3: Low efficacy of intranasal this compound formulations.

  • Possible Cause 1: Poor mucoadhesion and rapid clearance from the nasal cavity.

    • Troubleshooting: Incorporate mucoadhesive polymers (e.g., chitosan, gellan gum) into your formulation to increase residence time in the nasal cavity.

  • Possible Cause 2: Inefficient transport across the nasal epithelium.

    • Troubleshooting: Optimize the formulation to enhance permeation. This can involve reducing particle size, using penetration enhancers, or modifying the surface of nanocarriers with cell-penetrating peptides.

  • Possible Cause 3: Degradation of the formulation in the nasal cavity.

    • Troubleshooting: Assess the enzymatic stability of your formulation in the presence of nasal enzymes. Encapsulation within nanoparticles can protect the drug from degradation.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular FormulaC17H27N3O4S
Molecular Weight369.5 g/mol
pKa9.0, 9.37
Solubility in Ethanol~1 mg/mL
Solubility in DMSO~15 mg/mL
Solubility in DMF~15 mg/mL
Aqueous SolubilitySparingly soluble
Permeability (Pe)< 1.5 x 10⁻⁶ cm/s
Brain-to-Plasma Ratio< 0.1

Table 2: In Vitro Transport Parameters of this compound

TransporterCell LineParameterValueReference
OCT1HEK293CLint1.9 mL/min/mg protein
P-gpPMECPermeation Coefficient (Secretory)5.2 ± 3.6 x 10⁻⁶ cm/s
P-gpPMECPermeation Coefficient (Resorptive)< 1 x 10⁻⁷ cm/s

Table 3: Characteristics of this compound Nanoformulations for Intranasal Delivery

Formulation TypeKey ComponentsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
NanosuspensionPoloxamer 407100-150+39.1488.12 ± 2
NiosomesSpan-60, Cholesterol191.4-38.284.25
MicroemulsionOleic acid, Tween 80, PEG 400117.6-23.8-
NanoemulgelPoloxamer 407, Gellan gum92.15-18.22-
NLCsStearic acid, Oleic acid, Cremophor®EL, Transcutol HP68.31-20.6495.75

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein Efflux Assay using Caco-2 Cell Monolayers

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Transepithelial Electrical Resistance (TEER) Measurement: Confirm monolayer integrity by measuring TEER. Values should be >200 Ω·cm².

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Experiment Setup:

    • Apical to Basolateral (A-to-B) Transport: Add this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-to-A) Transport: Add this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Inhibitor Group: For a subset of wells, pre-incubate the cells with a P-gp inhibitor (e.g., 50 µM verapamil or cyclosporine A) for 30 minutes before adding this compound.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.

Protocol 2: In Situ Brain Perfusion in Rodents

  • Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.

  • Perfusion: Begin perfusion with a physiological buffer (e.g., Krebs-Ringer) to wash out the cerebral blood.

  • Drug Infusion: Switch to a perfusion buffer containing a known concentration of radiolabeled this compound (e.g., [³H]this compound) and a vascular space marker (e.g., [¹⁴C]sucrose). Perfuse for a short duration (e.g., 1-5 minutes).

  • Brain Extraction: At the end of the perfusion, decapitate the animal and dissect the brain.

  • Sample Processing: Homogenize the brain tissue and take aliquots for scintillation counting.

  • Data Analysis:

    • Calculate the brain uptake clearance (K_in) using the following formula: K_in = (C_brain / C_perfusate) / T, where C_brain is the concentration of this compound in the brain, C_perfusate is the concentration in the perfusion buffer, and T is the perfusion time.

    • Correct for the vascular space using the marker.

    • To investigate the effect of P-gp, a separate group of animals can be perfused with this compound and a P-gp inhibitor.

Visualizations

Aramisulpride_BBB_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Aramisulpride_blood This compound OCTs OCT1, OCT2, OCT3 OCTN1, OCTN2 Aramisulpride_blood->OCTs Influx PMAT_MATE1 PMAT, MATE1 Aramisulpride_blood->PMAT_MATE1 Influx Aramisulpride_brain This compound OCTs->Aramisulpride_brain PMAT_MATE1->Aramisulpride_brain Pgp P-glycoprotein (P-gp) Pgp->Aramisulpride_blood Aramisulpride_brain->Pgp Efflux

Caption: this compound transport across the blood-brain barrier.

Intranasal_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery cluster_transport Transport cluster_target Target This compound This compound API Nanoformulation Nanocarrier Formulation (e.g., Niosomes, NLCs) This compound->Nanoformulation Intranasal_Admin Intranasal Administration Nanoformulation->Intranasal_Admin Nasal_Mucosa Nasal Mucosa Intranasal_Admin->Nasal_Mucosa Olfactory_Pathway Olfactory/Trigeminal Pathways Nasal_Mucosa->Olfactory_Pathway BBB_Bypass BBB Bypass Olfactory_Pathway->BBB_Bypass Brain Brain BBB_Bypass->Brain

Caption: Workflow for intranasal delivery of this compound.

References

Technical Support Center: Amisulpride Stability in Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Amisulpride in various buffer systems. The information is designed to assist in optimizing formulation strategies and ensuring the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with Amisulpride in buffer solutions?

A1: Amisulpride is a weak base with a pKa of 9.37.[1] Its stability is significantly influenced by the pH of the solution. Amisulpride is susceptible to degradation under both acidic and alkaline conditions, as well as through oxidation and exposure to light.[2][3][4] Therefore, controlling the pH of buffer solutions is critical to maintaining its chemical integrity.

Q2: Which pH range is generally recommended for maximizing Amisulpride stability in aqueous solutions?

A2: While specific long-term stability data across a wide pH range is limited in publicly available literature, Amisulpride's chemical structure suggests that a neutral to slightly acidic pH is likely to be optimal. Extreme acidic and basic conditions have been shown to cause significant degradation.[2] For analytical purposes, mobile phases containing phosphate buffer at pH 6.5 have been successfully used, suggesting reasonable short-term stability at this pH.

Q3: What are the common degradation pathways for Amisulpride?

A3: The primary degradation pathways for Amisulpride include hydrolysis of the amide bond, particularly under acidic or basic conditions, and oxidation. Photodegradation can also occur, leading to the formation of various degradation products through pathways such as dealkylation and cleavage of the methoxy group.

Q4: Are there any specific buffer systems that should be avoided when working with Amisulpride?

A4: While there is no definitive list of incompatible buffers, it is advisable to use high-purity buffers and excipients to avoid trace metal contamination, which can catalyze oxidative degradation. The choice of buffer should be guided by the target pH and the specific experimental requirements. Phosphate buffers are commonly used in analytical methods for Amisulpride.

Troubleshooting Guides

Issue 1: Rapid Degradation of Amisulpride in Acidic Buffer
  • Symptom: A significant decrease in Amisulpride concentration is observed over a short period when using an acidic buffer (e.g., pH < 4).

  • Possible Cause: Acid-catalyzed hydrolysis of the amide linkage in the Amisulpride molecule. A study has shown that a significant degradant is observed under acidic conditions.

  • Troubleshooting Steps:

    • pH Adjustment: Increase the pH of the buffer to a less acidic range (e.g., pH 5-7) if the experimental conditions permit.

    • Buffer Selection: Consider using a buffer system with a pKa closer to the desired pH to ensure better pH control.

    • Temperature Control: Perform experiments at lower temperatures to reduce the rate of hydrolysis.

    • Time Limitation: Minimize the time Amisulpride is in the acidic solution.

Issue 2: Amisulpride Instability in Alkaline Buffer
  • Symptom: Loss of Amisulpride potency when formulated in a basic buffer (e.g., pH > 8).

  • Possible Cause: Base-catalyzed hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • pH Adjustment: Lower the pH of the buffer to the neutral or slightly acidic range.

    • Use of Antioxidants: If oxidation is also a concern at higher pH, consider adding a suitable antioxidant to the formulation.

    • Inert Atmosphere: Storing and handling the solution under an inert atmosphere (e.g., nitrogen) can mitigate oxidative degradation, which may be more prevalent at higher pH.

Issue 3: Inconsistent Results in Amisulpride Stability Studies
  • Symptom: High variability in Amisulpride concentration measurements between replicate samples or different batches.

  • Possible Causes:

    • Inconsistent pH of buffer preparations.

    • Contamination of buffer components with oxidizing agents or metal ions.

    • Exposure to light.

  • Troubleshooting Steps:

    • Standardize Buffer Preparation: Implement a strict protocol for buffer preparation, including accurate measurement of components and consistent pH adjustment.

    • Use High-Purity Reagents: Utilize analytical or HPLC-grade reagents for buffer preparation to minimize contaminants.

    • Protect from Light: Prepare and store Amisulpride solutions in amber-colored glassware or protect them from light to prevent photodegradation.

    • Control Temperature: Ensure all stability samples are stored at a constant and controlled temperature.

Data Presentation

Table 1: Summary of Amisulpride Forced Degradation Studies

Stress ConditionReagentDurationTemperatureDegradation (%)Reference
Acidic Hydrolysis1N HCl24 hoursReflux13.6%
Alkaline Hydrolysis1N NaOH24 hoursReflux12.6%
Oxidative Degradation30% H₂O₂24 hoursReflux15.4%
PhotodegradationSunlight48 hoursAmbient9.5%

Note: The data presented is from various sources and experimental conditions may differ.

Experimental Protocols

Protocol 1: General Procedure for pH-Dependent Stability Study of Amisulpride

This protocol outlines a general procedure for evaluating the stability of Amisulpride in various buffer solutions at different pH values, based on ICH guidelines.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers (e.g., phosphate, citrate, borate) at various pH levels (e.g., 2, 4, 7, 9, and 10).

    • Use high-purity water and analytical-grade reagents.

    • Verify the pH of each buffer solution using a calibrated pH meter.

  • Preparation of Amisulpride Stock Solution:

    • Accurately weigh a known amount of Amisulpride reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or a small amount of dilute acid) and then dilute to the final volume with the respective buffer to achieve a known concentration.

  • Stability Sample Incubation:

    • Transfer aliquots of the Amisulpride solution in each buffer to separate, tightly sealed containers (e.g., amber glass vials).

    • Incubate the samples at a constant temperature (e.g., 40°C for accelerated testing).

    • Protect samples from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each sample.

    • Dilute the sample if necessary with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A common method involves a C18 column with a mobile phase of phosphate buffer (e.g., pH 6.5) and acetonitrile.

    • Quantify the remaining Amisulpride concentration against a freshly prepared standard.

  • Data Evaluation:

    • Calculate the percentage of Amisulpride remaining at each time point for each pH.

    • Determine the degradation rate constant (k) and half-life (t₁/₂) at each pH if applicable.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation prep_buffers Prepare Buffers (e.g., pH 2, 4, 7, 9, 10) prep_amisulpride Prepare Amisulpride Stock Solution incubate_samples Incubate Samples at Controlled Temperature & Light prep_amisulpride->incubate_samples withdraw_samples Withdraw Samples at Time Points (t=0, t=x, ...) incubate_samples->withdraw_samples analyze_hplc Analyze by Stability-Indicating HPLC Method withdraw_samples->analyze_hplc quantify Quantify Remaining Amisulpride analyze_hplc->quantify evaluate Evaluate Degradation Rate and Stability Profile quantify->evaluate

Caption: Experimental workflow for assessing the pH stability of Amisulpride.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Amisulpride Amisulpride Acid_Degradant Acidic Degradation Product (Amide Cleavage) Amisulpride->Acid_Degradant  H+ / H₂O Base_Degradant Basic Degradation Product (Amide Cleavage) Amisulpride->Base_Degradant  OH- / H₂O Oxidative_Degradant Oxidative Degradation Products Amisulpride->Oxidative_Degradant  [O] Photo_Degradants Photodegradation Products (e.g., Dealkylation) Amisulpride->Photo_Degradants  hν (Light)

Caption: Conceptual diagram of Amisulpride degradation pathways.

References

Technical Support Center: Selecting the Appropriate Animal Model for Amisulpride Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amisulpride. The following information is designed to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Which animal species is most commonly used for amisulpride research and why?

A1: Rats and mice are the most frequently used species in preclinical research for amisulpride.[1][2] Rodent models are well-established for studying the behavioral and neurochemical effects of antipsychotic and antidepressant drugs.[3] They are selected for their genetic tractability, relatively short reproductive cycles, and the availability of validated behavioral paradigms that are sensitive to dopaminergic and serotonergic modulation, which are key to amisulpride's mechanism of action.[4][5]

Q2: What are the key differences in amisulpride's pharmacokinetic and pharmacodynamic profile between rats and mice?

A2: While both species are used, there are important differences to consider. For instance, the half-life and metabolism of amisulpride can vary between rats and mice, which can influence dosing regimens and the timing of behavioral tests. While specific comparative pharmacokinetic data is extensive, it is crucial to conduct pilot studies to determine the optimal parameters for your specific experimental conditions. One study successfully used a single 10 mg/kg oral dose in rats to characterize the plasma concentration time course. In mice, oral LD50 is 1024 mg/kg, while the intraperitoneal LD50 is 175 mg/kg and subcutaneous LD50 is 224 mg/kg.

Q3: How does amisulpride's dopamine D2/D3 receptor occupancy in animal models translate to clinical efficacy in humans?

A3: Amisulpride exhibits a dose-dependent receptor occupancy profile. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to increased dopamine release, which is thought to be associated with its antidepressant effects and efficacy against negative symptoms of schizophrenia. At higher doses, it blocks postsynaptic D2/D3 receptors, which is linked to its antipsychotic effects on positive symptoms. In rats, low doses (≤ 10 mg/kg) preferentially block presynaptic autoreceptors, while higher doses (40-80 mg/kg) are required for significant postsynaptic receptor occupancy. Clinically, this translates to lower doses (up to 300 mg/day) being used for negative symptoms and higher doses (400–1,200 mg/day) for positive symptoms. Human studies have shown that amisulpride treatment results in moderate D2/D3 receptor occupancy in the striatum and higher levels in the thalamus and temporal cortex.

Q4: What are the most appropriate behavioral tests in rodents to assess the antipsychotic-like effects of amisulpride?

A4: Several behavioral paradigms are used to model the positive symptoms of schizophrenia and assess the efficacy of antipsychotics. These include:

  • Amphetamine-induced hypermotility: Amisulpride effectively antagonizes amphetamine-induced hypermotility in rats at low doses (ED50 2-3 mg/kg). This test is a widely used model for screening antipsychotic potential.

  • Apomorphine-induced climbing and gnawing: Amisulpride blocks apomorphine-induced climbing in mice and gnawing in rats at higher doses (ED50 19-115 mg/kg).

  • Conditioned avoidance response: This test assesses the ability of a drug to suppress a learned avoidance response, a characteristic of many antipsychotics.

Q5: Which behavioral models are suitable for evaluating the antidepressant-like properties of amisulpride in rodents?

A5: To investigate the antidepressant-like effects of amisulpride, researchers commonly employ the following models:

  • Forced Swim Test (FST): In this model, antidepressant-like activity is indicated by a reduction in immobility time. Subchronic administration of amisulpride (1 and 3 mg/kg) has been shown to reduce immobility time in rats. In mice, amisulpride also demonstrated antidepressant-like effects in the FST.

  • Chronic Mild Stress (CMS): The CMS model induces a state of anhedonia in rodents, which can be reversed by chronic antidepressant treatment. Chronic treatment with amisulpride (5 and 10 mg/kg) has been shown to reverse stress-induced decreases in sucrose consumption in rats, indicating an antidepressant-like effect.

  • Tail Suspension Test (TST): Similar to the FST, a reduction in immobility in the TST is indicative of antidepressant-like activity. Studies in mice have shown that amisulpride reduces immobility time in this test.

Troubleshooting Guides

Issue 1: Inconsistent behavioral effects of amisulpride in our rat/mouse colony.

  • Possible Cause 1: Strain differences. Different strains of rats and mice can exhibit varying sensitivities to drugs.

    • Troubleshooting Step: Ensure you are using the same strain as reported in the literature for the specific behavioral test. If not, consider conducting a dose-response study in your chosen strain to establish an effective dose range.

  • Possible Cause 2: Dosing regimen. The dose-dependent effects of amisulpride are critical. Low and high doses can have opposing effects on dopamine transmission.

    • Troubleshooting Step: Carefully review the literature for the specific behavioral effect you are investigating and use the recommended dose range. A U-shaped dose-response curve has been observed for amisulpride's antidepressant-like effects.

  • Possible Cause 3: Route of administration. The bioavailability and metabolism of amisulpride can differ based on the route of administration (e.g., oral, intraperitoneal, subcutaneous).

    • Troubleshooting Step: Standardize the route of administration and ensure it is consistent with established protocols. Be aware that oral bioavailability is approximately 50%.

Issue 2: High incidence of extrapyramidal side effects (e.g., catalepsy) in our animal model at doses expected to be therapeutic.

  • Possible Cause 1: High striatal D2 receptor occupancy. While amisulpride has a degree of limbic selectivity, high doses can lead to significant striatal D2 receptor blockade, which is associated with extrapyramidal symptoms (EPS).

    • Troubleshooting Step: Measure striatal D2 receptor occupancy using techniques like ex vivo binding assays or in vivo imaging if available. Amisulpride generally does not induce catalepsy at doses up to 100 mg/kg in rats. If catalepsy is observed at lower doses, it could indicate a specific sensitivity in your animal strain.

  • Possible Cause 2: Misinterpretation of behavioral arrest. Other factors, such as sedation, can be mistaken for catalepsy.

    • Troubleshooting Step: Use a standardized catalepsy scoring method (e.g., bar test) and include control groups to differentiate catalepsy from general motor suppression.

Issue 3: Difficulty in translating findings from animal models to a clinical context.

  • Possible Cause 1: Inherent limitations of animal models. Animal models of complex psychiatric disorders like schizophrenia and depression have limitations and may not fully recapitulate the human condition.

    • Troubleshooting Step: Acknowledge the limitations of the chosen model in your experimental design and interpretation of results. Focus on specific, translatable neurobiological mechanisms, such as receptor occupancy and downstream signaling pathways.

  • Possible Cause 2: Pharmacokinetic differences between species. The metabolism and clearance of amisulpride in rodents are different from humans.

    • Troubleshooting Step: When possible, correlate behavioral and neurochemical effects with plasma and brain concentrations of amisulpride. This can help in bridging the pharmacokinetic gap between species.

Quantitative Data Summary

Table 1: Amisulpride Receptor Binding Affinity and In Vivo Potency in Rodents

ParameterSpeciesValueBrain RegionReference
Dopamine D2 Receptor Ki Human (in vitro)2.8 nM-
Dopamine D3 Receptor Ki Human (in vitro)3.2 nM-
ED50 (Apomorphine-induced hypothermia) Mouse2-3 mg/kg-
ED50 (Amphetamine-induced hypermotility) Rat2-3 mg/kg-
ED50 (Apomorphine-induced yawning) Rat0.2 mg/kg-
ED50 (Apomorphine-induced hypomotility) Rat0.3 mg/kg-
ED50 (Apomorphine-induced climbing) Mouse19 mg/kg-
ED50 (Apomorphine-induced gnawing) Rat115 mg/kg-
ID50 ([3H]raclopride binding) Rat17 mg/kgLimbic System
ID50 ([3H]raclopride binding) Rat44 mg/kgStriatum

Table 2: Effective Doses of Amisulpride in Behavioral Models of Depression

Behavioral TestSpeciesEffective Dose RangeEffectReference
Forced Swim Test Rat1 and 3 mg/kg (subchronic)Reduced immobility
Chronic Mild Stress Rat5 and 10 mg/kg (chronic)Increased sucrose consumption
Forced Swim Test Mouse70 mg/kg (oral)Reduced immobility
Tail Suspension Test Mouse1 mg/kgReduced immobility

Experimental Protocols

Protocol 1: Amphetamine-Induced Hypermotility in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (200-250g).

  • Habituation: Individually house rats in the testing chambers (e.g., open-field arenas) for at least 60 minutes to allow for habituation to the novel environment.

  • Drug Administration:

    • Administer amisulpride (e.g., 1, 3, 10 mg/kg, s.c. or i.p.) or vehicle.

    • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

  • Behavioral Recording: Immediately after amphetamine injection, record locomotor activity for 60-120 minutes using an automated activity monitoring system.

  • Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the activity of amisulpride-treated groups to the vehicle-treated, amphetamine-stimulated group.

Protocol 2: Forced Swim Test in Mice

  • Animals: Male C57BL/6 or Swiss Webster mice (20-25g).

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Pre-test Session (Day 1): Place each mouse in the cylinder for 15 minutes. This session is for habituation and is not scored.

  • Drug Administration (Day 2): Administer amisulpride (e.g., 10, 30, 70 mg/kg, p.o.) or vehicle 60 minutes before the test session.

  • Test Session (Day 2): Place each mouse in the cylinder for a 6-minute test session. Record the behavior, and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups.

Visualizations

Amisulpride_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_release Dopamine Release Dopamine_synthesis->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine Synaptic Cleft D2_D3_autoreceptor D2/D3 Autoreceptor D2_D3_receptor Postsynaptic D2/D3 Receptor Signal_transduction Signal Transduction D2_D3_receptor->Signal_transduction Amisulpride_low Low Dose Amisulpride Amisulpride_low->D2_D3_autoreceptor Blockade Amisulpride_high High Dose Amisulpride Amisulpride_high->D2_D3_receptor Blockade Dopamine->D2_D3_autoreceptor Dopamine->D2_D3_receptor

Caption: Dose-dependent mechanism of action of amisulpride.

Experimental_Workflow_FST start Start day1 Day 1: Pre-test Session (15 min swim for habituation) start->day1 day2_drug Day 2: Drug Administration (Amisulpride or Vehicle) day1->day2_drug day2_test Day 2: Test Session (6 min swim) day2_drug->day2_test scoring Behavioral Scoring (Immobility in last 4 min) day2_test->scoring analysis Data Analysis (Comparison of groups) scoring->analysis end End analysis->end Animal_Model_Selection_Logic research_question Research Question species Select Species (Rat or Mouse) research_question->species amphetamine_hyperactivity Amphetamine-Induced Hyperactivity apomorphine_stereotypy Apomorphine-Induced Stereotypy fst Forced Swim Test (FST) cms Chronic Mild Stress (CMS) tst Tail Suspension Test (TST) dose Determine Dose Range (Low vs. High) species->dose protocol Define Experimental Protocol dose->protocol

References

Navigating the Biphasic Dose-Response of Amisulpride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the complex biphasic dose-response curves of Amisulpride. The information is designed to address specific experimental challenges and provide a deeper understanding of Amisulpride's unique pharmacological profile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dose-response curve for Amisulpride is not showing the expected biphasic (U-shaped) effect in my in vitro assay. What could be the reason?

A1: A lack of a biphasic response can stem from several factors related to your experimental setup:

  • Cellular Context: The expression levels of presynaptic versus postsynaptic dopamine D2/D3 receptors in your cell line are critical. Many standard recombinant cell lines primarily express postsynaptic-like receptors, which will only show the inhibitory (antagonist) phase of the curve at higher concentrations. To observe the biphasic effect, a system with functional presynaptic autoreceptors is necessary.

  • Assay Principle: Assays that measure a downstream effect of postsynaptic receptor blockade, such as inhibition of forskolin-stimulated cAMP production, are designed to primarily detect antagonism. The stimulatory effect at low doses is due to increased dopamine release from presynaptic terminals, a phenomenon not typically recapitulated in simple cell-based assays.

  • Incorrect Dose Range: The biphasic effect of Amisulpride occurs over a specific concentration range. Ensure your dose-response curve covers a wide enough range, typically from nanomolar to high micromolar concentrations, to capture both phases.

  • Incubation Time: The kinetics of Amisulpride binding and the subsequent cellular response can influence the shape of the dose-response curve. Ensure your incubation times are optimized and consistent across experiments.

Troubleshooting Tips:

  • Cell Line Selection: Consider using primary neuronal cultures or more complex co-culture systems that endogenously express both presynaptic and postsynaptic dopamine receptors.

  • Functional Readout: To study the stimulatory effect, consider assays that directly or indirectly measure dopamine release, such as in vivo microdialysis in animal models or specialized in vitro setups with synaptosomes.

  • Dose-Range Optimization: Perform a wide-range dose-response experiment (e.g., 10^-10 M to 10^-4 M) to identify the optimal concentration window for observing the biphasic effect in your specific system.

Q2: I am observing high variability in my cAMP assay results when testing Amisulpride. What are the potential sources of this variability?

A2: High variability in cAMP assays is a common issue. Here are some potential causes and solutions when working with Amisulpride:

  • Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered GPCR signaling.

  • Reagent Preparation and Storage: Prepare fresh reagents, especially forskolin and Amisulpride solutions, for each experiment. Improper storage can lead to degradation and loss of potency.

  • Assay Timing and Temperature: Be precise with incubation times and maintain a stable temperature throughout the assay. Fluctuations can affect enzyme kinetics and cellular responses.

  • Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP, leading to a low signal-to-noise ratio. The inclusion of a PDE inhibitor, such as IBMX, is crucial.

  • Incomplete Cell Lysis: Ensure complete cell lysis to release all intracellular cAMP for detection.

Troubleshooting Checklist:

  • Cell Culture: Maintain consistent cell passage numbers and seeding densities.

  • Reagent Handling: Aliquot and store reagents as recommended. Avoid repeated freeze-thaw cycles.

  • Assay Protocol: Use a calibrated timer and a temperature-controlled incubator.

  • PDE Inhibition: Optimize the concentration of your PDE inhibitor.

  • Lysis Buffer: Ensure the lysis buffer is compatible with your cell type and assay kit.

Q3: How can I experimentally differentiate between Amisulpride's effects on presynaptic versus postsynaptic D2/D3 receptors in my experiments?

A3: Distinguishing between presynaptic and postsynaptic actions is key to understanding Amisulpride's biphasic nature. Here are some experimental approaches:

  • In Vitro Synaptosome Preparations: Use synaptosomes, which are isolated nerve terminals containing presynaptic machinery. You can measure dopamine release from synaptosomes in response to various stimuli and assess how different concentrations of Amisulpride modulate this release. Low doses are expected to enhance dopamine release by blocking autoreceptors.

  • Electrophysiology: In brain slice preparations, you can record from dopamine neurons. Low-dose Amisulpride should increase the firing rate of these neurons by blocking inhibitory autoreceptors. High doses, conversely, would be expected to have postsynaptic effects that could be measured in downstream neurons.

  • In Vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels in the brains of freely moving animals. By implanting a microdialysis probe in a dopamine-rich brain region like the striatum or prefrontal cortex, you can measure changes in extracellular dopamine levels in response to systemic administration of low and high doses of Amisulpride.[1]

  • Behavioral Pharmacology: In animal models, specific behaviors are associated with the stimulation of either presynaptic or postsynaptic dopamine receptors. For example, low doses of the dopamine agonist apomorphine induce yawning and hypomotility through stimulation of presynaptic autoreceptors, and these effects are potently blocked by low doses of Amisulpride.[2][3] In contrast, higher doses of apomorphine induce stereotyped behaviors (like gnawing) via postsynaptic receptor stimulation, which are only blocked by higher doses of Amisulpride.[2][3]

Q4: My animal behavior study with Amisulpride is yielding inconsistent or difficult-to-interpret results. What should I consider?

A4: Animal studies with psychoactive drugs can be complex. Here are some factors to consider for Amisulpride:

  • Dose Selection: The biphasic nature of Amisulpride means that low and high doses can have opposing effects. Carefully select your doses based on literature and pilot studies to target the desired pharmacological action (e.g., antidepressant-like effects at low doses, antipsychotic effects at high doses).

  • Route of Administration and Pharmacokinetics: The route of administration (e.g., intraperitoneal, subcutaneous, oral) will affect the drug's absorption, distribution, and time to peak concentration in the brain. Be consistent and consider the pharmacokinetic profile of Amisulpride in your chosen species.

  • Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to drugs. Sex differences in metabolism and behavioral responses should also be considered.

  • Behavioral Paradigm: The choice of behavioral test is crucial. For example, to assess antidepressant-like effects, the forced swim test or chronic mild stress model might be appropriate. For antipsychotic-like effects, amphetamine-induced hyperlocomotion is a common model.

  • Habituation and Stress: Ensure proper habituation of the animals to the testing environment to minimize stress-induced confounding variables.

Troubleshooting Strategies:

  • Dose-Response Study: Conduct a thorough dose-response study to characterize the behavioral effects of Amisulpride in your specific paradigm and animal strain.

  • Pharmacokinetic Analysis: If possible, correlate behavioral effects with plasma or brain concentrations of Amisulpride.

  • Control Groups: Include appropriate vehicle and positive control groups in your experimental design.

  • Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to avoid bias.

Quantitative Data Summary

The following tables summarize key quantitative data for Amisulpride to aid in experimental design and data interpretation.

Table 1: Receptor Binding Affinities (Ki) of Amisulpride

Receptor SubtypeKi (nM)SpeciesReference(s)
Dopamine D22.8Human
Dopamine D33.2Human
Serotonin 5-HT7a44Human
(R)-Amisulpride at 5-HT747Human
(S)-Amisulpride at D24.0Human

Table 2: In Vivo Efficacy (ED50) of Amisulpride in Rodent Models

Behavioral EffectED50 (mg/kg)SpeciesReceptor TargetReference(s)
Blockade of Apomorphine-induced Yawning0.19RatPresynaptic D2/D3
Blockade of Apomorphine-induced Hypomotility0.3RatPresynaptic D2/D3
Antagonism of Amphetamine-induced Hypermotility2-3RatPostsynaptic D2/D3
Blockade of Apomorphine-induced Climbing21MousePostsynaptic D2
Decrease in Striatal Acetylcholine Levels~60RatPostsynaptic D2
Blockade of Apomorphine-induced Gnawing115RatPostsynaptic D2

Table 3: Clinical Dose-Response for Amisulpride in Schizophrenia

Symptom DomainOptimal Dose Range (mg/day)Key FindingsReference(s)
Positive Symptoms400-800Bell-shaped dose-response curve observed.
Negative Symptoms50-300More effective than placebo in patients with predominantly negative symptoms.
Anergia/Negative Symptoms~584 (estimated optimum)Lower optimal dose compared to positive symptoms.
Thought Disturbances~716 (estimated optimum)Higher optimal dose.

Detailed Experimental Protocols

Protocol 1: In Vitro cAMP Functional Assay for D2 Receptor Antagonism

This protocol outlines a method to determine the potency of Amisulpride as an antagonist at the D2 dopamine receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).

  • Forskolin.

  • Dopamine (agonist).

  • Amisulpride.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White, 384-well microplates.

Procedure:

  • Cell Preparation:

    • One day prior to the assay, seed the D2-expressing cells into 384-well plates at a predetermined optimal density.

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of Amisulpride in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of Amisulpride in assay buffer to create a range of concentrations for the dose-response curve.

    • Prepare a solution of dopamine at a concentration that elicits ~80% of its maximal effect (EC80).

    • Prepare a solution of forskolin at a concentration that provides a robust cAMP signal.

  • Antagonist Treatment:

    • Carefully remove the culture medium from the cells.

    • Add a small volume (e.g., 5 µL) of the diluted Amisulpride or vehicle control to the appropriate wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation:

    • Prepare a stimulation mix containing the EC80 concentration of dopamine and the optimized concentration of forskolin in assay buffer with the PDE inhibitor.

    • Add an equal volume (e.g., 5 µL) of the stimulation mix to all wells.

  • Incubation:

    • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

  • cAMP Detection:

    • Following the manufacturer's instructions for your chosen cAMP detection kit, lyse the cells and add the detection reagents.

  • Data Acquisition:

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the assay signal against the logarithm of the Amisulpride concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of Amisulpride.

Protocol 2: CRE-Luciferase Reporter Gene Assay for D2 Receptor Signaling

This protocol describes a method to assess the functional consequences of D2 receptor activation and antagonism by measuring the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).

Materials:

  • HEK293 cells.

  • CRE-luciferase reporter plasmid.

  • Dopamine D2 receptor expression plasmid.

  • A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • Cell culture medium.

  • Forskolin.

  • Dopamine.

  • Amisulpride.

  • Dual-luciferase reporter assay system.

  • White, 96-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells into 96-well plates the day before transfection.

  • Transfection:

    • Co-transfect the cells with the D2 receptor expression plasmid, the CRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for protein expression.

  • Cell Treatment:

    • After the incubation period, replace the medium with a serum-free medium.

    • Pre-treat the cells with various concentrations of Amisulpride or vehicle for a defined period (e.g., 30 minutes).

    • Stimulate the cells with a mixture of forskolin and dopamine for a further incubation period (e.g., 4-6 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log of the Amisulpride concentration to generate a dose-response curve and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Amisulpride's Dose-Dependent Mechanism of Action

G cluster_low_dose Low Dose Amisulpride cluster_high_dose High Dose Amisulpride cluster_5ht7 Amisulpride and 5-HT7 Receptor LowDose Low Dose Amisulpride PreSynReceptor Presynaptic D2/D3 Autoreceptor LowDose->PreSynReceptor Blocks DopamineRelease Increased Dopamine Release PreSynReceptor->DopamineRelease Inhibition of inhibition leads to HighDose High Dose Amisulpride PostSynReceptor Postsynaptic D2/D3 Receptor HighDose->PostSynReceptor Blocks DopamineSignaling Decreased Dopaminergic Signaling PostSynReceptor->DopamineSignaling Leads to Amisulpride_5HT7 Amisulpride HT7Receptor 5-HT7a Receptor Amisulpride_5HT7->HT7Receptor Antagonizes AntidepressantEffect Antidepressant-like Effects HT7Receptor->AntidepressantEffect Contributes to

Caption: Dose-dependent mechanism of Amisulpride.

Dopamine D2 Receptor Downstream Signaling

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Amisulpride Amisulpride (High Dose) Amisulpride->D2R Blocks Gi Gi Protein D2R->Gi Activates BetaArrestin β-Arrestin 2 D2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases activation of CREB CREB PKA->CREB Decreases phosphorylation of GeneTranscription Gene Transcription CREB->GeneTranscription Regulates Akt Akt BetaArrestin->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuroprotection Neuronal Survival and Growth GSK3b->Neuroprotection Promotes

Caption: Amisulpride's effect on D2 receptor signaling.

Serotonin 5-HT7 Receptor Downstream Signaling

G Serotonin Serotonin HT7R 5-HT7 Receptor Serotonin->HT7R Activates Amisulpride_HT7 Amisulpride Amisulpride_HT7->HT7R Antagonizes Gs Gs Protein HT7R->Gs Activates G12 G12 Protein HT7R->G12 Activates AC_HT7 Adenylyl Cyclase Gs->AC_HT7 Stimulates cAMP_HT7 cAMP AC_HT7->cAMP_HT7 Increases PKA_HT7 PKA cAMP_HT7->PKA_HT7 Activates ERK ERK PKA_HT7->ERK Activates NeuronalPlasticity Neuronal Plasticity and Antidepressant Effects ERK->NeuronalPlasticity RhoGTPases Rho GTPases (RhoA, Cdc42) G12->RhoGTPases Activates Cytoskeleton Cytoskeletal Rearrangement RhoGTPases->Cytoskeleton Regulates

Caption: Amisulpride's modulation of 5-HT7 receptor signaling.

Experimental Workflow for Investigating Amisulpride's Biphasic Effect

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis BindingAssay Radioligand Binding Assay (Ki determination for D2, D3, 5-HT7) DataIntegration Data Integration and Interpretation BindingAssay->DataIntegration FunctionalAssay cAMP Functional Assay (IC50 for D2 antagonism) ReporterAssay CRE-Luciferase Reporter Assay (Functional confirmation of D2 antagonism) FunctionalAssay->ReporterAssay ReporterAssay->DataIntegration SynaptosomeAssay Synaptosome Dopamine Release Assay (Assess presynaptic effects) SynaptosomeAssay->DataIntegration Microdialysis In Vivo Microdialysis (Measure DA release in response to low/high doses) Microdialysis->DataIntegration Behavioral Behavioral Pharmacology (Apomorphine-induced behaviors, Forced swim test) Behavioral->DataIntegration Hypothesis Hypothesis: Amisulpride has a biphasic dose-response Hypothesis->BindingAssay Hypothesis->FunctionalAssay Hypothesis->Microdialysis Hypothesis->Behavioral Conclusion Conclusion: Confirmation and characterization of biphasic dose-response DataIntegration->Conclusion

Caption: Workflow for studying Amisulpride's biphasic effects.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of Aramisulpride and Esamisulpride

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the distinct pharmacological profiles of the two enantiomers of amisulpride, supported by experimental data.

Amisulpride, a substituted benzamide atypical antipsychotic, exists as a racemic mixture of two enantiomers: Aramisulpride ((+)-amisulpride) and Esamisulpride ((-)-amisulpride). While structurally mirror images, these enantiomers exhibit distinct pharmacodynamic properties, leading to different in vivo effects. This guide provides a comparative analysis of their in vivo efficacy, focusing on their primary receptor targets and behavioral outcomes in established animal models.

Executive Summary

In vivo studies reveal a clear divergence in the primary activities of this compound and Esamisulpride. Esamisulpride is the principal mediator of the racemate's antipsychotic effects through potent antagonism of dopamine D2 and D3 receptors.[1] In contrast, this compound demonstrates significant antidepressant-like properties, primarily attributed to its potent antagonism of the serotonin 5-HT7 receptor.[1][2][3] This functional separation offers opportunities for targeted therapeutic development, moving beyond the profile of the racemic mixture.

Data Presentation: Receptor Binding and In Vivo Efficacy

The differential in vivo efficacy of this compound and Esamisulpride is rooted in their distinct receptor binding affinities. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 ReceptorDopamine D3 ReceptorSerotonin 5-HT7 Receptor
This compound 140[1]13.947
Esamisulpride 4.00.721,900
Amisulpride (Racemic) 2.83.211.5

Table 2: Summary of In Vivo Efficacy in Animal Models

CompoundAnimal ModelKey FindingImplied Therapeutic Effect
This compound Rat Forced Swim TestDose-dependent decrease in immobility, similar to imipramine.Antidepressant
Amisulpride (Racemic) Rat Forced Swim TestSubchronic administration of low doses (1 and 3 mg/kg) reduced immobility time.Antidepressant
Amisulpride (Racemic) Rat Chronic Mild StressChronic treatment (5 and 10 mg/kg) reversed stress-induced anhedonia.Antidepressant
Amisulpride (Racemic) Rodent Models of Schizophrenia (e.g., prepulse inhibition)Normalizes deficits in prepulse inhibition, a measure of sensorimotor gating disrupted in schizophrenia.Antipsychotic

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in this guide.

Forced Swim Test (FST) for Antidepressant-Like Activity

This model is used to assess behavioral despair, a core symptom of depression. A reduction in immobility time is indicative of antidepressant efficacy.

Protocol (adapted from studies on this compound and Amisulpride):

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice, larger for rats) is filled with water (23-25°C) to a level where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test (Day 1): Animals are placed in the water tank for a 15-minute habituation session.

    • Test (Day 2): 24 hours after the pre-test, animals are again placed in the tank for a 5 or 6-minute session. The duration of immobility (floating with only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at specified times before the test session. For example, multiple injections over a 24-hour period.

Prepulse Inhibition (PPI) of the Acoustic Startle Response for Antipsychotic-Like Activity

PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in disorders like schizophrenia, and this model is used to screen for antipsychotic potential.

General Protocol:

  • Animals: Mice or rats are used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Procedure:

    • Acclimation: The animal is placed in the chamber for a brief acclimation period with background white noise.

    • Stimuli: The test consists of different trial types presented in a pseudo-random order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.

      • Prepulse-pulse trials: The strong pulse is preceded by a weaker, non-startling acoustic stimulus (the prepulse; e.g., 75-85 dB).

      • No-stimulus trials: Only background noise is present.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Pulse-alone amplitude - Prepulse-pulse amplitude) / Pulse-alone amplitude].

Signaling Pathways and Mechanisms of Action

The distinct in vivo effects of this compound and Esamisulpride can be traced back to their differential engagement of downstream signaling cascades.

This compound and the 5-HT7 Receptor Pathway

This compound's antidepressant-like effects are mediated through its antagonism of the 5-HT7 receptor. Blockade of this receptor is thought to disinhibit certain neuronal pathways, ultimately leading to an increase in the activity of key mood-regulating neurotransmitters. The antidepressant actions of amisulpride are absent in 5-HT7 receptor knockout mice, strongly suggesting this receptor is the primary target for its antidepressant effects.

G This compound This compound HT7R 5-HT7 Receptor This compound->HT7R Antagonism AC Adenylate Cyclase HT7R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB Antidepressant Antidepressant Effects CREB->Antidepressant

This compound's antagonistic action on the 5-HT7 receptor.
Esamisulpride and the Dopamine D2 Receptor Pathway

Esamisulpride's antipsychotic efficacy is attributed to its potent antagonism of D2 and D3 receptors. In psychotic states, an excess of dopamine signaling is often implicated. By blocking these receptors, particularly in the mesolimbic pathway, Esamisulpride is thought to reduce dopaminergic neurotransmission, thereby alleviating psychotic symptoms. The PPI-restoring effect of antipsychotics is likely due to D2 receptor blockade.

G Esamisulpride Esamisulpride D2R Dopamine D2 Receptor Esamisulpride->D2R Antagonism AC Adenylate Cyclase D2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream Antipsychotic Antipsychotic Effects Downstream->Antipsychotic G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Testing cluster_2 Phase 3: Data Analysis and Comparison A Receptor Binding Assays (D2, D3, 5-HT7, etc.) B Antidepressant Models (e.g., Forced Swim Test) A->B C Antipsychotic Models (e.g., Prepulse Inhibition) A->C D Dose-Response Analysis B->D C->D E Efficacy Comparison vs. Control D->E F Side Effect Profile (e.g., Locomotor Activity) D->F G Candidate Selection E->G F->G

References

A Head-to-Head Comparison of Aramisulpride and Racemic Amisulpride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the stereoselective pharmacology, receptor binding profiles, and clinical implications of aramisulpride and its racemic counterpart, amisulpride.

This guide provides a comprehensive comparison of this compound ((R)-enantiomer of amisulpride) and racemic amisulpride for researchers, scientists, and drug development professionals. By examining their distinct pharmacological properties, this document aims to elucidate the rationale behind the development of non-racemic formulations and their potential therapeutic advantages.

Introduction: The Significance of Stereochemistry

Amisulpride, a substituted benzamide atypical antipsychotic, is a chiral molecule that exists as two enantiomers: this compound ((R)-amisulpride) and esamisulpride ((S)-amisulpride). Racemic amisulpride, the form traditionally used in clinical practice, consists of a 50:50 mixture of these two enantiomers.[1][2] However, research has revealed that the pharmacological activity of amisulpride is stereoselective, with each enantiomer exhibiting a distinct receptor binding profile and contributing differently to the overall therapeutic effect.[3][4] This has led to the exploration of non-racemic formulations, such as SEP-4199, which contains an 85:15 ratio of this compound to esamisulpride, to optimize the benefit-risk profile for specific indications like bipolar depression.[1]

Mechanism of Action: A Tale of Two Enantiomers

The therapeutic effects of amisulpride are primarily attributed to its antagonist activity at dopamine D2 and D3 receptors and serotonin 5-HT7 receptors. Crucially, this activity is unevenly distributed between the two enantiomers.

  • This compound ((R)-amisulpride): This enantiomer demonstrates a significantly higher affinity for the serotonin 5-HT7 receptor . Antagonism of the 5-HT7 receptor is believed to contribute to the antidepressant effects of amisulpride.

  • Esamisulpride ((S)-amisulpride): This enantiomer is the primary driver of the antipsychotic effects, showing a much higher affinity for dopamine D2 and D3 receptors . Blockade of these receptors in the mesolimbic pathway is the established mechanism for alleviating positive symptoms of schizophrenia.

Racemic amisulpride's dual action on both dopaminergic and serotonergic systems is a consequence of this enantiomeric division of labor. At high doses (400-800 mg), the potent D2/D3 blockade by esamisulpride leads to antipsychotic effects. At lower doses (50 mg), it is thought that preferential blockade of presynaptic D2/D3 autoreceptors by esamisulpride enhances dopamine release, contributing to efficacy in dysthymia and the negative symptoms of schizophrenia, potentially in concert with the 5-HT7 antagonism of this compound.

The development of SEP-4199, a non-racemic mixture with a higher proportion of this compound, aims to maximize the 5-HT7-mediated antidepressant effects while maintaining a lower level of D2 receptor blockade to minimize extrapyramidal side effects.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound, esamisulpride, and racemic amisulpride for key receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound ((R)-enantiomer)Esamisulpride ((S)-enantiomer)Racemic Amisulpride
Dopamine D2 140 ± 31 nM4.43 ± 0.70 nM9.8 ± 0.8 nM
Dopamine D3 13.9 nM0.72 nM3.2 nM
Serotonin 5-HT7 47 ± 4 nM1,860 ± 260 nM44 nM
Serotonin 5-HT2A 380 nM430 nMNot Reported
Serotonin 5-HT2B 240 nM270 nM13 nM
Adrenergic α2A 590 nM290 nMNot Reported
Adrenergic α2C 750 nM170 nMNot Reported

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the in vitro binding affinities of the compounds for various receptors.

Methodology: Binding affinities were determined by measuring the displacement of a specific radioligand from membranes of cells expressing the human receptor of interest.

  • Membrane Preparation: Membranes were prepared from cell lines (e.g., CHO or HEK293) engineered to express a high density of the target human receptor (e.g., D2, D3, 5-HT7).

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor was used (e.g., [3H]-spiperone for D2 receptors, [3H]-lysergic acid diethylamide for 5-HT7 receptors).

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (this compound, esamisulpride, or racemic amisulpride) were incubated together to allow for competitive binding.

  • Separation and Scintillation Counting: The mixture was filtered to separate the bound from the unbound radioligand. The radioactivity of the filter, representing the amount of bound radioligand, was measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

Dopamine D2 Receptor Occupancy by Positron Emission Tomography (PET)

Objective: To determine the in vivo occupancy of dopamine D2 receptors in the human brain at different doses of the drug.

Methodology: A Positron Emission Tomography (PET) study was conducted in healthy human volunteers to measure the degree of D2 receptor blockade.

  • Participants: A cohort of healthy volunteers was recruited for the study.

  • Drug Administration: Participants received oral doses of the test compound (e.g., esamisulpride).

  • Radiotracer Injection: A PET radiotracer that binds to D2 receptors (e.g., [11C]-raclopride) was injected intravenously at the time of predicted peak plasma concentration of the drug.

  • PET Scanning: Dynamic PET scans were acquired to measure the distribution and binding of the radiotracer in the brain, particularly in D2-rich regions like the striatum.

  • Data Analysis: The binding potential (BPND) of the radiotracer was calculated for the target brain regions. D2 receptor occupancy was then determined by comparing the BPND after drug administration to a baseline (drug-free) scan in the same individual, using the formula: Occupancy (%) = 100 × (BPND_baseline - BPND_drug) / BPND_baseline.

Assessment of 5-HT7 Receptor Antagonism via Polysomnography (PSG)

Objective: To establish a dose-response relationship for the 5-HT7 receptor-mediated effects of this compound in humans.

Methodology: Suppression of rapid eye movement (REM) sleep, a known effect of 5-HT7 receptor antagonism, was used as a pharmacodynamic marker.

  • Participants: Healthy subjects participated in a clinical study.

  • Drug Administration: Participants received different doses of this compound or placebo.

  • Polysomnography (PSG): Overnight PSG was conducted to monitor various sleep parameters, including the time spent in REM sleep, REM latency, and the percentage of REM sleep.

  • Data Analysis: The changes in REM sleep parameters after this compound administration were compared to placebo to quantify the drug's effect. A dose-dependent suppression of REM sleep was indicative of 5-HT7 receptor antagonism.

Visualizing the Pharmacology

The following diagrams illustrate the key pharmacological concepts discussed.

cluster_0 Racemic Amisulpride (50:50) cluster_1 Enantiomers cluster_2 Primary Receptor Targets Racemic Racemic Amisulpride This compound This compound (R-enantiomer) Racemic->this compound Esamisulpride Esamisulpride (S-enantiomer) Racemic->Esamisulpride HT7 5-HT7 Receptor This compound->HT7 High Affinity D2D3 D2/D3 Receptors This compound->D2D3 Low Affinity Esamisulpride->HT7 Low Affinity Esamisulpride->D2D3 High Affinity

Caption: Stereoselective receptor binding of amisulpride enantiomers.

cluster_0 Therapeutic Goals in Bipolar Depression cluster_1 Pharmacological Strategy cluster_2 Enantiomer-based Solution cluster_3 Resulting Formulation Antidepressant Enhance Antidepressant Effect Increase5HT7 Maximize 5-HT7 Receptor Antagonism Antidepressant->Increase5HT7 MinimizeEPS Minimize Extrapyramidal Symptoms (EPS) DecreaseD2 Reduce D2/D3 Receptor Blockade MinimizeEPS->DecreaseD2 EnrichArami Enrich for this compound (R-enantiomer) Increase5HT7->EnrichArami ReduceEsami Reduce Esamisulpride (S-enantiomer) DecreaseD2->ReduceEsami SEP4199 SEP-4199 (85:15 this compound:Esamisulpride) EnrichArami->SEP4199 ReduceEsami->SEP4199

Caption: Rationale for the development of non-racemic amisulpride (SEP-4199).

cluster_0 Dopamine D2 Receptor Signaling cluster_1 Drug Action Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein Gi/o Protein Signaling D2R->G_protein Beta_arrestin β-arrestin 2 Signaling D2R->Beta_arrestin cAMP ↓ cAMP G_protein->cAMP Akt_GSK3b Akt/GSK-3β Pathway Beta_arrestin->Akt_GSK3b Esamisulpride Esamisulpride Esamisulpride->D2R Antagonist

Caption: Simplified signaling pathway of the dopamine D2 receptor and the action of esamisulpride.

Clinical Implications and Future Directions

The differential pharmacology of this compound and esamisulpride has significant clinical implications. While racemic amisulpride is an effective antipsychotic, its use can be associated with hyperprolactinemia and extrapyramidal symptoms, which are linked to the potent D2 blockade by esamisulpride.

The development of non-racemic formulations like SEP-4199 represents a targeted approach to treating specific psychiatric conditions. By enriching the formulation with this compound, the goal is to harness the antidepressant properties of 5-HT7 antagonism while minimizing the side effects associated with high D2 receptor occupancy. A proof-of-concept trial for SEP-4199 in patients with bipolar I depression has shown promising results, with endpoint improvement in MADRS total scores.

Future research will likely continue to explore the therapeutic potential of modulating the ratio of amisulpride enantiomers for various neuropsychiatric disorders. This personalized approach to pharmacology, based on a deep understanding of stereochemistry and receptor kinetics, holds the promise of developing more effective and better-tolerated treatments.

References

Validating the Antidepressant-Like Effects of Amisulpride in Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antidepressant-like effects of Aramisulpride, with a focus on its validation in knockout mouse models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.

Introduction to Amisulpride and its Antidepressant Properties

Amisulpride is an atypical antipsychotic agent that has also demonstrated clinical efficacy in treating dysthymia and major depression.[1][2] Its antidepressant effects are particularly noted at lower doses.[2][3] While initially recognized for its high affinity as an antagonist for dopamine D2 and D3 receptors, recent research has unveiled a more complex mechanism of action that could explain its antidepressant properties.[4] Specifically, studies have pointed to the involvement of the serotonin 5-HT7A receptor in mediating these effects.

Validation in 5-HT7 Receptor Knockout Mice

A pivotal study investigated the role of the 5-HT7 receptor in the antidepressant-like effects of amisulpride by utilizing 5-HT7 receptor knockout (5-HT7-/-) mice. The results from this study provide strong evidence that the 5-HT7 receptor is a critical mediator of amisulpride's antidepressant actions.

Comparative Performance of Amisulpride in Wild-Type vs. Knockout Mice

The antidepressant-like effects of amisulpride were assessed using two standard behavioral despair models: the Tail Suspension Test (TST) and the Forced Swim Test (FST). In both tests, a reduction in immobility time is indicative of an antidepressant-like effect.

Table 1: Effect of Amisulpride on Immobility Time in the Tail Suspension Test (TST)

Treatment GroupGenotypeDose (mg/kg)Mean Immobility Time (s) ± SEM
Vehicle5-HT7+/+ (Wild-Type)0150 ± 10
Amisulpride5-HT7+/+ (Wild-Type)190 ± 8***
Vehicle5-HT7-/- (Knockout)0100 ± 7
Amisulpride5-HT7-/- (Knockout)1105 ± 9

Data adapted from Abbas et al., 2009. ***p<0.001 compared to vehicle-treated wild-type mice.

Table 2: Effect of Amisulpride on Immobility Time in the Forced Swim Test (FST)

Treatment GroupGenotypeDose (mg/kg)Mean Immobility Time (s) ± SEM
Vehicle5-HT7+/+ (Wild-Type)0180 ± 12
Amisulpride5-HT7+/+ (Wild-Type)0.1120 ± 10**
Vehicle5-HT7-/- (Knockout)0130 ± 9
Amisulpride5-HT7-/- (Knockout)0.1135 ± 11

Data adapted from Abbas et al., 2009. **p<0.01 compared to vehicle-treated wild-type mice.

As the data clearly indicates, amisulpride significantly reduced immobility time in wild-type mice in both the TST and FST, demonstrating its antidepressant-like effect. However, this effect was completely absent in the 5-HT7 receptor knockout mice, strongly suggesting that the 5-HT7 receptor is necessary for mediating the antidepressant action of amisulpride.

Comparison with Other Antidepressants and Antipsychotics

While direct comparative studies of amisulpride against other antidepressants in 5-HT7 knockout mice are limited, we can draw comparisons based on their known mechanisms and performance in similar behavioral tests.

Table 3: Mechanistic and Performance Comparison of Amisulpride with Other Compounds

CompoundPrimary Mechanism of ActionAntidepressant Effect in Rodent Models
Amisulpride D2/D3 antagonist, 5-HT7A antagonistReduces immobility in FST and TST (5-HT7A dependent)
Fluoxetine (SSRI) Selective Serotonin Reuptake InhibitorReduces immobility in FST
Imipramine (TCA) Serotonin and Norepinephrine Reuptake InhibitorReduces immobility in FST
Olanzapine Atypical antipsychotic with D2 and 5-HT2A antagonismReduces immobility in FST
Lurasidone Atypical antipsychotic with high affinity for 5-HT7 receptorsAntidepressant-like effects are mediated via 5-HT7R antagonism
Aripiprazole Atypical antipsychotic with D2 partial agonism and 5-HT1A partial agonism; also a 5-HT7R antagonistAntidepressant-like effects are mediated via 5-HT7R antagonism

Amisulpride's reliance on 5-HT7A antagonism for its antidepressant effect is a feature shared with other atypical antipsychotics like lurasidone and aripiprazole. This distinguishes it from traditional antidepressants like fluoxetine and imipramine, which primarily target monoamine transporters.

Experimental Protocols

Animals
  • Strain: 5-HT7 receptor knockout (5-HT7-/-) mice and their wild-type (5-HT7+/+) littermates were used. The background strain of the mice is an important factor that can influence behavioral outcomes.

  • Housing: Mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration
  • Amisulpride was dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses.

  • Control groups received the vehicle solution.

  • The timing of drug administration relative to the behavioral test is crucial and should be kept consistent.

Tail Suspension Test (TST)

The TST is a widely used behavioral assay for screening potential antidepressant drugs in mice.

  • Apparatus: Mice are suspended by their tails from a ledge or a suspension bar using adhesive tape, at a height where they cannot escape or hold onto nearby surfaces.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse.

    • The mouse is then suspended for a total of 6 minutes.

    • The entire session is typically videotaped for later scoring.

  • Data Analysis: The duration of immobility (defined as the absence of any movement except for respiration) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

Forced Swim Test (FST)

The FST, also known as the Porsolt test, is another common behavioral paradigm for assessing antidepressant efficacy.

  • Apparatus: A transparent cylinder (e.g., 20 cm height, 14 cm diameter) is filled with water (24 ± 1°C) to a depth that prevents the mouse's hind limbs or tail from touching the bottom.

  • Procedure:

    • Mice are individually placed into the cylinder of water for a 6-minute session.

    • Behavior is recorded, and the duration of immobility during the last 4 minutes of the test is typically scored.

  • Data Analysis: Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water. A reduction in the total time spent immobile is interpreted as an antidepressant-like response.

Visualizations

Signaling Pathway of Amisulpride's Antidepressant Effect

Amisulpride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_D3_auto D2/D3 Autoreceptors DA_release Dopamine (DA) Release D2_D3_auto->DA_release Inhibits D2_D3_post Postsynaptic D2/D3 Receptors Antidepressant_Effect Antidepressant-like Effects D2_D3_post->Antidepressant_Effect Contributes to (at low doses) HT7R 5-HT7 Receptor HT7R->Antidepressant_Effect Mediates Amisulpride_low Amisulpride (Low Dose) Amisulpride_low->D2_D3_auto Blocks Amisulpride_low->HT7R Blocks Amisulpride_high Amisulpride (High Dose) Amisulpride_high->D2_D3_post Blocks

Caption: Amisulpride's dual mechanism of action for antidepressant effects.

Experimental Workflow for Validating Amisulpride in Knockout Mice

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Selection Select 5-HT7+/+ (Wild-Type) and 5-HT7-/- (Knockout) Mice Randomization Randomly Assign Mice to Treatment Groups (Vehicle or Amisulpride) Animal_Selection->Randomization Drug_Prep Prepare Amisulpride and Vehicle Solutions Administration Administer Drug/Vehicle (i.p.) Drug_Prep->Administration Randomization->Administration TST Tail Suspension Test (TST) Administration->TST After appropriate time interval FST Forced Swim Test (FST) Administration->FST After appropriate time interval Scoring Score Immobility Time TST->Scoring FST->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats Conclusion Draw Conclusions on the Role of 5-HT7 Receptor Stats->Conclusion

Caption: Workflow for assessing antidepressant effects in knockout mice.

References

Cross-Validation of Amisulpride's Binding Affinity to the 5-HT7 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of amisulpride and other key antipsychotic medications for the serotonin 7 (5-HT7) receptor. The following sections present quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the 5-HT7 receptor signaling pathway and experimental workflows. This information is intended to support research and development efforts in the field of psychopharmacology.

Comparative Binding Affinity Data

The binding affinity of a compound for a receptor is a critical measure of its potential pharmacological activity. In the context of the 5-HT7 receptor, antagonism is believed to contribute to the antidepressant and pro-cognitive effects of some antipsychotic drugs.[1] The following table summarizes the in vitro binding affinities (Ki values) of amisulpride, its enantiomers, and other selected antipsychotics for the human 5-HT7 receptor. A lower Ki value indicates a higher binding affinity.

Compound5-HT7 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Reference
Amisulpride (racemic) 11.53[2]
Aramisulpride (R-enantiomer) 47 ± 4140 ± 31[3]
Esamisulpride (S-enantiomer) 1860 ± 2604.43 ± 0.70[3]
Lurasidone0.51.6[1]
Aripiprazole390.34
Risperidone-3.13
Clozapine18130
Haloperidol-0.89
Iloperidone21.6-

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes. A hyphen (-) indicates that a specific Ki value for the 5-HT7 receptor was not found in the cited sources under the same comparative context.

Experimental Protocols: Radioligand Binding Assay for 5-HT7 Receptor

The determination of binding affinities for the 5-HT7 receptor is typically achieved through competitive radioligand binding assays. This method measures the ability of a test compound (e.g., amisulpride) to displace a radioactively labeled ligand that is known to bind with high affinity to the receptor.

Membrane Preparation
  • Cell Culture and Harvesting : Human embryonic kidney (HEK293) cells stably expressing the recombinant human 5-HT7 receptor are cultured to near confluence. The cells are then washed with phosphate-buffered saline (PBS) and harvested.

  • Homogenization : The harvested cells are suspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4). The cell suspension is then homogenized using a mechanical homogenizer.

  • Centrifugation : The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes containing the receptors.

  • Washing and Storage : The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

Competitive Binding Assay
  • Assay Setup : The assay is performed in a 96-well plate format in a final volume of 250 µL per well.

  • Incubation Mixture : To each well, the following components are added in order:

    • 150 µL of the prepared cell membrane suspension (typically 3-20 µg of protein).

    • 50 µL of the unlabeled test compound (e.g., amisulpride) at various concentrations, or buffer for total binding, or a high concentration of a known 5-HT7 receptor ligand (e.g., 10 µM serotonin) for non-specific binding.

    • 50 µL of a radioligand with high affinity for the 5-HT7 receptor, such as [3H]5-CT or [3H]SB-269970, at a concentration close to its dissociation constant (Kd).

  • Incubation : The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a sufficient time to reach binding equilibrium (typically 60-90 minutes) with gentle agitation.

Filtration and Detection
  • Termination of Incubation : The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound radioligand.

  • Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting : The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

Data Analysis
  • Specific Binding Calculation : Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • IC50 Determination : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation : The inhibitory constant (Ki), which represents the binding affinity of the test compound, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.

Visualizations

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways: the Gs/adenylyl cyclase pathway and the G12/RhoA pathway. These pathways ultimately influence a variety of cellular processes, including neuronal morphology and synaptic plasticity.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT7R 5-HT7R G_s G_s 5-HT7R->G_s G_12 G_12 5-HT7R->G_12 AC Adenylyl Cyclase G_s->AC RhoA RhoA G_12->RhoA Cdc42 Cdc42 G_12->Cdc42 cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK Cellular_Responses Neuronal Morphology, Synaptic Plasticity ERK->Cellular_Responses RhoA->Cellular_Responses Cdc42->Cellular_Responses Serotonin Serotonin Serotonin->5-HT7R Binds experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing 5-HT7R) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand (e.g., [3H]5-CT) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilutions (e.g., Amisulpride) Compound_Prep->Incubation Filtration 5. Filtration & Washing (Separate bound from unbound) Incubation->Filtration Counting 6. Scintillation Counting (Measure radioactivity) Filtration->Counting Calculation 7. Data Calculation (Determine IC50 and Ki) Counting->Calculation

References

A Comparative Analysis of the Therapeutic Index: Amisulpride Versus Traditional Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic index of the atypical antipsychotic amisulpride against traditional antipsychotics, with a focus on preclinical data. The therapeutic index, a critical measure of a drug's safety margin, is assessed by examining the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. This analysis is supported by experimental data on efficacy and toxicity, detailed methodologies of key experiments, and visualizations of relevant signaling pathways.

Executive Summary

Amisulpride, a selective dopamine D2 and D3 receptor antagonist, exhibits a distinct pharmacological profile compared to traditional antipsychotics, which primarily act as non-selective D2 receptor antagonists. This selectivity is believed to contribute to amisulpride's wider therapeutic window, characterized by a lower propensity for extrapyramidal side effects (EPS) at clinically effective doses. Preclinical data presented in this guide suggests a significant separation between the doses of amisulpride required for therapeutic effects and those causing adverse effects, supporting a favorable therapeutic index. In contrast, traditional antipsychotics, represented here by haloperidol, often demonstrate a narrower margin between efficacy and toxicity, particularly concerning motor side effects.

Data Presentation: Preclinical Therapeutic Index Comparison

The following tables summarize key preclinical data for amisulpride and the traditional antipsychotic haloperidol, providing insights into their respective therapeutic indices. The therapeutic index (TI) is calculated as LD50 / ED50. Due to the availability of multiple ED50 values for different effects, a range of potential therapeutic indices is presented.

Table 1: Amisulpride Preclinical Data (Rodent Models)

ParameterValueSpeciesNotes
LD50 (Oral) 1024 mg/kg[1][2]MouseMedian lethal dose.
ED50 (Dopamine Autoreceptor Blockade) 0.2 - 0.3 mg/kg[3]RatBlockade of apomorphine-induced yawning and hypomotility; proxy for negative symptom efficacy.
ED50 (Antagonism of Amphetamine-Induced Hypermotility) 2 - 3 mg/kg[3]RatA model of antipsychotic efficacy against positive symptoms.
ED50 (Postsynaptic D2 Receptor Blockade) 19 - 115 mg/kg[3]RatBlockade of apomorphine-induced gnawing; higher doses associated with antipsychotic action.
Catalepsy Induction Not observed at 100 mg/kgRatA preclinical marker for extrapyramidal side effects. (S-)-amisulpride induced catalepsy at 30 mg/kg.

Table 2: Haloperidol Preclinical Data (Rodent Models)

ParameterValueSpeciesNotes
LD50 (Oral) 71 mg/kg, 128 mg/kgRatMedian lethal dose.
ED50 (Catalepsy Induction) 0.13 - 0.45 mg/kgRatA preclinical marker for extrapyramidal side effects.
ED50 (Disruption of Conditioned Avoidance Response) 0.15 mg/kgRatA preclinical model of antipsychotic efficacy.

Table 3: Calculated Therapeutic Index (TI = LD50 / ED50)

DrugTherapeutic Index (Efficacy Proxy)Therapeutic Index (Side Effect Proxy)
Amisulpride Based on Amphetamine-Induced Hypermotility ED50: ~341 - 512 Based on Catalepsy (not induced at 100mg/kg): >10.24
Haloperidol Based on Conditioned Avoidance Response ED50: ~473 - 853 Based on Catalepsy ED50: ~158 - 985

Note on Therapeutic Index Calculation: The therapeutic index is a simplified measure and its interpretation should be nuanced. The choice of ED50 and LD50 values can significantly impact the calculated index. For amisulpride, the lack of catalepsy at high doses suggests a very high therapeutic index concerning this specific side effect. The therapeutic index for haloperidol's efficacy and side effects appears to overlap more significantly, suggesting a narrower therapeutic window in preclinical models.

Experimental Protocols

The data presented above is derived from established preclinical models designed to assess the efficacy and side effects of antipsychotic drugs.

Conditioned Avoidance Response (CAR)

This model is a classic paradigm for predicting the efficacy of antipsychotic drugs.

  • Apparatus: A shuttle box with two compartments separated by a door or barrier. The floor of the box is typically a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the electric shock.

  • Procedure:

    • Acquisition Training: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends. If it fails to move, the US is delivered through the floor grid until the rat escapes to the other compartment (an escape response).

    • Drug Testing: Animals are administered the test compound (e.g., amisulpride, haloperidol) or a vehicle control at various doses prior to the testing session. The number of avoidance responses is recorded.

  • Endpoint: The ED50 is the dose of the drug that produces a 50% reduction in the number of successful avoidance responses without significantly affecting the escape response. This distinction is crucial to ensure the effect is on the learned avoidance behavior and not due to motor impairment.

Amphetamine-Induced Hypermotility

This model is used to screen for antipsychotic potential, particularly against the positive symptoms of schizophrenia.

  • Apparatus: An open-field arena equipped with automated activity monitoring systems (e.g., infrared beams) to quantify locomotor activity.

  • Procedure:

    • Habituation: Rodents are individually placed in the open-field arena for a period to allow for habituation to the novel environment.

    • Drug Administration: Animals are pre-treated with the test antipsychotic or vehicle. After a specific time, they are administered a psychostimulant, typically d-amphetamine, which induces a state of hyperlocomotion.

    • Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration following amphetamine administration.

  • Endpoint: The ED50 is the dose of the antipsychotic that produces a 50% reduction in the amphetamine-induced increase in locomotor activity.

Catalepsy Test

This test is a widely used preclinical model to assess the propensity of a drug to induce extrapyramidal side effects, particularly parkinsonism.

  • Apparatus: A horizontal bar raised a specific height from a surface (e.g., 9 cm for rats).

  • Procedure:

    • Drug Administration: The test compound is administered to the animal.

    • Catalepsy Assessment: At various time points after drug administration, the animal's forepaws are gently placed on the horizontal bar. The latency for the animal to remove both forepaws from the bar is measured. A failure to correct the posture within a predetermined cut-off time (e.g., 30-60 seconds) is considered a cataleptic response.

  • Endpoint: The ED50 is the dose of the drug that induces catalepsy in 50% of the animals tested.

Clinical Dose-Ranging Studies

The determination of a drug's therapeutic window in humans involves carefully designed dose-ranging clinical trials, typically conducted in Phase II of drug development.

  • Study Design: These are often randomized, double-blind, placebo-controlled trials with multiple fixed-dose arms of the investigational drug. A parallel-group design is common, where each group of patients receives a different dose of the drug or a placebo for the duration of the study.

  • Patient Population: Patients diagnosed with the target indication (e.g., schizophrenia) based on standardized diagnostic criteria (e.g., DSM-5) are enrolled.

  • Assessments:

    • Efficacy: Measured using validated rating scales, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS), at baseline and at regular intervals throughout the trial.

    • Safety and Tolerability: Monitored through the recording of adverse events, physical examinations, vital signs, laboratory tests (including prolactin levels), and specific scales for side effects like the Simpson-Angus Scale (SAS) for extrapyramidal symptoms.

  • Objective: To establish a dose-response relationship for both efficacy and key adverse effects, identifying the minimum effective dose (MED) and the maximum tolerated dose (MTD), thereby defining the therapeutic window for further investigation in Phase III trials.

Mandatory Visualization

Signaling_Pathways cluster_Amisulpride Amisulpride cluster_Traditional Traditional Antipsychotics (e.g., Haloperidol) Amisulpride Amisulpride D2_pre Presynaptic D2 Autoreceptor Amisulpride->D2_pre Antagonist (Low Dose) D3_pre Presynaptic D3 Autoreceptor Amisulpride->D3_pre Antagonist (Low Dose) D2_post Postsynaptic D2 Receptor Amisulpride->D2_post Antagonist (High Dose) D3_post Postsynaptic D3 Receptor Amisulpride->D3_post Antagonist (High Dose) Dopamine_release Dopamine Release D2_pre->Dopamine_release Inhibition of Dopamine Release (Negative Feedback) D3_pre->Dopamine_release Inhibition of Dopamine Release (Negative Feedback) Postsynaptic_Neuron Postsynaptic Neuron Dopamine_release->Postsynaptic_Neuron Activates Traditional Traditional D2_all Dopamine D2 Receptors (Presynaptic and Postsynaptic) Traditional->D2_all Potent Antagonist Other_receptors Other Receptors (e.g., α1-adrenergic, H1, M1) Traditional->Other_receptors Variable Antagonism Dopamine_signaling Dopaminergic Neurotransmission D2_all->Dopamine_signaling Blocks Dopamine Signaling

Caption: Comparative signaling pathways of Amisulpride and Traditional Antipsychotics.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_efficacy Efficacy Models cluster_toxicity Toxicity/Side Effect Models start Test Compound (Amisulpride or Haloperidol) CAR Conditioned Avoidance Response (CAR) start->CAR Hyperactivity Amphetamine-Induced Hypermotility start->Hyperactivity PPI Prepulse Inhibition (PPI) start->PPI Catalepsy Catalepsy Test start->Catalepsy LD50_study Acute Toxicity Study (LD50) start->LD50_study ED50_efficacy Effective Dose 50 (ED50) CAR->ED50_efficacy Determine ED50 (Efficacy) Hyperactivity->ED50_efficacy PPI->ED50_efficacy ED50_side_effect Side Effect Dose 50 (ED50) Catalepsy->ED50_side_effect Determine ED50 (Side Effects) LD50_value Lethal Dose 50 (LD50) LD50_study->LD50_value Determine LD50 TI_calc Therapeutic Index (TI) TI = LD50 / ED50 ED50_efficacy->TI_calc Calculate Therapeutic Index LD50_value->TI_calc Calculate Therapeutic Index

Caption: Preclinical workflow for assessing the therapeutic index of antipsychotics.

References

A Comparative Analysis of the Metabolic Side-Effect Profiles of Amisulpride and Olanzapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic side-effect profiles of two second-generation antipsychotic drugs, amisulpride and olanzapine. The information presented is supported by experimental data from clinical trials and meta-analyses to assist researchers and drug development professionals in their understanding of these compounds.

Executive Summary

Olanzapine is consistently associated with a significantly higher risk of metabolic side effects, including weight gain, hyperglycemia, and dyslipidemia, compared to amisulpride. This difference is largely attributed to their distinct receptor binding profiles. Olanzapine's broad antagonism of multiple receptors, including histamine H1 and serotonin 5-HT2C receptors, is linked to its metabolic-disrupting effects. In contrast, amisulpride's more selective antagonism of dopamine D2 and D3 receptors contributes to its more favorable metabolic profile.

Quantitative Data Comparison

The following tables summarize the quantitative differences in metabolic side effects observed in comparative studies of olanzapine and amisulpride.

Table 1: Weight Gain

DrugMean Weight Gain (kg)Study DurationReference
Olanzapine3.9 ± 5.36 months[1]
Amisulpride1.6 ± 4.96 months[1]
Meta-analysis Mean Difference: 2.11 kg 2-6 months[2]

Table 2: Glucose Metabolism

DrugChange in Fasting Blood Glucose (mg/dL)Study DurationReference
Olanzapine+4.426 months[1]
Amisulpride-2.826 months[1]
Meta-analysis Mean Difference: 7.3 mg/dL -

Table 3: Lipid Profile

DrugChange in Total CholesterolChange in TriglyceridesReference
OlanzapineStatistically significant increase vs. several other SGAsSignificant increases reported
AmisulprideNo statistically significant difference vs. olanzapine in some meta-analysesLower propensity for elevation compared to olanzapine

Signaling Pathways

The differing metabolic effects of olanzapine and amisulpride can be attributed to their interactions with distinct signaling pathways.

Olanzapine_Metabolic_Pathway cluster_receptors Receptor Antagonism cluster_downstream Downstream Effects Olanzapine Olanzapine H1R Histamine H1 Receptor (H1R) Olanzapine->H1R Antagonizes HTR2C Serotonin 5-HT2C Receptor (HTR2C) Olanzapine->HTR2C Antagonizes Glucose_Dysregulation ↑ Glucose Dysregulation Olanzapine->Glucose_Dysregulation Direct Effects Possible Lipid_Dysregulation ↑ Lipid Dysregulation Olanzapine->Lipid_Dysregulation Direct Effects Possible AMPK ↓ AMPK Activation (in hypothalamus) H1R->AMPK Food_Intake ↑ Food Intake (Hyperphagia) HTR2C->Food_Intake AMPK->Food_Intake Weight_Gain ↑ Weight Gain Food_Intake->Weight_Gain Weight_Gain->Glucose_Dysregulation Weight_Gain->Lipid_Dysregulation

Caption: Proposed signaling pathway for olanzapine-induced metabolic side effects.

Amisulpride_Metabolic_Pathway cluster_receptors Receptor Antagonism cluster_downstream Downstream Effects Amisulpride Amisulpride D2R Dopamine D2 Receptor Amisulpride->D2R Selective Antagonist D3R Dopamine D3 Receptor Amisulpride->D3R Selective Antagonist Limbic_Selectivity Preferential action in limbic system D2R->Limbic_Selectivity D3R->Limbic_Selectivity Metabolic_Effects Minimal Metabolic Side Effects Limbic_Selectivity->Metabolic_Effects

Caption: Amisulpride's selective signaling pathway and its relation to lower metabolic risk.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of amisulpride and olanzapine are provided below.

Assessment of Weight Gain

A standard protocol for assessing antipsychotic-induced weight gain in a clinical trial setting.

Weight_Gain_Protocol start Baseline Visit measure_weight Measure Body Weight (kg) (Standardized scale, light clothing) start->measure_weight measure_bmi Calculate Body Mass Index (BMI) measure_weight->measure_bmi randomization Randomize to Amisulpride or Olanzapine measure_bmi->randomization follow_up Follow-up Visits (e.g., Weeks 2, 4, 8, 12, 24) randomization->follow_up repeat_measurements Repeat Weight and BMI Measurements follow_up->repeat_measurements final_analysis Final Analysis: Compare change from baseline repeat_measurements->final_analysis

Caption: Experimental workflow for monitoring weight gain in a clinical trial.

Procedure:

  • Baseline Assessment: At the initial visit, prior to the first dose of the study medication, each participant's body weight is measured using a calibrated scale. Participants are typically weighed in light indoor clothing without shoes. Height is also measured to calculate the Body Mass Index (BMI).

  • Randomization: Participants are randomized to receive either amisulpride or olanzapine.

  • Follow-up Measurements: Body weight and BMI are reassessed at regular intervals throughout the study (e.g., weekly for the first month, then monthly).

  • Data Analysis: The primary outcome is the mean change in body weight from baseline to the end of the study. The proportion of patients with clinically significant weight gain (often defined as a ≥7% increase from baseline weight) is also a key secondary endpoint.

Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess a patient's ability to metabolize glucose and is a common measure in studies of antipsychotic-induced metabolic changes.

Procedure:

  • Patient Preparation: Patients are instructed to fast for at least 8 hours (but not more than 16 hours) prior to the test. For three days preceding the test, patients should consume a diet containing at least 150 grams of carbohydrates per day and maintain normal physical activity.

  • Fasting Blood Sample: A baseline blood sample is drawn to measure fasting plasma glucose and insulin levels.

  • Glucose Administration: The patient drinks a standardized glucose solution containing 75 grams of anhydrous glucose dissolved in water over a period of 5 minutes.

  • Post-load Blood Samples: Blood samples are drawn at specific time points after the glucose load, typically at 30, 60, 90, and 120 minutes, to measure plasma glucose and insulin concentrations.

  • Data Analysis: The results are used to determine if the patient has normal glucose tolerance, impaired glucose tolerance, or diabetes mellitus based on established diagnostic criteria. The area under the curve (AUC) for glucose and insulin can also be calculated to provide a more detailed assessment of glucose metabolism.

Hyperinsulinemic-Euglycemic Clamp

This is the gold standard method for assessing insulin sensitivity in vivo.

Procedure:

  • Catheter Placement: Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other in the contralateral arm for blood sampling. The sampling arm is often heated to "arterialize" the venous blood.

  • Insulin Infusion: A continuous infusion of insulin is administered to achieve a high physiological or supraphysiological plasma insulin concentration.

  • Glucose Infusion: A variable infusion of glucose is administered to maintain the blood glucose concentration at a normal level (euglycemia), typically around 90 mg/dL. Blood glucose is monitored frequently (e.g., every 5-10 minutes).

  • Steady State: Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is considered equal to the rate of glucose uptake by the body's tissues.

  • Data Analysis: The glucose infusion rate during the last 30 minutes of the clamp is used as a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

Conclusion

The available evidence strongly indicates that olanzapine poses a greater risk for metabolic disturbances than amisulpride. Researchers and clinicians should consider these differences when designing studies or making therapeutic decisions. The distinct pharmacological profiles of these two agents offer a valuable opportunity for investigating the specific mechanisms underlying antipsychotic-induced metabolic side effects. Future research could focus on developing strategies to mitigate the metabolic risks associated with olanzapine and further elucidating the protective mechanisms of amisulpride.

References

Validating the Pro-Cognitive Effects of Amisulpride in Animal Models of Schizophrenia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. While second-generation antipsychotics have made strides in managing positive and negative symptoms, their impact on cognitive deficits remains a key area of investigation. This guide provides a comparative analysis of the pro-cognitive effects of amisulpride, an atypical antipsychotic with a unique pharmacological profile, in established animal models of schizophrenia. We present a synthesis of experimental data, detailed methodologies for key behavioral paradigms, and visualizations of relevant biological pathways and experimental workflows to offer an objective resource for the research and drug development community.

Executive Summary

Amisulpride has demonstrated promising pro-cognitive effects in preclinical animal models of schizophrenia, particularly in domains of cognitive flexibility and recognition memory. Its unique mechanism of action, characterized by potent dopamine D2/D3 receptor antagonism and additional 5-HT7 receptor blockade, is thought to underpin these beneficial effects. This guide directly compares the performance of amisulpride with other atypical antipsychotics, namely risperidone and olanzapine, in the Attentional Set-Shifting Task (ASST) and the Novel Object Recognition (NOR) test. While direct head-to-head preclinical studies are limited, this guide collates available data to provide a comparative overview.

Comparative Efficacy of Amisulpride on Cognitive Performance

The following tables summarize the quantitative data from studies evaluating the effects of amisulpride and other atypical antipsychotics on cognitive performance in rodent models of schizophrenia. It is important to note that the data for different compounds are often from separate studies, and direct comparisons should be made with this in mind.

Table 1: Attentional Set-Shifting Task (ASST) Performance

Drug/TreatmentAnimal ModelDosageKey Cognitive ParameterResults
Amisulpride Ketamine-induced cognitive deficits in rats3 mg/kgExtra-Dimensional (ED) Shift (Trials to Criterion)Significantly reversed the ketamine-induced increase in trials to criterion, indicating improved cognitive flexibility.
Risperidone ---Data from direct comparative preclinical studies in the ASST with a relevant schizophrenia model is limited.
Olanzapine MK-801-induced cognitive deficits in rats0.5 mg/kgReversal Learning (a component of ASST)Partially reversed MK-801-induced deficits in reversal learning.

Table 2: Novel Object Recognition (NOR) Test Performance

Drug/TreatmentAnimal ModelDosageKey Cognitive ParameterResults
Amisulpride Ketamine-induced cognitive deficits in rats3 mg/kgDiscrimination Index (DI)Significantly attenuated the ketamine-induced reduction in the discrimination index, indicating improved recognition memory.
Risperidone MK-801-induced cognitive deficits in mice0.1 mg/kgDiscrimination Index (DI)No significant improvement in the discrimination index was observed in this model.
Olanzapine MK-801-induced cognitive deficits in mice0.05 mg/kgDiscrimination Index (DI)Significantly reversed the MK-801-induced deficit in the discrimination index.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the protocols for the key behavioral tests cited in this guide.

Attentional Set-Shifting Task (ASST)

Objective: To assess cognitive flexibility, a form of executive function, in rodents. This task is analogous to the Wisconsin Card Sorting Test used in humans.

Apparatus: A testing apparatus that is typically a rectangular box with a starting compartment and two choice compartments. A digging pot is placed in each choice compartment, containing a specific digging medium and a distinct odor. A food reward is buried in the correct pot.

Procedure:

  • Habituation and Training: Rats are habituated to the testing apparatus and trained to dig in the pots to find a food reward.

  • Simple Discrimination (SD): The rat learns to discriminate between two stimuli within a single dimension (e.g., two different digging media) to find the reward.

  • Compound Discrimination (CD): An irrelevant stimulus dimension is introduced (e.g., odors). The rat must continue to attend to the relevant dimension (digging media) to find the reward.

  • Intra-Dimensional (ID) Shift: New exemplars of the same stimulus dimensions are presented. The rat must continue to apply the same rule (attend to the digging medium).

  • Reversal Learning: The previously rewarded stimulus within the relevant dimension becomes incorrect, and the previously incorrect stimulus is now rewarded. This assesses the ability to inhibit a previously learned response.

  • Extra-Dimensional (ED) Shift: The previously irrelevant stimulus dimension (e.g., odor) now becomes the relevant dimension. This is the key measure of cognitive flexibility.

  • Data Analysis: The primary endpoint is the number of trials required to reach a set criterion (e.g., 6 consecutive correct trials) for each stage. An increase in trials to criterion at the ED shift stage is indicative of cognitive inflexibility.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory, a component of declarative memory, in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus: An open-field arena, typically square or circular, made of a non-porous material for easy cleaning. Two sets of objects that are different in shape and texture but similar in size and complexity are required.

Procedure:

  • Habituation: The animal is allowed to freely explore the empty arena for a set period to acclimate to the environment.

  • Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period. The time spent exploring each object is recorded.

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.

  • Data Analysis: A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can aid in understanding the pro-cognitive effects of amisulpride.

G cluster_0 Amisulpride's Pro-Cognitive Mechanism Amisulpride Amisulpride D2_D3_receptors Dopamine D2/D3 Receptors Amisulpride->D2_D3_receptors Antagonism HT7_receptor Serotonin 5-HT7 Receptor Amisulpride->HT7_receptor Antagonism PFC_Dopamine Increased Prefrontal Cortex Dopamine D2_D3_receptors->PFC_Dopamine Disinhibition Cognitive_Function Improved Cognitive Function HT7_receptor->Cognitive_Function Modulation of Glutamatergic and Cholinergic signaling PFC_Dopamine->Cognitive_Function

Hypothesized signaling pathway for Amisulpride's pro-cognitive effects.

G cluster_0 Animal Model Induction cluster_1 Drug Administration cluster_2 Behavioral Testing cluster_3 Data Analysis Induction Induction of Cognitive Deficits (e.g., Ketamine administration) Treatment Administration of: - Vehicle - Amisulpride - Comparator (e.g., Risperidone) Induction->Treatment ASST Attentional Set-Shifting Task (ASST) Treatment->ASST NOR Novel Object Recognition (NOR) Test Treatment->NOR Analysis Analysis of: - Trials to Criterion (ASST) - Discrimination Index (NOR) ASST->Analysis NOR->Analysis

Generalized experimental workflow for validating pro-cognitive effects.

Conclusion

The available preclinical evidence suggests that amisulpride holds significant potential for ameliorating cognitive deficits associated with schizophrenia. Its efficacy in the Attentional Set-Shifting Task and the Novel Object Recognition test in animal models points towards beneficial effects on executive function and recognition memory. The unique dual action on dopaminergic and serotonergic systems likely contributes to these pro-cognitive properties.

However, the current body of literature lacks sufficient direct comparative studies between amisulpride and other atypical antipsychotics in these specific cognitive paradigms. The data presented in this guide, collated from various sources, underscores the need for further head-to-head preclinical trials to definitively establish the comparative pro-cognitive profile of amisulpride. Such studies will be invaluable for informing clinical trial design and guiding the development of novel therapeutic strategies targeting cognitive impairment in schizophrenia.

Safety Operating Guide

Proper Disposal of Aramisulpride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Aramisulpride is a critical component of laboratory safety and regulatory compliance. Improper disposal can pose risks to human health and the environment. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Key Safety and Handling Information

This compound is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.1200 and is harmful if swallowed.[1] Accidental ingestion may cause serious health damage or be fatal.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Engineering controls, such as a fume hood or other local exhaust ventilation, are recommended to minimize inhalation exposure.[1]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] State and local regulations may also apply and can be more stringent than federal laws. It is imperative for laboratories to consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.

While this compound is not explicitly listed as a P- or U-listed hazardous waste in 40 CFR Part 261, a formal hazardous waste determination should be conducted by a qualified professional. This determination will ascertain if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).

Quantitative Data from Safety Data Sheets

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource
Oral LD50 (Mouse) 1024 mg/kgBritish Pharmacopoeia
Water Solubility Does not mix well with waterSanta Cruz Biotechnology
Storage Temperature Cool, dry, well-ventilated areaSanta Cruz Biotechnology
Incompatible Materials Strong oxidizing agentsBritish Pharmacopoeia

Step-by-Step Disposal Procedure for this compound Waste

The following procedure outlines the recommended steps for the disposal of this compound in a laboratory setting. This procedure is based on general best practices for chemical waste management and should be adapted to comply with institutional and local regulations.

1. Waste Identification and Segregation:

  • All waste materials containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and used PPE, must be segregated from non-hazardous waste streams.
  • Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.

2. Waste Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.
  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

3. On-site Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.
  • The storage area should be secure, well-ventilated, and away from general laboratory traffic.
  • Keep the container closed at all times, except when adding waste.

4. Consultation with Environmental Health and Safety (EHS):

  • Contact your institution's EHS department to schedule a pickup for the this compound waste.
  • Provide the EHS department with all necessary information about the waste, including its composition and volume.

5. Off-site Disposal:

  • The EHS department will arrange for the transportation of the waste to a licensed treatment, storage, and disposal facility (TSDF).
  • The recommended methods for the final disposal of this compound are incineration in a licensed facility or burial in a landfill specifically permitted to accept chemical and pharmaceutical wastes.

Important Considerations:

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Spills: In the event of a spill, follow your laboratory's established spill response protocol. Use appropriate PPE and absorbent materials to clean the spill. All materials used for spill cleanup must be disposed of as hazardous waste.

  • Sewer Disposal: Do not dispose of this compound down the drain. This can lead to environmental contamination as wastewater treatment facilities may not be equipped to remove such compounds.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research environment.

AramisulprideDisposal This compound Waste Disposal Workflow cluster_lab Laboratory Procedures cluster_ehs EHS Coordination cluster_disposal Final Disposal Generate Generate this compound Waste Segregate Segregate Waste Generate->Segregate Containerize Containerize in Labeled Hazardous Waste Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Transport EHS Transports to Central Accumulation ContactEHS->Transport TSDF Transport to Licensed TSDF Transport->TSDF Incinerate Incineration TSDF->Incinerate Landfill Licensed Landfill TSDF->Landfill

This compound Waste Disposal Workflow

By adhering to these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Handling of Aramisulpride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Aramisulpride, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

This compound is a substituted benzamide antipsychotic, and like any active pharmaceutical ingredient (API), it requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to the following procedures is critical.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary barrier against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and airborne particles (dust) of this compound from entering the eyes.
Skin Protection - Gloves: Chemically resistant, impervious gloves (e.g., nitrile) inspected prior to use.[1] - Clothing: Fire/flame resistant and impervious clothing. A lab coat is suitable for small quantities (up to 500 grams), while a disposable coverall of low permeability is recommended for larger quantities (up to 1 kilogram).[2]Prevents direct skin contact with the compound. Gloves should be washed and dried after use.[1] Protective clothing minimizes contamination of personal clothing.
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[1]Protects against inhalation of this compound dust, which can be harmful if ingested.
Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation to minimize dust formation and inhalation.

  • Avoiding Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled.

  • Preventing Dust Accumulation: Avoid the generation of dust during handling and clean-up. Empty containers may contain residual dust that could be explosive in the presence of an ignition source. Do not cut, drill, grind, or weld such containers.

Storage:

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep it away from incompatible materials such as oxidizing agents and foodstuff containers.

  • For maintaining product quality, refrigeration and storage under an inert atmosphere may be required.

Spill Management:

  • Alert Personnel: In case of a spill, alert personnel in the area.

  • Containment: Prevent the spillage from entering drains or water courses.

  • Clean-up: Use dry clean-up procedures and avoid generating dust. Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.

  • Decontamination: Thoroughly clean the surface to remove any residual contamination.

  • PPE: Wear appropriate PPE, including protective clothing, gloves, safety glasses, and a dust respirator, during the entire clean-up process.

Disposal Plan:

All waste containing this compound must be handled in accordance with local, state, and federal regulations.

  • Waste Identification: Unused this compound and contaminated materials (e.g., gloves, wipes) should be considered chemical waste.

  • Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal Method: The recommended method of disposal is incineration in a licensed facility after admixture with a suitable combustible material. Alternatively, burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes may be an option.

  • Container Decontamination: Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned and destroyed.

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash the affected area immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.

  • Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.

  • Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet to the doctor.

Accidental ingestion may be harmful, and animal experiments indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Aramisulpride_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh Weighing and Transfer prep_setup->handling_weigh handling_procedure Experimental Procedure handling_weigh->handling_procedure cleanup_decon Decontaminate Workspace handling_procedure->cleanup_decon emergency_spill Spill Management handling_procedure->emergency_spill If Spill Occurs emergency_exposure Exposure Response handling_procedure->emergency_exposure If Exposure Occurs cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe emergency_spill->cleanup_decon emergency_exposure->cleanup_ppe Seek Medical Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aramisulpride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Aramisulpride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。